molecular formula C31H29N3O4S2 B12421519 DBCO-SS-aldehyde

DBCO-SS-aldehyde

Cat. No.: B12421519
M. Wt: 571.7 g/mol
InChI Key: RQSKTIYFMRQDRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DBCO-SS-aldehyde is a useful research compound. Its molecular formula is C31H29N3O4S2 and its molecular weight is 571.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H29N3O4S2

Molecular Weight

571.7 g/mol

IUPAC Name

N-[2-[[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropyl]disulfanyl]ethyl]-4-formylbenzamide

InChI

InChI=1S/C31H29N3O4S2/c35-22-23-9-11-26(12-10-23)31(38)33-18-20-40-39-19-16-29(36)32-17-15-30(37)34-21-27-7-2-1-5-24(27)13-14-25-6-3-4-8-28(25)34/h1-12,22H,15-21H2,(H,32,36)(H,33,38)

InChI Key

RQSKTIYFMRQDRL-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCSSCCNC(=O)C4=CC=C(C=C4)C=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to DBCO-SS-aldehyde: A Cleavable Heterobifunctional Linker for Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DBCO-SS-aldehyde is a versatile, cleavable heterobifunctional linker that has emerged as a powerful tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs).[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications. Detailed experimental protocols for its use in strain-promoted azide-alkyne cycloaddition (SPAAC), aldehyde-hydrazine ligation, and disulfide bond cleavage are presented, supported by quantitative data to inform experimental design. Furthermore, this document includes diagrams to visually represent key reaction mechanisms and experimental workflows, offering a complete resource for researchers in the field.

Introduction

In the realm of bioconjugation, the ability to link different molecular entities with precision and control is paramount. Heterobifunctional linkers, possessing two distinct reactive groups, are instrumental in this regard. This compound is a prime example, featuring three key components: a dibenzocyclooctyne (DBCO) group, a disulfide (SS) bond, and an aldehyde moiety.[4]

The DBCO group facilitates copper-free "click chemistry," specifically the strain-promoted azide-alkyne cycloaddition (SPAAC), enabling covalent conjugation to azide-modified molecules with high efficiency and biocompatibility.[4] The aldehyde group provides an orthogonal reaction site for conjugation to molecules bearing hydrazine or aminooxy functionalities, forming stable hydrazone or oxime bonds, respectively. Crucially, the disulfide bond introduces a cleavable element, allowing for the release of a conjugated payload under reducing conditions, a feature of significant interest in drug delivery systems like ADCs.

Chemical Properties and Synthesis

This compound is a white, foam-like solid soluble in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). For optimal stability, it should be stored at -20°C.

PropertyValueReference(s)
Chemical Formula C31H29N3O4S2
Molecular Weight 571.71 g/mol
Purity >90%
Physical Form White foam
Solubility DCM, THF, acetonitrile, DMF, DMSO
Storage -20°C
Synthesis of this compound

A potential synthetic workflow is outlined below:

G cluster_synthesis Plausible Synthesis Workflow for this compound dbco_amine DBCO-amine intermediate1 DBCO-disulfide-protected aldehyde dbco_amine->intermediate1 Amide bond formation disulfide_nhs Disulfide-containing linker with NHS ester and protected aldehyde disulfide_nhs->intermediate1 deprotection Deprotection intermediate1->deprotection Removal of protecting group final_product This compound deprotection->final_product

Caption: Plausible synthetic route for this compound.

This proposed pathway involves the reaction of a commercially available DBCO-amine with a custom-synthesized disulfide-containing linker that has an N-hydroxysuccinimide (NHS) ester on one end and a protected aldehyde on the other. The final step would be the deprotection of the aldehyde to yield the desired product. The synthesis of various heterobifunctional linkers containing disulfide bonds and other reactive groups has been described, providing a foundation for this proposed route.

Key Reactions and Experimental Protocols

This compound's utility stems from its three reactive components. The following sections detail the primary reactions and provide generalized experimental protocols.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The DBCO group reacts with an azide-functionalized molecule via a copper-free click reaction to form a stable triazole linkage. This reaction is highly bioorthogonal, proceeding efficiently under physiological conditions without interfering with biological processes.

Quantitative Data for SPAAC Reactions:

ParameterValueConditionsReference(s)
Second-Order Rate Constant (k2) 0.34 - 1.22 M⁻¹s⁻¹Aqueous buffer (PBS, HEPES), pH 7.0-7.4, 25-37°C
Reaction Time < 12 hours (often complete in 4-12 hours for PEGylated DBCO)Varies with reactant concentrations
Yield Almost quantitativeOptimized conditions

Experimental Protocol: General SPAAC Bioconjugation

  • Reagent Preparation:

    • Dissolve the azide-containing biomolecule in a suitable reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4). Avoid buffers containing azides.

    • Dissolve this compound in a water-miscible organic solvent (e.g., DMSO or DMF) to create a stock solution.

  • Conjugation Reaction:

    • Add the this compound stock solution to the azide-containing sample. A molar excess of 1.5 to 3 equivalents of the DBCO-linker to the azide-containing protein is recommended.

    • Incubate the reaction at room temperature or 37°C. Reaction times can range from a few hours to overnight, depending on the concentrations of the reactants.

  • Purification:

    • Remove unreacted this compound and byproducts using size-exclusion chromatography (e.g., desalting columns) or dialysis.

Workflow for SPAAC:

G cluster_spaac Experimental Workflow for SPAAC with this compound start Azide-modified Molecule + this compound reaction Incubate (RT or 37°C, 4-12h) start->reaction purification Purification (SEC or Dialysis) reaction->purification product Conjugated Product purification->product

Caption: General workflow for SPAAC conjugation.

Aldehyde-Hydrazine Ligation

The aldehyde group of this compound reacts with a hydrazine or aminooxy group to form a hydrazone or oxime bond, respectively. This reaction is highly chemoselective. The rate of this ligation can be significantly accelerated by using aniline as a catalyst.

Quantitative Data for Aldehyde-Hydrazine/Aminooxy Ligation:

ParameterValueConditionsReference(s)
Second-Order Rate Constant (k2) 10¹ - 10³ M⁻¹s⁻¹With aniline catalysis, aqueous buffer, neutral pH
Reaction Time Minutes to hoursDependent on reactant concentrations and catalyst
Yield HighOptimized conditions

Experimental Protocol: General Aldehyde-Hydrazine Ligation

  • Reagent Preparation:

    • Dissolve the hydrazine- or aminooxy-modified molecule in a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • Dissolve this compound in a compatible solvent.

    • If using a catalyst, prepare a stock solution of aniline in the reaction buffer.

  • Conjugation Reaction:

    • Combine the this compound and the hydrazine/aminooxy-modified molecule.

    • If used, add aniline to the reaction mixture (a final concentration of 10-100 mM is often effective).

    • Incubate the reaction at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or mass spectrometry).

  • Purification:

    • Purify the conjugate using standard techniques such as chromatography to remove unreacted starting materials and catalyst.

Reaction Logic for Dual Conjugation:

G cluster_dual_conjugation Logical Flow for Sequential Dual Conjugation linker This compound step1 SPAAC Reaction linker->step1 molA Molecule A (with Azide) molA->step1 molB Molecule B (with Hydrazine) step2 Hydrazone Ligation molB->step2 intermediate Molecule A - this compound step1->intermediate intermediate->step2 final_product Molecule A - Conjugate - Molecule B step2->final_product

Caption: Sequential conjugation using this compound.

Disulfide Bond Cleavage

The disulfide bond in the linker is stable in circulation but can be cleaved under reducing conditions, such as those found inside cells where the concentration of glutathione (GSH) is high. In a laboratory setting, dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used for this purpose.

Quantitative Data for Disulfide Bond Cleavage:

Reducing AgentTypical ConcentrationTypical ConditionsNotesReference(s)
DTT 5-50 mMRoom temperature to 37°C, minutes to hoursThiol-containing, may interfere with subsequent thiol-reactive chemistry.
TCEP 0.5-50 mMRoom temperature, < 5 minutes for dilute solutionsOdorless, more stable than DTT, effective over a broad pH range.
GSH 1-10 mM (intracellular conc.)37°C, hoursMimics in vivo cleavage.

Experimental Protocol: General Disulfide Bond Cleavage

  • Reagent Preparation:

    • Dissolve the disulfide-containing conjugate in a suitable buffer (e.g., PBS).

    • Prepare a fresh stock solution of the reducing agent (DTT, TCEP, or GSH) in an appropriate buffer.

  • Cleavage Reaction:

    • Add the reducing agent to the conjugate solution to the desired final concentration.

    • Incubate the reaction at room temperature or 37°C for the required duration.

  • Analysis:

    • Analyze the reaction mixture by methods such as SDS-PAGE, HPLC, or mass spectrometry to confirm the cleavage and release of the conjugated molecule.

Mechanism of Reductive Cleavage:

G cluster_cleavage Reductive Cleavage of the Disulfide Bond conjugate Molecule 1 - S - S - Molecule 2 cleavage Thiol-Disulfide Exchange conjugate->cleavage reducing_agent Reducing Agent (e.g., DTT, TCEP, GSH) reducing_agent->cleavage product1 Molecule 1 - SH cleavage->product1 product2 Molecule 2 - SH cleavage->product2

Caption: Disulfide bond cleavage by a reducing agent.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various applications:

  • Antibody-Drug Conjugates (ADCs): This is a primary application where an antibody is conjugated to a cytotoxic drug via the this compound linker. The DBCO or aldehyde end can be used to attach the linker to the antibody or the drug, and the disulfide bond allows for the specific release of the drug inside cancer cells.

  • Biomolecule Labeling: The linker can be used to attach fluorescent dyes, biotin, or other tags to proteins, nucleic acids, or other biomolecules for imaging and detection purposes.

  • Surface Immobilization: Biomolecules can be tethered to surfaces for applications in biosensors and diagnostics.

  • Controlled Release Systems: The cleavable nature of the disulfide bond is advantageous in designing systems for the controlled release of therapeutic agents.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that offers researchers a high degree of control in bioconjugation. Its bioorthogonal DBCO group, chemoselective aldehyde functionality, and cleavable disulfide bond provide a robust platform for the development of complex bioconjugates, particularly in the promising field of antibody-drug conjugates. This guide has provided the essential technical information, including quantitative data and experimental protocols, to enable researchers to effectively utilize this valuable chemical tool in their work.

References

An In-depth Technical Guide to the Mechanism of Action of DBCO-SS-aldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the DBCO-SS-aldehyde linker, a heterobifunctional molecule integral to the advancement of bioconjugation and targeted drug delivery. We will delve into its core mechanism of action, present quantitative data for its reactive moieties, provide detailed experimental protocols for its application, and visualize its operational pathways.

Introduction to this compound

This compound is a versatile chemical tool that incorporates three key functional groups: a dibenzocyclooctyne (DBCO) group, a cleavable disulfide (S-S) bond, and a reactive aldehyde group.[1] This unique combination of functionalities allows for a multi-step, controlled approach to bioconjugation, making it particularly valuable in the construction of complex biomolecules such as antibody-drug conjugates (ADCs).

The DBCO group facilitates copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), enabling the attachment of the linker to azide-modified molecules with high efficiency and biocompatibility.[1] The disulfide bond serves as a bioreducible trigger, designed to remain stable in the extracellular environment and cleave in the reducing intracellular environment, such as within a tumor cell with high concentrations of glutathione (GSH).[1] Finally, the aldehyde group provides a reactive handle for conjugation to biomolecules containing aminooxy or hydrazide functionalities through the formation of stable oxime or hydrazone linkages, respectively.[1]

Core Mechanism of Action

The mechanism of action of this compound can be understood by examining the distinct reactivities of its three functional components. The overall process involves two primary stages: bioconjugation and triggered release.

Stage 1: Bioconjugation

The bioconjugation strategy with this compound is a two-step process:

  • Oxime/Hydrazone Ligation: The aldehyde group of this compound is first reacted with a biomolecule (e.g., a protein, peptide, or drug) that has been functionalized with an aminooxy or hydrazide group. This reaction forms a stable oxime or hydrazone bond, respectively, covalently linking the DBCO-SS moiety to the biomolecule.[2] This initial conjugation is highly chemoselective and can be performed under mild, physiological conditions.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group on the now-conjugated biomolecule is then reacted with a second molecule containing an azide group. This copper-free click chemistry reaction is driven by the ring strain of the DBCO moiety and proceeds rapidly and with high specificity to form a stable triazole linkage. This second conjugation step is bioorthogonal, meaning it does not interfere with native biological functional groups.

Stage 2: Triggered Release via Disulfide Cleavage

The disulfide bond within the this compound linker is designed to be cleaved in a reducing environment. This is particularly relevant for applications in targeted drug delivery to cancer cells, which have significantly higher intracellular concentrations of the reducing agent glutathione (GSH) compared to the extracellular environment.

Upon internalization of the bioconjugate into a target cell, the high intracellular GSH concentration mediates the reduction of the disulfide bond, cleaving the linker and releasing the conjugated payload from the targeting molecule (e.g., an antibody). This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic index of the drug. The disulfide bond can also be cleaved in vitro using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Quantitative Data

The efficiency of the bioconjugation and cleavage reactions involving this compound is critical for its successful application. The following tables summarize key quantitative data for the SPAAC reaction and disulfide bond reduction.

Table 1: SPAAC Reaction Kinetics with DBCO Derivatives

Cyclooctyne ReactantAzide ReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
Dibenzocyclooctyne (DBCO)Benzyl azide~1.0
Sulfo DBCO-amine1-azido-1-deoxy-β-D-glucopyranoside0.32–0.85 (PBS, pH 7), 0.55–1.22 (HEPES, pH 7)
Sulfo DBCO-amine3-azido-L-alanineData not specified
DBCO-TrastuzumabModel AzidesSlower than Sulfo DBCO-amine
DBCO-PEG5-TrastuzumabModel Azides0.18 - 0.37

Table 2: Conditions for Disulfide Bond Reduction

Reducing AgentRecommended ConcentrationIncubation Time & TemperatureReference(s)
Dithiothreitol (DTT)1-10 mM (for maintaining reduced proteins)10-30 min at RT, 37°C, or 56°C
50-100 mM (for complete reduction)10-30 min at RT, 37°C, or 56°C
5-10 mM (for reduction prior to MS)1 hour at 37°C
Tris(2-carboxyethyl)phosphine (TCEP)5-50 mM< 5 minutes at room temperature
10 mM (for reduction prior to MS)30-60 minutes at 37°C
Glutathione (GSH)1-10 mM (intracellular concentration)Dependent on specific disulfide bond and cellular conditions

Experimental Protocols

This section provides detailed methodologies for key experiments involving the this compound linker.

Protocol 1: Conjugation of this compound to an Aminooxy-Functionalized Protein via Oxime Ligation

Objective: To covalently attach the this compound linker to a protein containing an aminooxy group.

Materials:

  • Aminooxy-functionalized protein

  • This compound

  • Reaction Buffer (e.g., 100 mM phosphate buffer, pH 7.0)

  • Aniline (optional, as a catalyst)

  • Desalting column

Procedure:

  • Protein Preparation: Prepare a solution of the aminooxy-functionalized protein in the reaction buffer.

  • Linker Preparation: Dissolve this compound in a compatible organic solvent (e.g., DMSO) to prepare a stock solution.

  • Ligation Reaction:

    • Add the this compound stock solution to the protein solution to achieve a desired molar excess of the linker (e.g., 10-20 fold).

    • If using a catalyst, add aniline to a final concentration of 10-100 mM.

    • Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C.

  • Purification: Remove the excess, unreacted this compound and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Analyze the resulting DBCO-SS-protein conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of labeling.

Protocol 2: Copper-Free Click Chemistry (SPAAC) of a DBCO-SS-Conjugated Protein with an Azide-Containing Molecule

Objective: To conjugate the DBCO-functionalized protein with a molecule containing an azide group.

Materials:

  • DBCO-SS-protein conjugate (from Protocol 1)

  • Azide-functionalized molecule (e.g., drug, fluorescent dye)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: Mix the DBCO-SS-protein conjugate with a 1.5 to 4-fold molar excess of the azide-functionalized molecule in the reaction buffer.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by UV-Vis spectroscopy by observing the decrease in absorbance at ~310 nm, which is characteristic of the DBCO group.

  • Purification: Purify the final bioconjugate using an appropriate method based on the properties of the conjugated molecules (e.g., size exclusion chromatography, affinity chromatography).

  • Characterization: Analyze the final product by SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.

Protocol 3: In Vitro Cleavage of the Disulfide Bond

Objective: To demonstrate the cleavage of the disulfide bond within the linker using a reducing agent.

Materials:

  • DBCO-SS-containing bioconjugate

  • Reducing Agent Stock Solution (e.g., 1 M DTT or 0.5 M TCEP in water)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., iodoacetamide for DTT)

Procedure:

  • Reaction Setup: Prepare a solution of the bioconjugate in the reaction buffer.

  • Reduction: Add the reducing agent stock solution to the bioconjugate solution to the desired final concentration (e.g., 10 mM DTT or 20 mM TCEP).

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes.

  • Quenching (optional for DTT): To stop the reaction, add a quenching solution such as iodoacetamide to alkylate the excess DTT.

  • Analysis: Analyze the reaction mixture by SDS-PAGE under reducing and non-reducing conditions, or by mass spectrometry, to confirm the cleavage of the disulfide bond and the release of the payload.

Protocol 4: Analysis of Antibody-Drug Conjugates (ADCs)

Objective: To characterize ADCs constructed using the this compound linker.

Methods:

  • Hydrophobic Interaction Chromatography (HIC): HIC is a non-denaturing chromatographic technique used to determine the drug-to-antibody ratio (DAR) and assess the heterogeneity of the ADC population.

    • Generic Protocol:

      • Use a HIC column with a suitable stationary phase.

      • Employ a mobile phase gradient with a decreasing salt concentration (e.g., ammonium sulfate) to elute the ADC species based on their hydrophobicity.

      • Monitor the elution profile at 280 nm. Different peaks correspond to different drug loading species (DAR 0, 2, 4, etc.).

  • Mass Spectrometry (MS): Native mass spectrometry can be used to determine the DAR and drug load distribution of intact ADCs. For more detailed characterization, the ADC can be reduced to separate the light and heavy chains, which are then analyzed by LC-MS.

  • In Vitro Cytotoxicity Assay:

    • Objective: To evaluate the potency and target-specificity of the ADC.

    • Generic Protocol:

      • Plate antigen-positive and antigen-negative cancer cell lines in 96-well plates.

      • Treat the cells with serial dilutions of the ADC for a defined period (e.g., 72-120 hours).

      • Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

      • Determine the IC50 value for each cell line to quantify the ADC's cytotoxic activity.

  • Bystander Effect Assay:

    • Objective: To determine if the released payload can kill neighboring antigen-negative cells.

    • Generic Protocol:

      • Co-culture antigen-positive and fluorescently labeled antigen-negative cells.

      • Treat the co-culture with the ADC.

      • After incubation, measure the viability of the fluorescent antigen-negative cells. A decrease in viability compared to a monoculture of antigen-negative cells treated with the ADC indicates a bystander effect.

Visualizations

The following diagrams illustrate the key mechanisms and workflows described in this guide.

G cluster_conjugation Stage 1: Bioconjugation A Aminooxy-functionalized Biomolecule 1 C DBCO-SS-Biomolecule 1 (via Oxime bond) A->C Oxime Ligation B This compound B->C E Final Bioconjugate (Biomolecule 1-SS-DBCO-Biomolecule 2) C->E SPAAC (Click Chemistry) D Azide-functionalized Biomolecule 2 D->E

Caption: Bioconjugation pathway using this compound.

G cluster_release Stage 2: Triggered Release F Final Bioconjugate (e.g., ADC) G Internalization into Target Cell F->G Receptor-mediated endocytosis I Cleavage of Disulfide Bond G->I H High Intracellular [Glutathione] H->I J Released Payload I->J K Targeting Moiety I->K

Caption: Intracellular release mechanism of the payload.

G cluster_workflow Experimental Workflow for ADC Construction and Evaluation L Step 1: Conjugate this compound to Payload M Step 2: Conjugate DBCO-SS-Payload to Antibody via SPAAC L->M N Step 3: Purify ADC M->N O Step 4: Characterize ADC (HIC, MS) N->O P Step 5: In Vitro Evaluation (Cytotoxicity, Bystander Effect) O->P

Caption: General experimental workflow for ADC development.

References

A Technical Guide to DBCO-SS-aldehyde for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the heterobifunctional, cleavable linker, DBCO-SS-aldehyde. It is designed for researchers in chemical biology, drug development, and proteomics who leverage bioconjugation technologies. This document details the core chemistries, quantitative performance data, and detailed experimental protocols associated with this versatile reagent.

Introduction

This compound is a powerful chemical tool designed for three-segment bioconjugation strategies with a built-in release mechanism. It integrates three key chemical functionalities into a single molecule:

  • A Dibenzocyclooctyne (DBCO) group for rapid and bioorthogonal copper-free click chemistry.

  • A Disulfide (SS) bond, which serves as a cleavable linker that can be selectively reduced in specific biological environments.

  • An Aldehyde group for subsequent ligation to molecules bearing hydrazide or aminooxy functionalities.

This unique combination allows for the precise, sequential assembly of complex biomolecular conjugates, such as antibody-drug conjugates (ADCs), where a payload can be attached via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and the entire construct then linked to a targeting protein via the aldehyde. The disulfide bridge offers a crucial advantage by enabling the release of the payload under the reducing conditions found within cells, making it an ideal component for targeted delivery systems.[1][2][3]

Core Chemical Principles

The utility of this compound is rooted in three distinct and orthogonal chemical reactions: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), disulfide reduction, and aldehyde-based ligation.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC is a bioorthogonal reaction that occurs between a strained cyclooctyne, like DBCO, and an azide. This copper-free "click chemistry" reaction is exceptionally fast, highly specific, and biocompatible, as it proceeds efficiently under physiological conditions without the need for a toxic copper catalyst.[4][5] The DBCO group does not react with native biological functional groups like amines or hydroxyls, ensuring high chemoselectivity.

Disulfide Linker Cleavage

The disulfide (-S-S-) bond is stable in the generally oxidizing extracellular environment, such as the bloodstream. However, upon entry into the intracellular space, which has a highly reducing environment due to a high concentration of glutathione (GSH), the disulfide bond is readily cleaved. This thiol-disulfide exchange reaction releases the conjugated molecule. Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are also used in vitro to achieve this cleavage.

Aldehyde Ligation

The terminal aldehyde group provides a third conjugation handle. It reacts chemoselectively with molecules containing aminooxy groups to form stable oxime linkages or with hydrazide groups to form hydrazone linkages. This reaction is efficient and allows for the attachment of the DBCO-SS-payload construct to a second biomolecule, often a protein or antibody. Aniline is often used as a catalyst to significantly accelerate the rate of oxime and hydrazone formation, especially at neutral pH.

G mol mol dbco_func dbco_func mol:f0->dbco_func ss_func ss_func mol:f1->ss_func ald_func ald_func mol:f2->ald_func

Quantitative Data

The efficiency of bioconjugation and cleavage is critical for successful application. The following tables summarize key kinetic and stability data for the chemistries involved.

SPAAC Reaction Kinetics

The rate of the SPAAC reaction is influenced by factors such as the structure of the DBCO and azide reactants, buffer composition, and pH.

DBCO DerivativeReactant AzideBuffer (pH)Second-Order Rate Constant (M⁻¹s⁻¹)Reference(s)
DBCO Derivatives (general)Various-~0.1 - 2.0
Sulfo DBCO-amine1-azido-1-deoxy-β-D-glucopyranosidePBS (7)0.32–0.85
Sulfo DBCO-amine1-azido-1-deoxy-β-D-glucopyranosideHEPES (7)0.55–1.22
DBCO-PEG5-TrastuzumabModel AzidesHEPES & PBS0.18 - 0.37
Benzyl azideCyclooctyneCD3CN/D2O0.11 - 0.14
Table 1: Representative second-order rate constants for SPAAC reactions involving DBCO derivatives.
Aldehyde Ligation Kinetics

The reaction between aldehydes and α-effect amines (aminooxy or hydrazide groups) can be significantly accelerated with an aniline catalyst.

Ligation TypeElectrophileNucleophileConditionsSecond-Order Rate Constant (M⁻¹s⁻¹)Reference(s)
Oxime/Hydrazone (uncatalyzed)Aldehyde/KetoneAminooxy/HydrazideNeutral pH10⁻³ - 10⁰
Oxime/Hydrazone (aniline-catalyzed)Aromatic AldehydeAminooxy/HydrazideNeutral pH10¹ - 10³
Table 2: Comparison of second-order rate constants for aldehyde ligation reactions.
Disulfide Linker Stability and Cleavage

The stability of the disulfide bond is context-dependent, particularly on steric hindrance around the bond. Cleavage rates depend on the type and concentration of the reducing agent.

Linker TypeConditionParameterValueReference(s)
Pyridyl Disulfide (e.g., SPDB)Human PlasmaHalf-life~9 days
Sterically Hindered DisulfidesHuman PlasmaStabilityIncreased half-life compared to unhindered
Glutathione (GSH) / Dithiothreitol (DTT)Thiol-Disulfide ExchangeKinetic ConstantsDetermined at various pH and temperatures
Table 3: Stability and cleavage characteristics of disulfide linkers.

Experimental Protocols

The following section provides detailed, representative protocols for a typical two-step conjugation workflow using this compound. This workflow involves first conjugating an azide-containing payload to the linker via SPAAC, followed by conjugating the resulting product to a protein via the aldehyde.

G start Start Materials: 1. This compound 2. Azide-Payload 3. Amine-Protein mix1 mix1 start->mix1 end Final Product: Protein-linker-SS-Payload purify1 purify1 mix2 mix2 purify1->mix2 purify2 purify2 purify2->end

Protocol 1: SPAAC Reaction with Azide-Payload

Objective: To conjugate an azide-functionalized molecule (payload) to the this compound linker.

Materials:

  • This compound

  • Azide-functionalized payload

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or other azide-free buffer.

Procedure:

  • Preparation of Reactants:

    • Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

    • Dissolve the azide-payload in the Reaction Buffer or DMSO to the desired concentration.

  • SPAAC Reaction:

    • In a reaction vessel, add the azide-payload solution.

    • Add the this compound stock solution to the azide-payload solution. A molar excess of 1.5 to 3-fold of the DBCO-linker over the azide-payload is recommended to drive the reaction to completion.

    • Ensure the final concentration of the organic solvent (DMSO) is below 20% if working with sensitive biomolecules.

  • Incubation:

    • Incubate the reaction mixture for 2-12 hours at room temperature. Reaction times may vary depending on reactant concentrations and reactivity.

    • The reaction progress can be monitored by the decrease in DBCO absorbance at ~309-310 nm using a UV-Vis spectrophotometer.

  • Purification:

    • Upon completion, purify the resulting Payload-SS-aldehyde conjugate from excess unreacted this compound using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography (SEC).

Protocol 2: Aldehyde Ligation to a Protein

Objective: To conjugate the purified Payload-SS-aldehyde to a protein containing primary amines (e.g., lysine residues) via reductive amination.

Materials:

  • Purified Payload-SS-aldehyde

  • Protein to be conjugated (in an amine-free buffer)

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH ~6.0-7.0

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN), fresh 100 mM stock solution in Reaction Buffer.

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4

  • Purification/Dialysis Buffer: e.g., PBS, pH 7.4

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze the target protein into the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Ligation Reaction:

    • Add the purified Payload-SS-aldehyde to the protein solution at a 5- to 20-fold molar excess.

    • Gently mix and incubate for 30 minutes at room temperature to allow for the initial formation of the Schiff base.

  • Reduction:

    • Add the freshly prepared NaBH₃CN stock solution to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 2 to 24 hours at 4°C or room temperature with gentle agitation. Optimal time and temperature should be determined empirically.

  • Quenching:

    • Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted aldehyde groups. Incubate for 30 minutes.

  • Final Purification:

    • Remove excess reagents and purify the final Protein-linker-SS-Payload conjugate by dialysis against a suitable storage buffer or by size-exclusion chromatography.

    • Characterize the final conjugate using methods such as SDS-PAGE (to observe a molecular weight shift) and UV-Vis spectroscopy to determine the degree of labeling.

Protocol 3: Cleavage of the Disulfide Bond

Objective: To release the conjugated payload from the protein by reducing the disulfide bond.

Materials:

  • Purified Protein-linker-SS-Payload conjugate

  • Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare a stock solution of DTT (e.g., 1 M in water).

  • Add DTT to the purified conjugate solution to a final concentration of 10-50 mM.

  • Incubate the reaction for 1-4 hours at 37°C.

  • Analyze the release of the payload using appropriate methods, such as HPLC, mass spectrometry, or functional assays.

Applications and Conclusion

The this compound linker is a sophisticated tool for advanced bioconjugation, finding significant application in the development of targeted therapeutics like ADCs. Its heterobifunctional nature allows for a controlled, stepwise assembly of complex conjugates, while the cleavable disulfide bond enables payload release in response to the specific reducing environment of target cells.

G adc Antibody-Drug Conjugate (Protein-linker-SS-Payload) stable stable cleavage cleavage stable->cleavage Internalization

By providing quantitative data and detailed protocols, this guide aims to equip researchers with the necessary information to effectively implement this compound in their work, accelerating the development of novel bioconjugates for therapeutic and research applications.

References

An In-depth Technical Guide to the DBCO-SS-Aldehyde Reaction with Hydrazide for Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical ligation between DBCO-SS-aldehyde and hydrazide moieties. This reaction is of significant interest in the fields of bioconjugation, drug delivery, and proteomics due to its bioorthogonality, cleavable nature, and tunable stability. This document details the underlying chemistry, presents quantitative data, provides experimental protocols, and illustrates key processes through diagrams.

Introduction

The conjugation of biomolecules with therapeutic agents, imaging probes, or other functional moieties is a cornerstone of modern biomedical research and drug development. The this compound linker is a heterobifunctional molecule designed to facilitate such conjugations with a high degree of control and specificity. It incorporates three key features:

  • Dibenzocyclooctyne (DBCO) group: Enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal click chemistry reaction.

  • Disulfide (-SS-) bond: A cleavable linker that can be selectively broken under reducing conditions, such as those found within the intracellular environment.

  • Aldehyde (-CHO) group: Reacts with hydrazide groups to form a hydrazone bond, which is stable at physiological pH but can be cleaved under acidic conditions, for example, in endosomes and lysosomes.

The reaction between the aldehyde group of this compound and a hydrazide-modified molecule results in the formation of a conjugate with a dual-cleavable linker. This allows for multi-stage or environment-specific release of a payload, a desirable feature in applications such as antibody-drug conjugates (ADCs).

Reaction Mechanism and Kinetics

The core reaction involves the nucleophilic addition of the terminal nitrogen of a hydrazide to the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form a stable hydrazone bond (C=N-NH).

The rate of hydrazone formation is pH-dependent. The reaction is generally fastest in a mildly acidic environment (pH 4-6)[1]. At higher pH, the dehydration step is slow, while at very low pH (below 3-4), the hydrazide nucleophile becomes protonated, reducing its reactivity[1]. The aromatic nature of the aldehyde in this compound contributes to the formation of a more stable hydrazone compared to those derived from aliphatic aldehydes[2].

Quantitative Data

The efficiency and stability of the hydrazone linkage are critical for its application. The following tables summarize key quantitative data related to the formation and stability of hydrazone bonds from aromatic aldehydes.

ParameterValueConditionsReference
Optimal pH for Hydrazone Formation 4-6Aqueous buffer[1]
Second-Order Rate Constant (k1) 3.0 ± 0.3 M⁻¹s⁻¹Benzaldehyde and 6-hydrazinopyridyl peptide, pH 4.5[3]
Second-Order Rate Constant (k1) 170 ± 10 M⁻¹s⁻¹Benzaldehyde and 6-hydrazinopyridyl peptide, pH 7.0, with 100 mM aniline catalyst
Second-Order Rate Constant 2–20 M⁻¹s⁻¹Fastest carbonyl/hydrazine combinations at pH 7.4

Table 1: Reaction Kinetics of Hydrazone Formation

Hydrazone TypepHHalf-life (t½)ConditionsReference
Aromatic Aldehyde-derived7.4Stable (>72 h)37°C, phosphate buffered saline
Aromatic Aldehyde-derived5.5Stable (>48 h)37°C, phosphate buffered saline
Aliphatic Aldehyde-derived7.4Minutes37°C, phosphate buffered saline
Aromatic HydrazonesPlasmaRapid degradation37°C
Aromatic HydrazonesPBSRelatively stable37°C

Table 2: Stability of Hydrazone Bonds

Experimental Protocols

This section provides a detailed methodology for the conjugation of a hydrazide-modified molecule to this compound.

Materials and Reagents
  • This compound

  • Hydrazide-modified molecule (e.g., peptide, protein, drug)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 4.5-5.5

  • Optional Catalyst: Aniline (freshly distilled)

  • Purification supplies: Reversed-phase HPLC system with a C18 column, or size-exclusion chromatography columns.

  • Analytical instruments: LC-MS and/or MALDI-TOF MS for characterization.

General Protocol for Hydrazone Ligation
  • Preparation of Reactants:

    • Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mM).

    • Dissolve the hydrazide-modified molecule in the Reaction Buffer to a desired concentration (e.g., 1-5 mg/mL). If the molecule is not soluble in the aqueous buffer, a co-solvent such as DMF or DMSO can be used, but the final percentage of organic solvent should be kept low (typically <10%) to avoid denaturation of proteins.

  • Ligation Reaction:

    • Add the this compound stock solution to the solution of the hydrazide-modified molecule. A molar excess of the this compound (e.g., 5-10 equivalents) is typically used to ensure complete conversion of the hydrazide.

    • If a catalyst is required to accelerate the reaction at a higher pH, add aniline to a final concentration of 10-100 mM.

    • Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C. The reaction progress can be monitored by LC-MS.

  • Purification of the Conjugate:

    • Upon completion of the reaction, the conjugate can be purified to remove unreacted starting materials and byproducts.

    • For peptides and small molecules, reversed-phase HPLC is a suitable purification method.

    • For larger biomolecules like proteins, size-exclusion chromatography can be used to separate the conjugate from excess small molecule reagents.

    • Hydrazone conjugates can be sensitive to acidic conditions, so it is advisable to use a neutral pH mobile phase for purification if possible, or to neutralize the fractions immediately after collection.

  • Characterization:

    • The purified conjugate should be characterized to confirm its identity and purity.

    • Mass spectrometry (LC-MS or MALDI-TOF MS) is used to determine the molecular weight of the conjugate.

    • UV-Vis spectroscopy can also be used to confirm the presence of the DBCO group (absorbance around 309 nm).

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_product Product DBCO_SS_Aldehyde DBCO-SS-CHO Hydrazone DBCO-SS-CH=N-NH-R DBCO_SS_Aldehyde->Hydrazone + R-NH-NH₂ Hydrazide R-NH-NH₂ Hydrazide->Hydrazone Water H₂O

Caption: Reaction of this compound with a hydrazide to form a hydrazone bond and water.

Experimental Workflow

Experimental_Workflow A Prepare Reactant Solutions (this compound & Hydrazide-Molecule) B Mix Reactants in Reaction Buffer (pH 4.5-5.5) A->B C Incubate (RT, 2-4h or 4°C, overnight) B->C D Monitor Reaction by LC-MS C->D E Purify Conjugate (RP-HPLC or SEC) D->E Reaction Complete F Characterize Conjugate (MS, UV-Vis) E->F G Store Purified Conjugate F->G

Caption: General workflow for the conjugation of this compound with a hydrazide-modified molecule.

Signaling Pathway: ADC Internalization and Payload Release

ADC_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) (DBCO-SS-Hydrazone-Drug) Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Early Endosome (pH ~6.0-6.5) Receptor->Endosome Receptor-Mediated Endocytosis Lysosome Lysosome (pH ~4.5-5.0) Endosome->Lysosome Maturation Cytosol Cytosol (Reducing Environment) Lysosome->Cytosol Hydrazone Cleavage (Acid) Disulfide Cleavage (Reducing Agents) Drug Released Drug Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target Therapeutic Action

Caption: Cellular uptake and dual-cleavage mechanism of an ADC with a DBCO-SS-hydrazone linker.

Applications in Drug Development

The unique characteristics of the this compound linker make it a valuable tool in drug development, particularly for the construction of ADCs. The stability of the hydrazone bond at physiological pH ensures that the cytotoxic payload remains attached to the antibody while in circulation, minimizing off-target toxicity. Upon internalization into tumor cells via receptor-mediated endocytosis, the ADC is trafficked to the acidic environment of the endosomes and lysosomes. The low pH in these compartments facilitates the cleavage of the hydrazone bond. Subsequently, the reducing environment of the cytosol, rich in glutathione, can cleave the disulfide bond, ensuring the efficient release of the active drug at its site of action. This dual-release mechanism provides an additional layer of targeted delivery and activation.

Conclusion

The reaction between this compound and hydrazide offers a robust and versatile method for the creation of cleavable bioconjugates. The resulting hydrazone linkage, in combination with the disulfide bond, provides a dual-cleavable system that can be exploited for controlled release in specific biological environments. This technical guide has provided an in-depth look at the chemistry, quantitative aspects, and practical application of this important bioconjugation reaction, offering a valuable resource for researchers and professionals in the field of drug development and beyond.

References

An In-depth Technical Guide to the DBCO-SS-Aldehyde Disulfide Bond Cleavage Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Disulfide Linkers in Bioconjugation

Disulfide bonds are a key class of cleavable linkers in drug delivery systems.[] Their utility stems from the significant difference in the redox potential between the extracellular environment and the intracellular cytoplasm. The bloodstream is a relatively oxidizing environment, which helps to keep the disulfide bond intact, ensuring the stability of the bioconjugate and minimizing premature release of the payload.[2] In contrast, the intracellular environment is highly reducing, primarily due to a high concentration of glutathione (GSH), which can efficiently cleave the disulfide bond and release the therapeutic agent at the target site.[3]

The DBCO-SS-aldehyde linker is a heterobifunctional molecule that incorporates this cleavable disulfide functionality. The dibenzocyclooctyne (DBCO) group allows for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) for conjugation to azide-modified biomolecules, while the aldehyde group provides a reactive handle for conjugation to molecules bearing a hydrazide or aminooxy group.[4][5]

The Core Mechanism: Thiol-Disulfide Exchange

The cleavage of the disulfide bond in the this compound linker occurs via a well-established chemical reaction known as thiol-disulfide exchange. This reaction involves the nucleophilic attack of a thiol-containing molecule, such as glutathione, on one of the sulfur atoms of the disulfide bond.

The process can be summarized in the following steps:

  • Nucleophilic Attack: A thiolate anion (RS⁻) from a reducing agent attacks one of the sulfur atoms of the disulfide bond (R¹-S-S-R²).

  • Formation of a Mixed Disulfide: This attack results in the formation of a new, mixed disulfide (R¹-S-SR) and the release of the other sulfur atom as a free thiol (R²-SH).

  • Further Reduction: A second molecule of the reducing agent then attacks the mixed disulfide, releasing the second thiol (R¹-SH) and forming a disulfide bond between the two reducing agent molecules (RS-SR).

This intracellular cleavage mechanism is the foundation for the design of many targeted drug delivery systems.

Disulfide_Cleavage_Mechanism DBCO_SS_Aldehyde This compound Conjugate (R¹-S-S-R²) Mixed_Disulfide Mixed Disulfide Intermediate (R¹-S-SR) DBCO_SS_Aldehyde->Mixed_Disulfide GSH1 Glutathione (GSH) (RS⁻) GSH1->Mixed_Disulfide Nucleophilic Attack Released_Thiol1 Released Payload Thiol (R²-SH) Mixed_Disulfide->Released_Thiol1 GSSG Oxidized Glutathione (GSSG) (RS-SR) Mixed_Disulfide->GSSG GSH2 Glutathione (GSH) (RS⁻) GSH2->GSSG Released_Thiol2 Released Linker Thiol (R¹-SH) GSSG->Released_Thiol2

Caption: General mechanism of disulfide bond cleavage by glutathione.

Quantitative Data on Disulfide Bond Cleavage

The rate and efficiency of disulfide bond cleavage are influenced by several factors, including the steric hindrance around the disulfide bond, the electronic properties of the adjacent substituents, and the concentration of the reducing agent. While specific quantitative data for the this compound linker is not available in published literature, researchers can use the following tables to summarize their own experimental findings.

Table 1: Cleavage Kinetics of this compound Linker

Reducing AgentConcentration (mM)Temperature (°C)pHHalf-life (t½) (hours)Cleavage Rate Constant (k) (s⁻¹)
Glutathione (GSH)
Dithiothreitol (DTT)
Tris(2-carboxyethyl)phosphine (TCEP)

Table 2: In Vitro Plasma Stability of this compound Conjugate

SpeciesIncubation Time (hours)% Intact Conjugate Remaining% Released Payload
Human Plasma
Mouse Plasma
Rat Plasma

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the cleavage of the this compound disulfide bond. These protocols are based on established methods for analogous disulfide-linked bioconjugates.

In Vitro Plasma Stability Assay

This protocol is designed to assess the stability of the this compound linked conjugate in plasma, providing an indication of its potential for premature payload release in circulation.

Materials:

  • This compound conjugated biomolecule (e.g., ADC)

  • Human, mouse, or rat plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A or G magnetic beads (for antibody-based conjugates)

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Spike the this compound conjugate into pre-warmed (37°C) plasma to a final concentration of 100 µg/mL.

    • Incubate the plasma samples at 37°C in a shaking water bath.

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 96 hours), withdraw aliquots of the plasma samples.

  • Sample Preparation for Intact Conjugate Analysis:

    • For antibody conjugates, add the plasma aliquot to a tube containing Protein A or G magnetic beads and incubate with gentle mixing to capture the conjugate.

    • Wash the beads with PBS to remove unbound plasma proteins.

    • Elute the conjugate from the beads using an appropriate elution buffer (e.g., low pH glycine buffer).

    • Neutralize the eluate immediately.

  • Sample Preparation for Released Payload Analysis:

    • To the plasma aliquot, add 3 volumes of ice-cold acetonitrile to precipitate plasma proteins.

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.

    • Collect the supernatant containing the released payload.

    • Dry the supernatant under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.

  • Analysis:

    • Analyze the intact conjugate samples by LC-MS to determine the drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage.

    • Analyze the released payload samples by LC-MS/MS to quantify the amount of free payload.

Plasma_Stability_Workflow Start Spike Conjugate into Plasma Incubate Incubate at 37°C Start->Incubate Time_Points Collect Aliquots at Time Points Incubate->Time_Points Split Time_Points->Split Intact_Analysis Intact Conjugate Analysis Split->Intact_Analysis Released_Analysis Released Payload Analysis Split->Released_Analysis Capture Immunocapture (e.g., Protein A/G) Intact_Analysis->Capture Precipitate Protein Precipitation Released_Analysis->Precipitate Elute Elute and Neutralize Capture->Elute LCMS_Intact LC-MS Analysis (DAR) Elute->LCMS_Intact Extract Extract Supernatant Precipitate->Extract LCMSMS_Payload LC-MS/MS Analysis (Payload Quantification) Extract->LCMSMS_Payload

Caption: Workflow for in vitro plasma stability assessment.
In Vitro Cleavage Assay with Reducing Agents

This protocol is used to determine the kinetics of disulfide bond cleavage in the presence of biologically relevant reducing agents.

Materials:

  • This compound conjugated biomolecule

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH), Dithiothreitol (DTT), or Tris(2-carboxyethyl)phosphine (TCEP) stock solutions

  • Quenching solution (e.g., N-ethylmaleimide for thiol-containing reducing agents)

  • HPLC system with UV or fluorescence detector

  • LC-MS/MS system

Procedure:

  • Reaction Setup:

    • Prepare a solution of the this compound conjugate in PBS.

    • Initiate the cleavage reaction by adding the reducing agent (GSH, DTT, or TCEP) to the desired final concentration (e.g., 1-10 mM for GSH to mimic intracellular concentrations).

    • Incubate the reaction mixture at 37°C.

  • Time-Course Sampling:

    • At various time points, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding a quenching solution to prevent further cleavage.

  • Analysis by HPLC:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Monitor the disappearance of the peak corresponding to the intact conjugate and the appearance of the peak(s) corresponding to the cleaved products.

    • Quantify the peak areas to determine the percentage of cleavage over time.

  • Analysis by LC-MS/MS:

    • Confirm the identity of the cleavage products by LC-MS/MS analysis.

Cleavage_Kinetics_Workflow Start Prepare Conjugate Solution in PBS Add_Reducing_Agent Add Reducing Agent (GSH, DTT, or TCEP) Start->Add_Reducing_Agent Incubate Incubate at 37°C Add_Reducing_Agent->Incubate Time_Points Collect and Quench Aliquots Incubate->Time_Points Analysis Analysis Time_Points->Analysis HPLC RP-HPLC Analysis (% Cleavage vs. Time) Analysis->HPLC LCMSMS LC-MS/MS Analysis (Product Identification) Analysis->LCMSMS

References

The Pivotal Role of Disulfide Linkers in Targeted Drug Delivery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of drug delivery systems is paramount to enhancing therapeutic efficacy while minimizing off-target toxicity. Among the various strategies for achieving controlled drug release, the use of disulfide linkers has emerged as a powerful approach, particularly in the realm of targeted cancer therapy. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with disulfide linkers in drug delivery.

The Core Principle: Exploiting the Redox Differential

The fundamental mechanism underpinning the utility of disulfide linkers lies in the significant difference in redox potential between the extracellular and intracellular environments. The bloodstream and other extracellular spaces are relatively oxidizing environments, which helps to keep the disulfide bond intact and the drug conjugate stable during circulation.[1][2][3] In stark contrast, the intracellular environment, particularly within tumor cells, is highly reducing. This is primarily due to a significantly higher concentration of glutathione (GSH), a tripeptide thiol, which can be up to 1000 times more concentrated inside tumor cells (1-10 mM) compared to the blood plasma (~5 µM).[1][2] This high intracellular GSH concentration facilitates the rapid cleavage of the disulfide bond through a thiol-disulfide exchange reaction, leading to the release of the active drug precisely at the target site.

Quantitative Data on Disulfide Linker Performance

The efficacy of a disulfide-linked drug delivery system is critically dependent on its stability in circulation and the efficiency of drug release at the target site. The following tables summarize key quantitative data from various studies.

Drug Delivery SystemReductive ConditionTime (hours)Cumulative Drug Release (%)Reference
Doxorubicin-loaded disulfide-crosslinked nanogels0 mM GSH (Control)2446 ± 5
0.01 mM GSH (Healthy Cells)2436 ± 6
10 mM GSH (Tumor Cells)24>80
0 mM GSH (Control)168 (7 days)68 ± 6
0.01 mM GSH (Healthy Cells)168 (7 days)85 ± 4
10 mM GSH (Tumor Cells)168 (7 days)>94
Paclitaxel-loaded disulfide-bridged nanoparticlesWithout GSH-34.89 - 45.43
With GSH-69.18 - 95.39
Doxorubicin-loaded disulfide-linked micelles10 mM DTT72~80
Geraniol-conjugated hyaluronic acid nanoparticles (HSSG)pH 5.59674.7

Table 1: In Vitro Drug Release from Disulfide-Linked Nanocarriers. This table illustrates the significant increase in drug release from various nanoparticle formulations in the presence of reducing agents like glutathione (GSH) and dithiothreitol (DTT), simulating the intracellular environment of tumor cells.

Antibody-Drug Conjugate (ADC)Linker TypePlasma Half-life (t1/2)Reference
Maytansinoid ConjugateSPDB (Hindered Disulfide)~9 days
Gemtuzumab OzogamicinAcyl Hydrazone and Disulfide72 hours
Trastuzumab-DM1 (Cysteine-linked)Disulfide98 hours
Trastuzumab-DM1 (Randomly conjugated)Thioether (non-cleavable)54 hours

Table 2: Plasma Stability of Disulfide-Linked Antibody-Drug Conjugates. This table highlights the stability of ADCs with disulfide linkers in circulation. The half-life can be modulated by the specific design of the linker, such as introducing steric hindrance to protect the disulfide bond from premature cleavage.

Drug/ConjugateCell LineIC50 ValueReference
Free LLL12-0.31 ± 0.05 µg/mL
Hydrazone-linked G6-LLL12-0.42 ± 0.035 µg/mL
Free Curcumin-19.6 µM
Curcumin Solid Lipid Nanoparticles-4.93 µM
Trastuzumab-vc-MMAE (disulfide rebridged)Antigen Positive~1 ng/mL
Free MMAEAntigen Positive~0.1 ng/mL
Trastuzumab-vc-MMAE (disulfide rebridged)Antigen Negative>1000 ng/mL
Free MMAEAntigen Negative~0.1 ng/mL

Table 3: In Vitro Cytotoxicity (IC50) Data. This table provides a comparison of the cytotoxic activity of free drugs versus their disulfide-linked conjugates. The data demonstrates that targeted delivery via disulfide linkers can significantly enhance potency against antigen-positive cells while reducing toxicity towards antigen-negative cells.

Key Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of disulfide-linked drug delivery systems.

Synthesis of a Disulfide-Linked Polymeric Micelle System

Objective: To synthesize redox-responsive micelles capable of encapsulating a hydrophobic drug and releasing it in a reducing environment.

Materials:

  • PEG-ss-PCL copolymer (Poly(ethylene glycol)-disulfide-poly(caprolactone))

  • Docetaxel (hydrophobic drug model)

  • Indocyanine green (imaging agent, optional)

  • Tetrahydrofuran (THF)

  • Normal saline

  • Dialysis membrane (MWCO 3500 Da)

Procedure:

  • Copolymer Dissolution: Dissolve 20 mg of RGD-PEG-ss-PCL copolymer in 5 mL of THF. For drug-loaded micelles, add the desired amount of docetaxel and/or indocyanine green to this solution.

  • Film Formation: Create a thin film of the copolymer (and drug) by rotary evaporation for one hour.

  • Hydration: Hydrate the film by adding 5 mL of normal saline and stirring. This will lead to the self-assembly of the amphiphilic block copolymers into micelles.

  • Purification: Dialyze the micelle solution against deionized water for 48 hours using a dialysis membrane (MWCO 3500 Da) to remove any remaining organic solvent and unencapsulated drug. Change the water at regular intervals (e.g., every 4 hours).

Characterization of Disulfide-Linked Micelles

Objective: To determine the physical characteristics of the synthesized micelles.

Methods:

  • Dynamic Light Scattering (DLS):

    • Dilute the micelle solution with an appropriate solvent (e.g., PBS).

    • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a DLS instrument.

    • Perform measurements at a controlled temperature (e.g., 25°C).

  • Transmission Electron Microscopy (TEM):

    • Deposit a drop of the aqueous micelle solution (e.g., 1.0 mg/mL) onto a copper grid.

    • Negatively stain the sample with a suitable agent (e.g., phosphotungstic acid).

    • Observe the morphology and size of the micelles under a TEM.

In Vitro Drug Release Study

Objective: To evaluate the redox-responsive drug release profile of the micelles.

Procedure:

  • Sample Preparation: Place a known volume (e.g., 5 mL) of the drug-loaded micelle solution into a dialysis bag (MWCO 3500 Da).

  • Release Media: Immerse the dialysis bag in a larger volume (e.g., 50 mL) of release medium. Prepare different release media to simulate physiological and tumor environments:

    • PBS (pH 7.4) as a control.

    • PBS (pH 7.4) with 10 mM DTT or GSH to mimic the intracellular reducing environment.

    • Buffers with acidic pH (e.g., 5.5, 6.5) can also be used to simulate the tumor microenvironment.

  • Incubation: Place the setup in a shaker at 37°C and 100 rpm.

  • Sampling and Analysis: At predetermined time points, withdraw aliquots from the release medium and replace with fresh medium.

  • Quantification: Determine the concentration of the released drug in the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) for docetaxel or UV-Vis spectroscopy for indocyanine green.

Quantification of Intracellular Glutathione (GSH)

Objective: To measure the intracellular GSH concentration, which is the primary trigger for disulfide bond cleavage.

Method using a Fluorescent Probe (e.g., RealThiol):

  • Cell Culture: Culture the desired cell line in a suitable format (e.g., glass-bottom dish for imaging or 12-well plate for flow cytometry).

  • Probe Loading: Incubate the cells with the fluorescent GSH probe according to the manufacturer's protocol.

  • Imaging or Flow Cytometry:

    • Confocal Microscopy: Acquire images using appropriate filter sets for the ratiometric probe. The ratio of fluorescence intensities at two different wavelengths will correlate with the GSH concentration.

    • Flow Cytometry: Analyze the cells using a flow cytometer with the appropriate laser and filter setup to measure the fluorescence intensities.

  • Calibration: To obtain quantitative results, a calibration curve should be generated using known concentrations of GSH.

Visualizing the Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key pathways and processes related to disulfide linkers in drug delivery.

G cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Tumor Cell ADC Drug Carrier-S-S-Drug (Stable) Internalization Internalization ADC->Internalization Targeting Endosome Endosome Internalization->Endosome Cytosol Cytosol (High GSH) Endosome->Cytosol Release Drug Active Drug Cytosol->Drug GSH-mediated Cleavage of S-S Target Cellular Target (e.g., DNA, Tubulin) Drug->Target Effect Therapeutic Effect Target->Effect G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Disulfide-Linked Conjugate Purification Purification Synthesis->Purification Characterization Characterization (DLS, TEM, etc.) Purification->Characterization Stability Plasma Stability Assay Characterization->Stability Release Redox-Responsive Drug Release Study Characterization->Release Cytotoxicity Cytotoxicity Assay (IC50) Release->Cytotoxicity PK Pharmacokinetics Study Cytotoxicity->PK Efficacy Antitumor Efficacy (Xenograft Model) PK->Efficacy Toxicity Toxicity Study Efficacy->Toxicity

References

The Versatility of Aldehyde-Reactive Groups: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde and ketone reactive groups are powerful tools in the fields of chemical biology, drug development, and diagnostics. Their unique reactivity allows for the precise and stable covalent modification of biomolecules, enabling the creation of sophisticated bioconjugates, from antibody-drug conjugates (ADCs) to fluorescently labeled proteins for imaging. This technical guide provides a comprehensive overview of the core chemistries involving aldehyde-reactive groups, detailed experimental protocols, and a summary of quantitative data to aid researchers in harnessing the full potential of these versatile functional groups.

The cornerstone of aldehyde-based bioconjugation lies in the formation of stable bonds with specific nucleophiles, most notably hydrazides and alkoxyamines, to form hydrazones and oximes, respectively.[1][2] These reactions are highly chemoselective, proceeding under mild, aqueous conditions, which is crucial for maintaining the integrity of sensitive biological molecules.[3] Furthermore, the development of genetically encoded aldehyde tags and enzymatic methods to introduce aldehydes site-specifically into proteins has revolutionized the field, allowing for the production of homogenous and well-defined bioconjugates.[4][5]

This guide will delve into the primary reactions involving aldehyde-reactive groups, methods for their introduction into biomolecules, and their applications in various research and therapeutic areas.

Core Chemistries of Aldehyde-Reactive Groups

The utility of aldehydes in bioconjugation stems from their electrophilic nature, making them susceptible to nucleophilic attack. While they can react with primary amines to form Schiff bases, these linkages are often reversible and less stable. For more robust and permanent conjugation, hydrazide and alkoxyamine nucleophiles are preferred.

Oxime Ligation

The reaction between an aldehyde or ketone and an alkoxyamine (or aminooxy) group forms a stable oxime linkage. This bioorthogonal reaction is highly reliable and versatile due to the mild reaction conditions and the hydrolytic stability of the resulting oxime bond. Aniline and its derivatives can be used as catalysts to significantly accelerate the reaction rate, particularly at neutral pH.

Hydrazone Formation

Aldehydes react with hydrazides to form hydrazone bonds. This reaction is also highly efficient and proceeds under mild conditions. Hydrazone linkages are generally stable, but they can be designed to be cleavable under specific conditions, such as the acidic environment of endosomes or lysosomes, making them particularly useful for drug delivery applications.

Pictet-Spengler Ligation

A more advanced strategy for creating highly stable, irreversible C-C bonds involves the Pictet-Spengler ligation. This reaction occurs between an aldehyde and a tryptamine derivative. A notable advancement is the Hydrazino-iso-Pictet-Spengler (HIPS) ligation, which proceeds rapidly at near-neutral pH without the need for a catalyst, forming a stable C-C bond that is resistant to hydrolysis. This chemistry is particularly valuable for the development of stable antibody-drug conjugates.

Quantitative Data for Aldehyde-Reactive Chemistries

The choice of conjugation chemistry often depends on factors such as reaction rate, stability of the resulting bond, and the specific application. The following tables summarize key quantitative data for the most common aldehyde-reactive chemistries.

Table 1: Comparison of Second-Order Rate Constants for Aldehyde-Reactive Bioconjugation Reactions
Reaction TypeReactantsCatalystpHRate Constant (M⁻¹s⁻¹)Reference(s)
Oxime Ligation Benzaldehyde + O-benzylhydroxylaminePhosphate Buffer7.40.0213
Benzaldehyde + O-benzylhydroxylamine2-(aminomethyl)imidazole7.4>1.0
Aldehyde-GFP + Dansyl-aminooxy100 mM Aniline7.0Minimal conversion in 90s
Aldehyde-GFP + Dansyl-aminooxy750 mM m-phenylenediamine7.0Complete in 90s
Citral + Aminooxy-dansyl50 mM Aniline-48.6
Hydrazone Formation Benzaldehyde + BenzoylhydrazidePhosphate Buffer7.4~0.2
Benzaldehyde + Benzoylhydrazide2-(aminomethyl)benzimidazole7.4>10
Pictet-Spengler Ligation Aldehyde + TryptamineAcidic4-5~10⁻⁴
Hydrazino-iso-Pictet-Spengler (HIPS) Aldehyde-tagged protein + HIPS-linkerNone~7.0Rapid
Table 2: Hydrolytic Stability of Oxime vs. Hydrazone Linkages
Linkage TypeConditions (pD)Relative First-Order Rate Constant for Hydrolysis (k_rel)Reference(s)
Methylhydrazone 7.0600
Acetylhydrazone 7.0300
Semicarbazone 7.0160
Oxime 7.01

Experimental Protocols

Protocol 1: Introduction of Aldehyde Groups into Glycoproteins via Periodate Oxidation

This protocol describes a general method for generating aldehyde groups on the carbohydrate chains of glycoproteins, such as antibodies, by mild oxidation with sodium periodate.

Materials:

  • Glycoprotein (e.g., antibody) solution in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5)

  • Sodium meta-periodate (NaIO₄)

  • Desalting column

  • 0.1 M Sodium acetate buffer, pH 5.5

Procedure:

  • Prepare a fresh 20 mM solution of sodium meta-periodate in 0.1 M sodium acetate buffer, pH 5.5.

  • Adjust the glycoprotein concentration to 5 mg/mL in 0.1 M sodium acetate buffer, pH 5.5.

  • Add an equal volume of the 20 mM sodium periodate solution to the glycoprotein solution to achieve a final periodate concentration of 10 mM.

  • Incubate the reaction mixture in the dark at room temperature for 30 minutes. For more selective oxidation of sialic acid residues, use 1 mM NaIO₄ and incubate at 4°C for 30 minutes.

  • Immediately after incubation, remove excess periodate and buffer exchange the oxidized glycoprotein into the desired buffer for conjugation (e.g., PBS, pH 6.0-7.4) using a desalting column.

  • The aldehyde-containing glycoprotein is now ready for conjugation with a hydrazide or alkoxyamine-functionalized molecule.

Protocol 2: Site-Specific Introduction of an Aldehyde Tag into a Recombinant Protein

This protocol outlines the generation of a protein with a site-specific aldehyde group using the genetically encoded aldehyde tag and formylglycine-generating enzyme (FGE).

Materials:

  • Expression vector containing the gene of interest fused with the aldehyde tag sequence (e.g., LCTPSR).

  • Expression vector for FGE.

  • E. coli or mammalian expression system.

  • Standard protein purification reagents (e.g., chromatography columns and buffers).

Procedure:

  • Clone the gene of interest into an expression vector containing the aldehyde tag sequence at the desired location (N-terminus, C-terminus, or internal loop).

  • Co-transform the expression host (e.g., E. coli) with the plasmid containing the tagged protein and a compatible plasmid for FGE expression. For mammalian cells, co-transfection or a stable cell line expressing FGE can be used.

  • Induce protein expression according to standard protocols. The co-expressed FGE will convert the cysteine residue within the aldehyde tag to a formylglycine residue, which contains the aldehyde group.

  • Lyse the cells and purify the aldehyde-tagged protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

  • Confirm the conversion of cysteine to formylglycine and the presence of the aldehyde group using mass spectrometry.

  • The purified aldehyde-tagged protein is ready for site-specific conjugation.

Protocol 3: Oxime Ligation for Fluorescent Labeling of an Aldehyde-Tagged Protein

This protocol describes the conjugation of an alkoxyamine-functionalized fluorescent dye to an aldehyde-tagged protein.

Materials:

  • Purified aldehyde-tagged protein (1-5 mg/mL).

  • Alkoxyamine-functionalized fluorescent dye (e.g., Alexa Fluor 488 C₅-aminooxyacetamide).

  • Labeling buffer (e.g., 100 mM MES, pH 5.5, or PBS, pH 7.4).

  • Aniline (optional, as a catalyst).

  • Desalting column or dialysis cassette for purification.

Procedure:

  • Dissolve the alkoxyamine-functionalized dye in a suitable solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM).

  • In a reaction tube, combine the aldehyde-tagged protein with the labeling buffer.

  • If using a catalyst, add aniline to the reaction mixture to a final concentration of 10-100 mM. Note: Some modern catalysts offer higher efficiency at lower concentrations.

  • Add the alkoxyamine-dye stock solution to the protein solution to achieve a 10- to 50-fold molar excess of the dye.

  • Incubate the reaction at room temperature for 2-12 hours. The reaction time may be shorter with the use of a catalyst.

  • Monitor the progress of the conjugation by SDS-PAGE with in-gel fluorescence scanning or by mass spectrometry.

  • Remove the unreacted dye and purify the fluorescently labeled protein using a desalting column or dialysis.

  • Determine the degree of labeling using spectrophotometry.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow: Antibody-Drug Conjugate (ADC) Development using an Aldehyde Tag

The following diagram illustrates a typical workflow for the development of a site-specific ADC using a genetically encoded aldehyde tag and HIPS ligation.

ADC_Workflow cluster_antibody Antibody Engineering & Expression cluster_payload Linker-Payload Synthesis cluster_conjugation ADC Conjugation & Characterization cluster_testing In Vitro & In Vivo Testing gene Gene Synthesis (with Aldehyde Tag) vector Cloning into Expression Vector gene->vector Cloning expression Co-expression with FGE in Mammalian Cells vector->expression Transfection purification Antibody Purification (Protein A) expression->purification Harvest hips HIPS Ligation purification->hips linker HIPS Linker Synthesis linkpay Linker-Payload Conjugation linker->linkpay payload Cytotoxic Payload payload->linkpay linkpay->hips adc_purification ADC Purification (e.g., HIC) hips->adc_purification Purify characterization Characterization (MS, SEC, DAR) adc_purification->characterization Analyze invitro In Vitro Cytotoxicity Assays characterization->invitro invivo In Vivo Efficacy & PK Studies invitro->invivo

Workflow for site-specific ADC development.
Experimental Workflow: Glycoprotein Labeling on Live Cells

This diagram outlines the process of labeling cell surface glycoproteins using periodate oxidation to generate aldehydes, followed by oxime ligation with a biotin probe for enrichment and analysis.

Glycoprotein_Labeling_Workflow start Live Cells periodate Mild Periodate Oxidation (e.g., 1mM NaIO4, 4°C) start->periodate Generate Aldehydes oxime Aniline-Catalyzed Oxime Ligation with Aminooxy-Biotin periodate->oxime Label Aldehydes enrich Cell Lysis & Streptavidin Enrichment oxime->enrich Capture Labeled Proteins digest On-bead Trypsin Digestion enrich->digest Prepare for MS ms LC-MS/MS Analysis digest->ms Analyze Peptides end Glycoprotein Identification & Quantification ms->end

Workflow for live-cell glycoprotein labeling.
Signaling Pathway: Detection of Lipid Peroxidation-Derived Aldehydes

Aldehyde-reactive probes can be utilized to detect the products of lipid peroxidation, which are implicated in cellular stress and signaling. This diagram illustrates a simplified pathway where cellular stress leads to the formation of reactive aldehydes, which can be detected by a probe and also modulate downstream signaling.

Lipid_Peroxidation_Signaling stress Cellular Stress (e.g., Oxidative Stress) ros Reactive Oxygen Species (ROS) Generation stress->ros lipid_perox Lipid Peroxidation of Membranes ros->lipid_perox aldehydes Generation of Reactive Aldehydes (e.g., 4-HNE) lipid_perox->aldehydes probe Aldehyde-Reactive Probe (e.g., Hydrazide-Fluorophore) aldehydes->probe protein_mod Covalent Modification of Proteins aldehydes->protein_mod detection Fluorescence Signal (Detection of Aldehydes) probe->detection Reaction gene_exp Alteration of Gene Expression (e.g., ALDH genes) protein_mod->gene_exp Modulates Transcription Factors response Cellular Response (e.g., Antioxidant Defense) gene_exp->response

Detection of lipid peroxidation signaling.

Conclusion

Aldehyde-reactive groups offer a robust and versatile platform for the chemical modification of biomolecules. The continuous development of new ligation chemistries, such as the HIPS reaction, and methods for site-specific incorporation of aldehydes has expanded the capabilities of researchers in basic science and drug development. By understanding the underlying principles, kinetics, and experimental considerations outlined in this guide, scientists can effectively leverage aldehyde-reactive groups to create novel bioconjugates for a wide range of applications, from elucidating complex biological processes to developing next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for DBCO-SS-aldehyde Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting the antibody and the drug is a critical component, influencing the stability, efficacy, and safety of the ADC. The DBCO-SS-aldehyde linker is a heterobifunctional reagent that enables a two-step conjugation strategy for the development of ADCs with a cleavable disulfide bond.

This linker features a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) and an aldehyde group for reaction with hydrazide- or aminooxy-functionalized molecules. The integrated disulfide bond provides a mechanism for payload release within the reducing environment of the target cell. This document provides detailed protocols for the conjugation of antibodies using the this compound linker, methods for characterizing the resulting conjugate, and representative data.

Principle of the Method

The conjugation strategy involves two main stages:

  • Antibody Modification: The antibody is first functionalized with the this compound linker. This is typically achieved by modifying the antibody to introduce a reactive handle that can then be conjugated to the aldehyde group of the linker, often through a hydrazone or oxime bond. Alternatively, the antibody can be engineered to present a specific functional group for linker attachment.

  • Payload Conjugation: The DBCO-modified antibody is then reacted with an azide-functionalized payload (e.g., a cytotoxic drug) via a copper-free SPAAC click chemistry reaction. This bioorthogonal reaction is highly efficient and proceeds under mild, aqueous conditions, ensuring the integrity of the antibody.[1]

Experimental Protocols

Materials and Reagents
  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • Hydrazide- or aminooxy-functionalized activation reagent (if modifying the antibody first)

  • Azide-modified payload (e.g., cytotoxic drug)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction buffers (e.g., Phosphate Buffered Saline (PBS), pH 7.4; Sodium acetate buffer, pH 4.5-5.5)

  • Quenching reagent (e.g., Tris-HCl)

  • Purification columns (e.g., Size-Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC))

  • Analytical instruments (UV/Vis spectrophotometer, LC-MS system, HIC-HPLC system)

Protocol 1: Antibody Modification with this compound via Hydrazone Ligation

This protocol describes the modification of an antibody that has been pre-functionalized to contain aldehyde groups, which then react with a hydrazide-activated DBCO-SS linker. A more common approach is to first introduce the this compound onto the antibody, for instance, by reacting the aldehyde group of the linker with a hydrazide-modified antibody.

  • Antibody Preparation:

    • Ensure the antibody is in an appropriate buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris), exchange it for an amine-free buffer like PBS.

  • Linker Preparation:

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • Antibody Modification Reaction:

    • This step assumes the antibody has been modified to present aldehyde groups. For hydrazone ligation, the reaction is typically carried out in a slightly acidic buffer (e.g., sodium acetate buffer, pH 4.5-5.5) to catalyze the reaction.[2]

    • Add a 10-20 fold molar excess of the this compound linker to the antibody solution.

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • Purification of DBCO-Modified Antibody:

    • Remove excess, unreacted linker using a desalting column (e.g., Zeba™ Spin Desalting Columns) or through dialysis against PBS.

Protocol 2: Payload Conjugation via Copper-Free Click Chemistry
  • Reaction Setup:

    • To the purified DBCO-modified antibody, add the azide-functionalized payload. A molar excess of 1.5 to 5-fold of the azide-payload over the antibody is recommended.[3]

    • The reaction is typically performed in PBS at pH 7.4.

  • Incubation:

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[4] For sensitive biomolecules, the lower temperature is preferred.[4]

  • Purification of the Antibody-Drug Conjugate (ADC):

    • Purify the ADC from unreacted payload and other impurities using SEC or HIC.

Protocol 3: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination by UV/Vis Spectroscopy:

The average DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength corresponding to the maximum absorbance of the payload. The contribution of the payload to the absorbance at 280 nm must be corrected for.

2. DAR Determination by Hydrophobic Interaction Chromatography (HIC):

HIC separates ADC species based on the hydrophobicity conferred by the drug-linker. This allows for the quantification of different DAR species (DAR0, DAR2, DAR4, etc.).

3. DAR and Purity Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS provides a precise measurement of the molecular weights of the different ADC species, allowing for unambiguous DAR determination and assessment of conjugate purity.

Data Presentation

The following tables summarize representative quantitative data for ADC characterization. Note that these values are illustrative and will vary depending on the specific antibody, payload, and conjugation conditions.

Table 1: Representative Drug-to-Antibody Ratio (DAR) Determination

Analytical MethodParameter MeasuredRepresentative ValueReference
UV/Vis SpectroscopyAverage DAR3.5 - 4.2
HIC-HPLCDistribution of DAR speciesDAR0: <10%, DAR2: ~30%, DAR4: ~60%
LC-MSAverage DAR and species mass3.8 (by mass confirmation)

Table 2: Representative Stability Data for Disulfide-Linked ADCs

AssayConditionParameterRepresentative ResultReference
In Vitro Plasma StabilityHuman Plasma, 37°C, 7 days% Intact ADC>90%
In Vitro Reducing Conditions5 mM GSH, 37°C, 24 hours% Payload Release>95%

Mandatory Visualizations

Experimental Workflow

experimental_workflow This compound Antibody Conjugation Workflow cluster_modification Step 1: Antibody Modification cluster_conjugation Step 2: Payload Conjugation cluster_characterization Step 3: Characterization mAb Monoclonal Antibody (mAb) reaction1 Hydrazone Ligation (pH 4.5-5.5) mAb->reaction1 linker This compound Linker linker->reaction1 dbco_mAb DBCO-modified mAb reaction1->dbco_mAb purification1 Purification (SEC or Dialysis) dbco_mAb->purification1 reaction2 Copper-Free Click Chemistry (SPAAC) (pH 7.4) purification1->reaction2 azide_payload Azide-modified Payload azide_payload->reaction2 adc Antibody-Drug Conjugate (ADC) reaction2->adc purification2 Purification (SEC or HIC) adc->purification2 analysis DAR Determination & Purity Analysis (UV/Vis, HIC, LC-MS) purification2->analysis

Caption: Workflow for this compound antibody conjugation.

Logical Relationship of Components

logical_relationship Components of the this compound ADC cluster_linker Linker Components mAb Antibody adc Antibody-Drug Conjugate (ADC) mAb->adc linker This compound Linker linker->adc dbco DBCO (for Click Chemistry) linker->dbco disulfide Disulfide (SS) (Cleavable Bond) linker->disulfide aldehyde Aldehyde (for Antibody Ligation) linker->aldehyde payload Cytotoxic Payload payload->adc

Caption: Relationship of ADC components.

References

Application Notes and Protocols for DBCO-SS-aldehyde Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-SS-aldehyde is a heterobifunctional, cleavable linker designed for advanced protein bioconjugation strategies.[1][2] It features two distinct reactive moieties: a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry, and an aldehyde group for reaction with hydrazides, hydroxylamines, or other amine-containing nucleophiles to form hydrazones or oximes.[1][3] The integrated disulfide bond within the linker provides a cleavable element, allowing for the release of conjugated molecules under reducing conditions, a feature of significant interest in drug delivery systems such as antibody-drug conjugates (ADCs).[4]

This application note provides detailed protocols for a two-step protein labeling strategy utilizing this compound. The first step involves the introduction of an aldehyde-reactive handle onto the target protein, followed by conjugation with the this compound linker. The incorporated DBCO group can then be used for subsequent "click" reactions with azide-functionalized molecules.

Core Advantages of this compound Labeling:

  • Bioorthogonality: The SPAAC reaction between DBCO and an azide is highly specific and occurs efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst.

  • Site-Specificity: The aldehyde-reactive group allows for targeted conjugation to proteins that have been engineered to contain an aldehyde tag or to glycoproteins that have been enzymatically or chemically oxidized to generate aldehyde functionalities.

  • Cleavability: The disulfide bond can be cleaved by reducing agents such as dithiothreitol (DTT) or glutathione (GSH), which are present at higher concentrations inside cells, enabling controlled release of payloads.

  • Versatility: This linker is a valuable tool in the construction of ADCs, targeted drug delivery systems, and sophisticated protein-protein or protein-small molecule conjugates.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the experimental protocols described below. These values are intended as a starting point, and optimal conditions may vary depending on the specific protein and reagents used.

Table 1: Protein Preparation and Aldehyde Introduction

ParameterValueReference
Protein Concentration1 - 10 mg/mL
Buffer ConditionsAmine-free buffer (e.g., PBS), pH 7.2-7.4
Aldehyde Tag GenerationGenetic encoding (LCTPSR motif) and FGE co-expression

Table 2: this compound Conjugation

ParameterValueReference
This compound Stock Solution10 mM in anhydrous DMSO or DMF
Molar Excess (Linker:Protein)10 - 40-fold
Final Organic Solvent Conc.< 20%
Incubation Time2 - 12 hours at room temperature or overnight at 4°C
Quenching AgentN/A (purification removes excess linker)

Table 3: SPAAC (Click Chemistry) Reaction

ParameterValueReference
Molar Excess (Azide-Molecule:DBCO-Protein)1.5 - 4-fold
Reaction BufferAzide-free buffer (e.g., PBS), pH 7.4
Incubation Time2 - 48 hours at room temperature or 4°C

Experimental Protocols

Protocol 1: Introduction of an Aldehyde Handle onto the Target Protein

This protocol describes the generation of an aldehyde group on a protein of interest using the genetically encoded aldehyde tag method.

Materials:

  • Expression vector containing the gene of interest fused with an aldehyde tag sequence (e.g., LCTPSR).

  • Expression vector for formylglycine-generating enzyme (FGE).

  • Appropriate E. coli expression strain.

  • Cell culture media and antibiotics.

  • Protein purification system (e.g., Ni-NTA or other affinity chromatography).

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, pH 7.2-7.4).

Procedure:

  • Co-transformation: Co-transform the E. coli expression strain with the plasmid containing the aldehyde-tagged protein of interest and the plasmid for FGE.

  • Protein Expression: Culture the transformed E. coli and induce protein expression according to standard protocols. The FGE will convert the cysteine residue within the aldehyde tag to a formylglycine, which contains the reactive aldehyde group.

  • Cell Lysis and Protein Purification: Harvest the cells, lyse them, and purify the aldehyde-tagged protein using an appropriate chromatography method.

  • Buffer Exchange: Exchange the purified protein into an amine-free buffer (e.g., PBS, pH 7.2-7.4) to a final concentration of 1-10 mg/mL.

Protocol 2: Conjugation of this compound to the Aldehyde-Tagged Protein

This protocol details the reaction of the aldehyde-tagged protein with this compound.

Materials:

  • Aldehyde-tagged protein (from Protocol 1).

  • This compound.

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Spin desalting columns or other suitable protein purification systems (e.g., HPLC).

Procedure:

  • Prepare this compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Reaction Setup:

    • To the aldehyde-tagged protein solution, add a 10- to 40-fold molar excess of the this compound stock solution.

    • Ensure the final concentration of DMSO or DMF in the reaction mixture is below 20% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. The reaction should be performed with gentle mixing.

  • Purification: Remove the excess, unreacted this compound using a spin desalting column, dialysis, or HPLC.

  • Characterization (Optional): The degree of labeling can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group). Mass spectrometry can also be used to confirm successful conjugation.

Protocol 3: SPAAC Reaction with an Azide-Functionalized Molecule

This protocol describes the copper-free click chemistry reaction between the DBCO-labeled protein and an azide-containing molecule (e.g., a fluorescent dye, biotin, or a small molecule drug).

Materials:

  • DBCO-labeled protein (from Protocol 2).

  • Azide-functionalized molecule of interest.

  • Reaction buffer (e.g., PBS, pH 7.4). Crucially, this buffer must not contain sodium azide.

Procedure:

  • Reaction Setup: Mix the DBCO-labeled protein with a 1.5 to 4-fold molar excess of the azide-functionalized molecule in the reaction buffer.

  • Incubation: Incubate the reaction for 2-48 hours at room temperature or overnight at 4°C. Reaction times can vary depending on the specific reactants.

  • Purification: Purify the final protein conjugate to remove any unreacted azide-functionalized molecule using an appropriate method such as size-exclusion chromatography or affinity chromatography.

  • Analysis: Confirm the final conjugation using SDS-PAGE (which should show a band shift), mass spectrometry, or functional assays.

Visualizations

experimental_workflow cluster_step1 Step 1: Aldehyde Tag Introduction cluster_step2 Step 2: this compound Conjugation cluster_step3 Step 3: SPAAC Click Reaction cluster_step4 Step 4: Optional Cleavage protein Protein of Interest aldehyde_protein Aldehyde-Tagged Protein protein->aldehyde_protein Genetic Encoding & FGE Expression dbco_protein DBCO-Labeled Protein aldehyde_protein->dbco_protein Hydrazone/Oxime Formation dbco_ss_aldehyde This compound dbco_ss_aldehyde->dbco_protein final_conjugate Final Protein Conjugate dbco_protein->final_conjugate Click Chemistry azide_molecule Azide-Functionalized Molecule azide_molecule->final_conjugate cleaved_products Cleaved Protein & Released Molecule final_conjugate->cleaved_products Reducing Agent (e.g., DTT) logical_relationship protein Target Protein aldehyde_tag Aldehyde Tag (e.g., LCTPSR) protein->aldehyde_tag Genetically Fused To dbco_ss_aldehyde This compound Linker final_conjugate Final Conjugate aldehyde_tag->dbco_ss_aldehyde Reacts With (Aldehyde) azide_molecule Azide-Molecule (Payload/Probe) dbco_ss_aldehyde->azide_molecule Reacts With (DBCO via SPAAC) dbco_ss_aldehyde->final_conjugate Forms

References

Application Notes and Protocols for Cell Surface Modification using DBCO-SS-aldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-SS-aldehyde is a versatile, heterobifunctional crosslinker designed for the targeted modification of cell surfaces. This reagent incorporates three key functionalities: a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a disulfide (SS) bond that is cleavable under reducing conditions, and an aldehyde group for covalent reaction with primary amines on the cell surface. This unique combination of features enables a two-step labeling strategy, providing precise control over the introduction of molecules of interest onto living cells.

The aldehyde group reacts with primary amines, such as those on lysine residues of cell surface proteins, to form a stable secondary amine bond after reductive amination. The DBCO group allows for the subsequent attachment of azide-modified molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly specific and bioorthogonal reaction that proceeds efficiently under physiological conditions without the need for a toxic copper catalyst. The integrated disulfide bond offers the advantage of cleaving the conjugated molecule from the cell surface using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), enabling applications such as controlled release or the analysis of isolated cell surface components.

These application notes provide detailed protocols for the use of this compound in cell surface modification, including quantitative data on reaction parameters and methodologies for assessing labeling efficiency and cell viability.

Data Presentation

Quantitative data from various studies utilizing similar chemistries are summarized below to provide a reference for experimental design.

Table 1: Key Parameters for DBCO-Based Bioconjugation

ParameterValueReference(s)
DBCO-Azide Reaction Rate~0.1 M⁻¹s⁻¹[1]
Optimal pH for Amine-Aldehyde Reaction6.5 - 7.5[2]
Recommended Molar Excess of Aldehyde-Linker to Cells100 - 500 µM[3]
Typical Incubation Time for Aldehyde-Amine Reaction1 - 2 hours at 37°C[4]
Typical Incubation Time for DBCO-Azide Click Reaction on Cells30 - 60 minutes at 37°C[5]
Recommended DTT Concentration for Disulfide Cleavage10 - 50 mM
Incubation Time for Disulfide Cleavage15 - 30 minutes at 37°C

Table 2: Cell Viability with Aldehyde-Reactive Probes

Cell LineProbe ConcentrationIncubation TimeCell Viability (%)Reference(s)
T-47D10 µM24 hours>95%
T-47D15 µMNot specified80.8%

Experimental Protocols

Protocol 1: Two-Step Cell Surface Modification with this compound

This protocol describes the initial reaction of this compound with cell surface amines, followed by the copper-free click reaction with an azide-modified molecule of interest (e.g., a fluorescent dye, biotin, or a drug molecule).

Materials:

  • Cells in suspension or adherent culture

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sodium cyanoborohydride (NaCNBH₃) solution (freshly prepared 1 M in PBS)

  • Azide-modified molecule of interest (e.g., Azide-PEG4-Fluorophore)

  • Cell culture medium

  • Bovine Serum Albumin (BSA)

Procedure:

Step 1: Reaction of this compound with Cell Surface Amines

  • Cell Preparation:

    • For adherent cells, grow to 80-90% confluency.

    • For suspension cells, harvest and wash twice with ice-cold PBS to a concentration of 1 x 10⁶ cells/mL.

  • Prepare this compound Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

  • Labeling Reaction:

    • Resuspend the cell pellet in PBS containing 100-500 µM of this compound.

    • Immediately add NaCNBH₃ to a final concentration of 20 mM to facilitate reductive amination.

    • Incubate for 1-2 hours at 37°C with gentle agitation.

  • Washing: Wash the cells three times with PBS containing 1% BSA to remove unreacted this compound.

Step 2: Copper-Free Click Chemistry with Azide-Modified Molecule

  • Prepare Azide-Molecule Solution: Dissolve the azide-modified molecule of interest in DMSO or PBS to a stock concentration of 1-10 mM.

  • Click Reaction:

    • Resuspend the DBCO-modified cells in cell culture medium.

    • Add the azide-modified molecule to a final concentration of 10-50 µM.

    • Incubate for 30-60 minutes at 37°C.

  • Final Washing: Wash the cells three times with PBS to remove unreacted azide-modified molecules.

  • Analysis: The cells are now ready for downstream applications, such as flow cytometry, fluorescence microscopy, or in vivo studies.

Protocol 2: Cleavage of the Disulfide Bond

This protocol describes the cleavage of the disulfide bond in the this compound linker to release the conjugated molecule from the cell surface.

Materials:

  • Cell surface modified with this compound-linked molecule

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • PBS, pH 7.4

Procedure:

  • Prepare Reducing Agent Solution: Prepare a 1 M stock solution of DTT or TCEP in water.

  • Cleavage Reaction:

    • Wash the modified cells once with PBS.

    • Resuspend the cells in PBS.

    • Add DTT or TCEP to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at 37°C.

  • Analysis:

    • Pellet the cells by centrifugation. The supernatant will contain the cleaved molecule.

    • The cells can be washed and further analyzed to confirm the removal of the conjugated molecule.

Protocol 3: Quantification of Cell Surface Labeling by Flow Cytometry

This protocol provides a method to quantify the efficiency of cell surface modification using a fluorescent azide-modified molecule.

Materials:

  • Cells labeled with a fluorescent molecule via this compound (from Protocol 1)

  • Unlabeled control cells

  • Flow cytometer

  • Flow cytometry tubes

  • PBS with 1% BSA

Procedure:

  • Sample Preparation:

    • Resuspend both labeled and unlabeled cells in PBS with 1% BSA to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of each cell suspension to a flow cytometry tube.

  • Flow Cytometry Analysis:

    • Acquire data on the flow cytometer using the appropriate laser and filter settings for the fluorophore used.

    • Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.

  • Data Analysis:

    • Gate on the live cell population based on forward and side scatter.

    • Compare the fluorescence intensity of the labeled cells to the unlabeled control cells to determine the labeling efficiency. The geometric mean fluorescence intensity (gMFI) is a common metric for quantification.

Mandatory Visualizations

G cluster_step1 Step 1: Aldehyde Reaction cluster_step2 Step 2: Click Chemistry cluster_step3 Step 3: Cleavage (Optional) cell Cell with Surface Amines (NH2) reductive_amination Reductive Amination (NaCNBH3) cell->reductive_amination dbco_ss_aldehyde This compound dbco_ss_aldehyde->reductive_amination dbco_cell DBCO-modified Cell reductive_amination->dbco_cell azide_molecule Azide-modified Molecule (N3) spaac SPAAC (Copper-Free Click) dbco_cell->spaac azide_molecule->spaac modified_cell Modified Cell spaac->modified_cell reducing_agent Reducing Agent (DTT/TCEP) cleavage Disulfide Cleavage modified_cell->cleavage reducing_agent->cleavage cleaved_molecule Released Molecule cleavage->cleaved_molecule original_cell Original Cell cleavage->original_cell

Caption: Experimental workflow for cell surface modification.

G start Start prepare_cells Prepare Cells (Wash and Resuspend) start->prepare_cells add_dbco Add this compound and NaCNBH3 prepare_cells->add_dbco incubate1 Incubate (1-2h, 37°C) add_dbco->incubate1 wash1 Wash Cells (3x) incubate1->wash1 add_azide Add Azide-Molecule wash1->add_azide incubate2 Incubate (30-60 min, 37°C) add_azide->incubate2 wash2 Wash Cells (3x) incubate2->wash2 analysis Downstream Analysis (e.g., Flow Cytometry) wash2->analysis

Caption: Two-step cell surface labeling protocol workflow.

G dbco_ss_aldehyde This compound Aldehyde (-CHO) Disulfide (-S-S-) DBCO cell_surface Cell Surface Primary Amines (-NH2) dbco_ss_aldehyde:aldehyde->cell_surface:amine Forms stable secondary amine (Reductive Amination) azide_molecule Azide-Molecule Azide (-N3) dbco_ss_aldehyde:dbco->azide_molecule:azide Forms stable triazole ring (SPAAC) reducing_agent Reducing Agent DTT/TCEP dbco_ss_aldehyde:ss->reducing_agent Cleavage of linker

Caption: Logical relationships of this compound functionalities.

References

Application Notes and Protocols for Cleavage of DBCO-SS-Aldehyde with DTT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-SS-aldehyde is a heterobifunctional linker that incorporates a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry, an aldehyde group for reactions with hydrazides or aminooxy compounds, and a disulfide bond that is cleavable by reducing agents.[1] The ability to cleave this linker under mild conditions is crucial for applications such as the release of therapeutic payloads from antibody-drug conjugates (ADCs) within the reducing environment of the cell, or for the controlled dissociation of biomolecular conjugates in a laboratory setting.[2][3] Dithiothreitol (DTT) is a commonly used reducing agent for cleaving disulfide bonds due to its efficiency and compatibility with many biological molecules.[4][5]

This document provides a detailed protocol for the cleavage of the disulfide bond in this compound using DTT, including recommended reaction conditions and quantitative data to guide experimental design.

Mechanism of Disulfide Bond Cleavage by DTT

The reduction of a disulfide bond by DTT is a two-step thiol-disulfide exchange reaction. In the first step, one of the thiol groups of DTT attacks the disulfide bond of the target molecule (this compound), forming a mixed disulfide and releasing one of the sulfur atoms as a free thiol. In the second, intramolecular step, the second thiol of the same DTT molecule attacks the mixed disulfide, forming a stable six-membered cyclic disulfide and releasing the second sulfur atom of the original disulfide as a free thiol. This intramolecular cyclization drives the reaction to completion.

Quantitative Data on Disulfide Bond Reduction with DTT

Table 1: Effect of DTT Concentration on Thiol Generation in a Monoclonal Antibody at 37°C for 30 minutes

DTT Concentration (mM)Approximate Number of Thiols Generated per Antibody
0.10.4
11.2
55.4
107.0
208.0
508.0
1008.0

Table 2: Effect of Temperature on Thiol Generation in a Monoclonal Antibody with 5 mM DTT for 30 minutes

Temperature (°C)Approximate Number of Thiols Generated per Antibody
43.8
254.6
375.4
566.0

Experimental Protocols

Materials
  • This compound conjugate

  • Dithiothreitol (DTT)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Deionized water

  • Nitrogen or argon gas (optional)

  • Quenching reagent (e.g., N-ethylmaleimide, NEM) (optional)

  • Analytical equipment for monitoring the reaction (e.g., HPLC, LC-MS, spectrophotometer)

Protocol for Cleavage of this compound
  • Preparation of DTT Stock Solution:

    • Prepare a fresh 1 M stock solution of DTT in deionized water. DTT is prone to oxidation, so it is recommended to prepare the solution immediately before use.

    • For sensitive applications, degas the water by bubbling with nitrogen or argon gas for 15-20 minutes before dissolving the DTT.

  • Reaction Setup:

    • Dissolve the this compound conjugate in a suitable buffer, such as PBS (pH 7.2-7.4), to a known concentration.

    • Add the DTT stock solution to the conjugate solution to achieve the desired final concentration. Recommended final DTT concentrations range from 10 mM to 100 mM. For complete and rapid cleavage, a concentration of 50-100 mM is often used.

  • Incubation:

    • Incubate the reaction mixture at room temperature (25°C) or 37°C.

    • Incubation times can range from 30 minutes to 4 hours. For most applications, 1-2 hours is sufficient for complete cleavage.

    • The reaction progress can be monitored by analytical techniques such as HPLC or LC-MS to determine the optimal reaction time.

  • Reaction Quenching (Optional):

    • To stop the reaction and prevent the re-formation of disulfide bonds or reaction of the newly formed thiols with other components, a quenching reagent can be added.

    • Add a 2 to 5-fold molar excess of a thiol-reactive compound, such as N-ethylmaleimide (NEM), over the initial DTT concentration.

  • Analysis:

    • Analyze the reaction mixture to confirm the cleavage of the disulfide bond. This can be achieved by observing the disappearance of the starting material and the appearance of the cleaved products using techniques like LC-MS, which will show a corresponding mass change.

Logical Workflow for Disulfide Cleavage

Cleavage_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction prep_dtt Prepare fresh DTT stock solution (e.g., 1M in H2O) add_dtt Add DTT to conjugate solution (Final conc. 10-100 mM) prep_dtt->add_dtt prep_conjugate Dissolve this compound conjugate in buffer (e.g., PBS) prep_conjugate->add_dtt incubate Incubate at RT or 37°C for 30 min - 4 hours add_dtt->incubate quench Optional: Quench with NEM incubate->quench analyze Analyze cleavage by LC-MS, HPLC, etc. incubate->analyze If not quenching quench->analyze Cleavage_Mechanism cluster_reactants Reactants cluster_products Products dbco_ss DBCO-S-S-Aldehyde dbco_sh DBCO-SH dbco_ss->dbco_sh Reduction aldehyde_sh HS-Aldehyde dbco_ss->aldehyde_sh Reduction dtt DTT (HS-CH2-CH(OH)-CH(OH)-CH2-SH) dtt_ox Oxidized DTT (cyclic) dtt->dtt_ox Oxidation

References

Application Notes and Protocols for DBCO-SS-Aldehyde in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing the heterobifunctional, cleavable linker, DBCO-SS-aldehyde, for the sequential and orthogonal conjugation of biomolecules. This linker incorporates three key functionalities: a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, an aldehyde group for oxime or hydrazone ligation, and a disulfide (SS) bond for selective cleavage.

Introduction to this compound

This compound is a versatile tool in bioconjugation, enabling the precise assembly of complex biomolecular structures such as antibody-drug conjugates (ADCs), targeted imaging agents, and hydrogels. Its utility stems from the bioorthogonal nature of its reactive groups, allowing for sequential conjugations with high specificity and yield.

  • Dibenzocyclooctyne (DBCO): This strained alkyne reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is highly efficient, biocompatible, and proceeds rapidly at physiological pH and temperature without the need for a cytotoxic copper catalyst.[1][2][3]

  • Aldehyde: This functional group reacts with aminooxy or hydrazide-modified molecules to form stable oxime or hydrazone linkages, respectively. The reaction rate is pH-dependent, with optimal conditions typically in the slightly acidic range.[4]

  • Disulfide Bond: The disulfide bridge provides a cleavable linkage that can be selectively reduced by reagents such as dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or glutathione (GSH), allowing for the release of conjugated cargo in a controlled manner.[1]

Strategic Considerations for Sequential Conjugation

The key to successfully using this compound is the strategic order of the conjugation reactions to maximize yield and maintain the integrity of all functional groups. Based on the chemical properties of the reactive moieties, a two-step sequential process is recommended.

Recommended Workflow:

  • Step 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The initial conjugation should be performed via the DBCO group with an azide-containing molecule. This reaction is highly specific and proceeds efficiently at neutral pH (7.0-7.4), a condition under which the aldehyde group remains stable and unreactive.

  • Step 2: Oxime/Hydrazone Ligation: Following purification of the DBCO-conjugated intermediate, the aldehyde group is then reacted with an aminooxy- or hydrazide-functionalized molecule. This reaction is optimally carried out at a slightly acidic pH (4.5-6.0). While the DBCO-azide triazole linkage is stable under these conditions, it is advisable to perform this step at a pH that balances reaction efficiency with the long-term stability of the entire conjugate. Reactions at neutral pH are also possible, particularly with the use of catalysts like aniline, which can increase the reaction rate.

This sequential approach prevents potential side reactions and ensures that each conjugation step can be performed under its optimal conditions.

Data Presentation: Reaction Condition Summary

The following tables summarize the recommended reaction conditions for each step of the conjugation and cleavage process.

Table 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Conditions

ParameterRecommended ConditionNotes
pH 7.0 - 8.5Phosphate-buffered saline (PBS) or HEPES are common choices. Avoid buffers containing azides.
Temperature 4°C - 37°CRoom temperature is typically sufficient. Longer incubation can be performed at 4°C.
Reactant Molar Ratio 1.5 - 5 equivalents of azide-molecule per DBCO-linkerThe excess of one reactant can drive the reaction to completion. The more precious component should be the limiting reagent.
Solvent Aqueous buffer (e.g., PBS)A water-miscible organic co-solvent like DMSO or DMF (up to 20%) can be used to dissolve hydrophobic reactants.
Reaction Time 1 - 12 hoursReaction progress can be monitored by LC-MS or HPLC.

Table 2: Oxime/Hydrazone Ligation Conditions

ParameterRecommended ConditionNotes
pH 4.5 - 6.0Acetate or MES buffers are suitable. For acid-sensitive molecules, pH 6.0-7.4 can be used, potentially with a catalyst.
Temperature 25°C - 37°CReaction is generally faster at slightly elevated temperatures.
Reactant Molar Ratio 5 - 20 equivalents of aminooxy/hydrazide-moleculeA larger excess is often required, especially at neutral pH, to achieve high conversion.
Catalyst (Optional) 10 - 100 mM Aniline or aniline derivativesCan significantly accelerate the reaction rate at neutral pH.
Solvent Aqueous buffer with organic co-solvent as neededEnsure the stability of the entire conjugate in the chosen buffer system.
Reaction Time 2 - 24 hoursMonitor by LC-MS. Ligation is typically slower than SPAAC.

Table 3: Disulfide Bond Cleavage Conditions

ParameterDTT (Dithiothreitol)TCEP (Tris(2-carboxyethyl)phosphine)
Concentration 10 - 100 mM10 - 50 mM
pH 7.0 - 8.04.0 - 8.0
Temperature 25°C - 37°CRoom Temperature
Reaction Time 30 minutes - 4 hours15 minutes - 2 hours
Notes Freshly prepare DTT solutions. Can interfere with maleimide chemistry.Odorless and more stable than DTT. Does not interfere with maleimide chemistry.

Experimental Protocols

The following are generalized protocols. Optimization may be required based on the specific properties of the molecules being conjugated.

Protocol 1: Sequential Conjugation - SPAAC followed by Oxime Ligation

Materials:

  • This compound linker

  • Azide-functionalized molecule (Molecule A)

  • Aminooxy-functionalized molecule (Molecule B)

  • Reaction Buffers: PBS (pH 7.4), Acetate Buffer (100 mM Sodium Acetate, pH 4.6)

  • Anhydrous DMSO or DMF

  • Purification system (e.g., SEC, HPLC, or dialysis)

Procedure:

Step A: SPAAC Reaction (DBCO + Azide)

  • Dissolve the this compound linker in DMSO to prepare a 10 mM stock solution.

  • Dissolve your azide-functionalized Molecule A in PBS (pH 7.4).

  • Add 1.5 to 5 molar equivalents of the this compound stock solution to the solution of Molecule A. Ensure the final DMSO concentration is below 20%.

  • Incubate the reaction for 1-4 hours at room temperature.

  • Purify the resulting conjugate (Molecule A-SS-aldehyde) using an appropriate method (e.g., size exclusion chromatography or dialysis) to remove unreacted this compound.

  • Characterize the purified product by LC-MS to confirm successful conjugation.

Step B: Oxime Ligation (Aldehyde + Aminooxy)

  • Buffer exchange the purified Molecule A-SS-aldehyde into Acetate Buffer (pH 4.6).

  • Dissolve the aminooxy-functionalized Molecule B in the same acetate buffer.

  • Add 10 to 20 molar equivalents of Molecule B to the solution of Molecule A-SS-aldehyde.

  • Incubate the reaction for 2-12 hours at room temperature or 37°C.

  • Purify the final dual-conjugated product (Molecule A-SS-Molecule B) to remove excess Molecule B.

  • Characterize the final product by methods such as SDS-PAGE, LC-MS, and/or HPLC.

Protocol 2: Disulfide Bond Cleavage

Materials:

  • Purified dual-conjugated molecule (Molecule A-SS-Molecule B)

  • Cleavage Buffer: PBS (pH 7.4)

  • Reducing Agent: DTT or TCEP

Procedure:

  • Dissolve the conjugate in PBS (pH 7.4).

  • For DTT Cleavage: Add a freshly prepared 1 M DTT stock solution to a final concentration of 20-50 mM. Incubate for 1-2 hours at 37°C.

  • For TCEP Cleavage: Add a 0.5 M TCEP stock solution to a final concentration of 10-20 mM. Incubate for 30 minutes at room temperature.

  • Analyze the cleavage products by LC-MS, HPLC, or SDS-PAGE to confirm the release of the conjugated molecules.

Visualizations

G This compound Reaction Pathway cluster_0 Step 1: SPAAC cluster_1 Step 2: Oxime Ligation cluster_2 Step 3: Cleavage A Azide-Molecule A C Intermediate Conjugate (Molecule A-SS-Aldehyde) A->C + this compound pH 7.4, RT, 1-4h B This compound E Final Conjugate (Molecule A-SS-Molecule B) C->E + Aminooxy-Molecule B pH 4.6-6.0, RT, 2-12h D Aminooxy-Molecule B F Released Molecule A E->F + DTT or TCEP G Released Molecule B E->G + DTT or TCEP G Logical Flow for Protocol Development A Start: this compound Linker B Assess Reactivity of Functional Groups A->B C DBCO: SPAAC - Bioorthogonal - Neutral pH (7.0-8.5) - Stable B->C D Aldehyde: Oxime/Hydrazone - pH dependent (optimal 4.5-6.0) - Slower kinetics B->D F Decision: Reaction Order C->F D->F E DBCO Stability Concern: Degradation under strong acid E->F G Optimal Strategy: 1. SPAAC at neutral pH 2. Oxime/Hydrazone at acidic/neutral pH F->G H Develop Sequential Protocol with Intermediate Purification G->H

References

Application Notes and Protocols for Creating Stable Bioconjugates with DBCO-SS-aldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: DBCO-SS-aldehyde is a heterobifunctional linker designed for the versatile and controlled synthesis of stable, yet cleavable, bioconjugates.[1][2] This linker incorporates three key functionalities:

  • An aldehyde group for initial conjugation to biomolecules containing primary amines, such as proteins or peptides, through reductive amination or the formation of oxime/hydrazone bonds.[1]

  • A disulfide (SS) bond that provides a cleavable linkage, stable under physiological conditions but readily reduced by intracellular concentrations of reducing agents like glutathione (GSH) or exogenously added reagents such as DTT or TCEP.[1][3]

  • A dibenzocyclooctyne (DBCO) group for the highly efficient and bioorthogonal copper-free "click" reaction, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-modified molecules.

This dual-reactivity allows for a modular approach to bioconjugation, where a biomolecule can be functionalized with the linker first, purified, and then conjugated to a second molecule of interest (e.g., a therapeutic agent, a fluorescent dye, or a nanoparticle). The cleavable disulfide bond is particularly advantageous in drug delivery applications, enabling the release of a payload within the reducing environment of the target cell.

Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₃₁H₂₉N₃O₄S₂
Molecular Weight 571.71 g/mol
Purity >96%
Appearance White foam
Solubility Soluble in DMSO, DMF, THF, acetonitrile, DCM
Storage Store at -20°C

Principle of Bioconjugation

The creation of a stable bioconjugate using this compound typically follows a two-stage sequential workflow. This strategy ensures specificity and allows for the purification of intermediates, leading to a more homogeneous final product.

  • Stage 1: Functionalization of the Primary Biomolecule (e.g., an Antibody) The aldehyde group of this compound is reacted with primary amines (e.g., the ε-amine of lysine residues) on the surface of a protein or antibody. This reaction forms an initial Schiff base (imine), which is then stabilized by reduction to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). This process is known as reductive amination.

  • Stage 2: Copper-Free Click Chemistry The DBCO-functionalized biomolecule is then reacted with a second molecule that has been pre-functionalized with an azide group. The DBCO and azide groups undergo a highly efficient and specific Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction to form a stable triazole linkage. This reaction is bioorthogonal, meaning it does not interfere with native biological functional groups, and proceeds rapidly under mild, aqueous conditions without the need for a cytotoxic copper catalyst.

The final bioconjugate is linked via the disulfide bond, which remains stable in circulation but can be cleaved under reducing conditions to release the azide-containing molecule.

G A Biomolecule (e.g., Antibody with Lysine -NH2) C Schiff Base Formation (Imine Intermediate) A->C + B This compound B->C D Reductive Amination (Stabilization with NaBH3CN) C->D E DBCO-functionalized Biomolecule D->E G SPAAC Click Reaction E->G + F Azide-modified Molecule (e.g., Drug-N3) F->G H Stable Bioconjugate (e.g., ADC) G->H I Reducing Environment (e.g., intracellular GSH) H->I J Cleavage of Disulfide Bond I->J K Released Molecule J->K

Bioconjugation and Cleavage Workflow.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein via Reductive Amination

This protocol describes the functionalization of a protein (e.g., an antibody) with this compound.

Materials:

  • Protein solution (e.g., 1-5 mg/mL in a suitable buffer like PBS, pH 7.2-7.5)

  • This compound

  • Anhydrous DMSO

  • Sodium cyanoborohydride (NaBH₃CN)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2

  • Quenching Buffer: 50 mM Tris-HCl, pH 7.5

  • Purification column (e.g., desalting column, size-exclusion chromatography)

Procedure:

  • Prepare Reagents:

    • Dissolve the protein in the Reaction Buffer to the desired concentration (e.g., 2 mg/mL).

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a fresh 1 M stock solution of NaBH₃CN in water.

  • Reaction Setup:

    • To the protein solution, add the this compound stock solution to achieve a 10-20 fold molar excess of the linker over the protein. The final concentration of DMSO should be kept below 10% (v/v) to avoid protein denaturation.

    • Gently mix the solution by pipetting or brief vortexing.

  • Initial Incubation (Schiff Base Formation):

    • Incubate the reaction mixture at room temperature for 30 minutes to allow for the formation of the Schiff base intermediate.

  • Reduction:

    • Add the NaBH₃CN stock solution to the reaction mixture to a final concentration of 20 mM.

    • Incubate the reaction at 37°C for 12-24 hours with gentle shaking. Optimal reaction times may vary depending on the protein and should be determined empirically.

  • Quenching (Optional):

    • To quench any unreacted aldehyde groups, add the Quenching Buffer to a final concentration of 20 mM Tris and incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and other small molecules by passing the reaction mixture through a desalting column or by size-exclusion chromatography, eluting with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the protein concentration of the purified DBCO-functionalized protein using a standard protein assay (e.g., BCA).

    • The degree of labeling (DOL) can be estimated using MALDI-TOF mass spectrometry by comparing the mass of the conjugated protein to the unconjugated protein.

G start Start prep_reagents Prepare Protein and Reagent Stock Solutions start->prep_reagents mix Mix Protein with This compound prep_reagents->mix incubate1 Incubate for 30 min at RT (Schiff Base Formation) mix->incubate1 add_reductant Add NaBH3CN incubate1->add_reductant incubate2 Incubate for 12-24h at 37°C (Reduction) add_reductant->incubate2 quench Quench Reaction (Optional) incubate2->quench purify Purify via Desalting or SEC quench->purify characterize Characterize (Concentration, DOL) purify->characterize end End characterize->end

Protocol 1 Workflow.
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the conjugation of an azide-modified molecule to the DBCO-functionalized protein.

Materials:

  • Purified DBCO-functionalized protein (from Protocol 1)

  • Azide-modified molecule (e.g., drug, dye)

  • Anhydrous DMSO or other suitable solvent for the azide-molecule

  • Reaction Buffer: PBS, pH 7.4 (ensure it is azide-free)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the azide-modified molecule in DMSO at a concentration of 10-20 mM.

  • Reaction Setup:

    • In a reaction tube, combine the DBCO-functionalized protein with the azide-modified molecule. A 2-5 fold molar excess of the azide-molecule over the DBCO-protein is recommended to ensure complete reaction.

    • The final concentration of organic solvent should be kept low (<10%) if the protein is sensitive to it.

  • Incubation:

    • Incubate the reaction mixture for 2-12 hours at room temperature or 4°C. Reaction times are dependent on the concentration of reactants and the specific azide used. For dilute samples, the reaction may be incubated overnight.

  • Purification:

    • Remove the excess unreacted azide-modified molecule using a desalting column, dialysis, or size-exclusion chromatography. The choice of purification method will depend on the properties of the final bioconjugate.

  • Characterization:

    • The final conjugate can be analyzed by SDS-PAGE, which should show a shift in molecular weight compared to the unconjugated protein.

    • Further characterization can be performed using UV-Vis spectroscopy, HPLC, and LC-MS.

Data Presentation: Quantitative Analysis

The efficiency and stability of the bioconjugates are critical parameters. The following tables provide representative data for the key reactions and properties of the resulting conjugates.

Table 1: Representative SPAAC Reaction Kinetics with DBCO

The rate of the SPAAC reaction is influenced by factors such as the buffer, pH, and the electronic properties of the azide. The second-order rate constants (k) provide a measure of the reaction speed.

Buffer (pH)Azide ReactantTemperatureRate Constant (k) (M⁻¹s⁻¹)Reference
PBS (7.4)Benzyl azide25°C~1.0
PBS (7.0)1-azido-1-deoxy-β-D-glucopyranoside25°C0.32–0.85
HEPES (7.0)1-azido-1-deoxy-β-D-glucopyranoside25°C0.55–1.22
DMEM Media1-azido-1-deoxy-β-D-glucopyranoside37°C0.59–0.97
DBCO-PEG₅-Trastuzumab + Model AzidesHEPES & PBS25°C0.18 - 0.37

Note: The presence of a PEG spacer on the DBCO moiety can increase reaction rates by reducing steric hindrance and improving solubility.

Table 2: Representative Plasma Stability of Disulfide-Linked ADCs

The stability of the disulfide linker is crucial for in vivo applications. Steric hindrance around the disulfide bond can increase its stability and half-life in plasma.

Linker TypeADC ConstructPlasma SourceStability Metric (Half-life)Reference
Hindered Disulfide (SPDB)huC242-SPDB-DM4Mouse~9 days
Unhindered DisulfideTmab-SG3231 (V205C)Mouse~50% loss in 1 day
Hindered DisulfideVal-Cit DipeptideCynomolgus Monkey~9.6 days
Hydrazone (pH-sensitive)Not SpecifiedHuman and Mouse~2 days
Protocol 3: Characterization - Drug-to-Antibody Ratio (DAR) Calculation

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute for antibody-drug conjugates. It can be determined using UV-Vis spectroscopy if the drug has a distinct absorbance peak from the antibody.

Procedure:

  • Measure the absorbance of the purified ADC solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the drug (A_λmax_).

  • Calculate the concentration of the antibody (C_Ab_) and the drug (C_Drug_) using the Beer-Lambert law and the following equations (requires prior determination of extinction coefficients):

    • C_Drug_ = A_λmax_ / ε_Drug,λmax_

    • C_Ab_ = (A₂₈₀ - (A_λmax_ * (ε_Drug,280_ / ε_Drug,λmax_))) / ε_Ab,280_

  • Calculate the average DAR:

    • DAR = C_Drug_ / C_Ab_

Example DAR Calculation Data:

ParameterSymbolValue
Antibody Extinction Coefficient at 280 nmε_Ab,280_210,000 M⁻¹cm⁻¹
Drug Extinction Coefficient at λ_max_ε_Drug,λmax_15,000 M⁻¹cm⁻¹
Drug Extinction Coefficient at 280 nmε_Drug,280_5,000 M⁻¹cm⁻¹
Measured ADC Absorbance at 280 nmA₂₈₀1.2
Measured ADC Absorbance at λ_max_A_λmax_0.3
Calculated Antibody Concentration C_Ab_ 5.24 x 10⁻⁶ M
Calculated Drug Concentration C_Drug_ 2.00 x 10⁻⁵ M
Calculated Average DAR DAR 3.8

Note: For more accurate DAR determination, especially for heterogeneous mixtures, techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (LC-MS) are recommended.

G start Start purified_adc Purified ADC Sample start->purified_adc uv_vis Measure Absorbance (A280 and Aλmax) purified_adc->uv_vis hic Hydrophobic Interaction Chromatography (HIC) purified_adc->hic lcms LC-MS Analysis purified_adc->lcms calc_dar Calculate DAR using Beer-Lambert Law uv_vis->calc_dar analyze_peaks Analyze Peak Areas (DAR 0, 2, 4, etc.) hic->analyze_peaks deconvolute Deconvolute Mass Spectra (Identify DAR species) lcms->deconvolute avg_dar Average DAR calc_dar->avg_dar analyze_peaks->avg_dar dar_dist DAR Distribution analyze_peaks->dar_dist deconvolute->avg_dar deconvolute->dar_dist end End avg_dar->end dar_dist->end

Characterization Workflow.
Protocol 4: Cleavage of the Disulfide Linker

This protocol describes the cleavage of the disulfide bond to release the conjugated molecule.

Materials:

  • Bioconjugate solution in a suitable buffer (e.g., PBS)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Analytical system (e.g., HPLC, LC-MS, SDS-PAGE)

Procedure:

  • Prepare Reagents:

    • Prepare a 1 M stock solution of DTT in water or a 0.5 M stock solution of TCEP, pH 7.0.

  • Cleavage Reaction:

    • To the bioconjugate solution, add DTT or TCEP to a final concentration of 10-20 mM.

    • Incubate the reaction at 37°C for 1-4 hours.

  • Analysis:

    • Analyze the reaction mixture to confirm the cleavage and release of the conjugated molecule.

    • For example, using SDS-PAGE under reducing vs. non-reducing conditions will show the cleavage of antibody heavy and light chains.

    • RP-HPLC or LC-MS can be used to detect the released payload.

References

Application Notes and Protocols for Surface Functionalization using DBCO-SS-aldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-SS-aldehyde is a heterobifunctional linker designed for the reversible immobilization of biomolecules onto material surfaces. This reagent is central to advanced bioconjugation strategies, particularly in the development of biosensors, microarrays, and targeted drug delivery systems. Its unique structure incorporates three key chemical motifs:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that enables highly efficient and biocompatible copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition, SPAAC) for conjugating azide-modified molecules.[1][2][] This reaction proceeds rapidly under physiological conditions without the need for cytotoxic copper catalysts.[1][4]

  • Aldehyde Group (-CHO): A carbonyl-reactive group that readily forms stable hydrazone bonds with hydrazide-modified surfaces or biomolecules. This functionality provides a robust method for initial linker immobilization.

  • Disulfide Bond (-SS-): A cleavable linker that can be selectively broken by common reducing agents such as Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), or Glutathione (GSH). This feature allows for the controlled release of captured biomolecules from the surface for downstream analysis or recovery.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to create functional, cleavable surfaces for a variety of research applications.

Chemical and Physical Properties

The properties of this compound are summarized below, providing essential information for experimental design and execution.

PropertyValueReference
Chemical Formula C₃₁H₂₉N₃O₄S₂
Molecular Weight 571.71 g/mol
Purity >90-96%
Physical Form White foam or powder
Solubility Soluble in DMSO, DMF, DCM, THF, Acetonitrile
Storage Conditions -20°C, protected from light and moisture
Reactive Groups DBCO (reacts with azides), Aldehyde (reacts with hydrazides)
Cleavability Disulfide bond cleavable by reducing agents (DTT, TCEP, GSH)

Principle of Application

The use of this compound for surface functionalization is a multi-step process that allows for the specific capture and subsequent release of target biomolecules. The general workflow involves:

  • Surface Preparation: The substrate material (e.g., glass, gold, nanoparticles) is first functionalized with hydrazide groups.

  • Linker Immobilization: The this compound linker is covalently attached to the prepared surface via the reaction between its aldehyde group and the surface hydrazide groups, forming a stable hydrazone bond.

  • Biomolecule Conjugation: An azide-modified biomolecule of interest (e.g., protein, peptide, nucleic acid) is then specifically conjugated to the immobilized DBCO linker through the highly efficient and bioorthogonal SPAAC "click" reaction.

  • Cleavage and Release: The captured biomolecule can be released from the surface by introducing a reducing agent, which cleaves the disulfide bond within the linker.

This strategy is particularly advantageous as it allows for the immobilization of molecules in complex biological samples with high specificity and provides a mechanism for their recovery under mild conditions.

Visualized Experimental Workflow

The following diagram illustrates the complete workflow from surface preparation to biomolecule release.

G cluster_prep Step 1: Surface Preparation cluster_immob Step 2: Linker Immobilization cluster_conj Step 3: Biomolecule Conjugation cluster_cleave Step 4: Cleavage & Release A Substrate Material (e.g., Glass, Gold, NP) B Hydrazide-Functionalized Surface A->B Introduce -NHNH₂ groups C DBCO-Functionalized Surface B->C Add this compound (forms hydrazone bond) D Surface with Captured Azide-Biomolecule C->D Add Azide-Biomolecule (SPAAC Click Reaction) E Released Biomolecule D->E Add Reducing Agent (e.g., DTT) F Regenerated Surface D->F Add Reducing Agent (e.g., DTT)

Caption: Workflow for surface functionalization and biomolecule release.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for each stage of the process. Buffers and reagent concentrations may require optimization depending on the specific substrate and biomolecule used.

Protocol 1: Preparation of Hydrazide-Functionalized Surface (Example: Glass Slide)

This protocol describes the modification of a glass surface with hydrazide groups using an aminosilane followed by reaction with a homobifunctional crosslinker.

Materials:

  • Glass slides

  • Piranha solution (7:3 mixture of H₂SO₄:H₂O₂) (Caution: Extremely corrosive!)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous Toluene

  • Succinic anhydride

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Hydrazine hydrate

  • Anhydrous DMF

  • Triethylamine (TEA)

Procedure:

  • Cleaning: Immerse glass slides in Piranha solution for 1 hour to clean and hydroxylate the surface. Rinse extensively with deionized water and dry under a stream of nitrogen.

  • Amination: Immerse the clean slides in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature. Rinse with toluene, then ethanol, and cure in an oven at 110°C for 1 hour.

  • Carboxylation: React the amine-functionalized slides with a 100 mM solution of succinic anhydride in anhydrous DMF with 100 mM TEA for 4 hours. This converts the surface amines to carboxylic acids. Rinse with DMF and ethanol and dry.

  • Activation: Immerse the carboxylated slides in a solution of 50 mM DSC and 50 mM TEA in anhydrous DMF for 2 hours to activate the carboxyl groups into NHS esters.

  • Hydrazide Functionalization: Immediately after activation, immerse the slides in a 1 M solution of hydrazine hydrate in anhydrous DMF for 2 hours.

  • Final Wash: Rinse the slides thoroughly with DMF, ethanol, and deionized water. Dry under nitrogen and store in a desiccator until use.

Protocol 2: Immobilization of this compound

This protocol details the reaction of the linker with the prepared hydrazide surface.

Materials:

  • Hydrazide-functionalized slides (from Protocol 1)

  • This compound

  • Anhydrous DMSO

  • Coupling Buffer (e.g., 100 mM MES, pH 5.0-6.0)

Procedure:

  • Prepare Linker Solution: Dissolve this compound in a minimal amount of anhydrous DMSO and then dilute to a final concentration of 1-5 mM in Coupling Buffer.

  • Immobilization Reaction: Cover the surface of the hydrazide-functionalized slides with the linker solution and incubate in a humidified chamber for 2-4 hours at room temperature.

  • Washing: After incubation, wash the slides thoroughly with the Coupling Buffer, followed by deionized water to remove any non-covalently bound linker.

  • Drying and Storage: Dry the slides under a stream of nitrogen. The DBCO-functionalized surface is now ready for conjugation and should be used immediately or stored under an inert atmosphere at 4°C.

Protocol 3: Conjugation of Azide-Modified Biomolecule

This protocol describes the copper-free click reaction to attach an azide-containing molecule to the DBCO-functionalized surface.

Materials:

  • DBCO-functionalized surface (from Protocol 2)

  • Azide-modified biomolecule (e.g., protein, peptide)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

Procedure:

  • Prepare Biomolecule Solution: Dissolve the azide-modified biomolecule in the Reaction Buffer to a suitable concentration (typically 0.1-1 mg/mL, optimization may be required).

  • Conjugation Reaction: Apply the biomolecule solution to the DBCO-functionalized surface. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Blocking (Optional): To prevent non-specific binding in subsequent steps, incubate the surface with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.

  • Washing: Wash the surface extensively with the Reaction Buffer (containing 0.05% Tween-20, if compatible) and then with deionized water to remove unbound biomolecules.

  • Drying and Storage: Dry the surface carefully and store at 4°C.

Protocol 4: Cleavage and Release of Captured Biomolecule

This protocol uses a reducing agent to cleave the disulfide bond and release the conjugated biomolecule.

Materials:

  • Surface with captured biomolecule (from Protocol 3)

  • Cleavage Buffer (e.g., PBS, pH 7.4)

  • Dithiothreitol (DTT) or TCEP

Procedure:

  • Prepare Cleavage Solution: Prepare a 50-100 mM solution of DTT or TCEP in the Cleavage Buffer.

  • Release Reaction: Immerse the functionalized surface in the Cleavage Solution and incubate for 1-2 hours at 37°C.

  • Collect Supernatant: Carefully collect the supernatant, which now contains the released biomolecule.

  • Analysis: The released biomolecule can be analyzed using appropriate techniques (e.g., SDS-PAGE, Mass Spectrometry, functional assays).

Quantitative Data and Characterization

Successful surface modification should be confirmed at each step. The following tables provide typical reaction conditions and expected results from common surface analysis techniques.

Table of Typical Reaction Conditions
StepReagent ConcentrationsBuffer/SolventpHTemperatureTime
Linker Immobilization 1-5 mM this compound100 mM MES5.0 - 6.0Room Temp.2-4 hours
Biomolecule Conjugation 0.1-1 mg/mL Azide-BiomoleculePBS7.44°C - Room Temp.1-12 hours
Biomolecule Release 50-100 mM DTT or TCEPPBS7.437°C1-2 hours
Table of Expected Surface Characterization Results
Functionalization StepTechniqueExpected Outcome
Hydrazide Surface Water Contact Angle (WCA)Decrease in angle compared to hydrophobic silane layer, indicating increased hydrophilicity.
X-ray Photoelectron Spectroscopy (XPS)Appearance of N1s peak corresponding to the hydrazide nitrogen atoms.
DBCO Immobilization WCAIncrease in angle due to the hydrophobic DBCO moiety.
XPSIncrease in C1s signal and appearance of S2p peak from the disulfide bond.
Fluorescence Assay*High fluorescence signal after reacting with an azide-fluorophore probe.
Biomolecule Conjugation WCAChange in angle dependent on the hydrophilicity of the biomolecule.
XPSSignificant increase in N1s and O1s signals, consistent with protein/peptide composition.
Atomic Force Microscopy (AFM)Increase in surface roughness and observation of distinct molecular features.

*Fluorescence assay for DBCO quantification involves reacting the surface with an excess of an azide-functionalized fluorophore (e.g., Azide-Fluor 488) and measuring the fluorescence intensity.

Reaction Scheme Visualization

The diagram below details the key chemical transformations occurring at the surface during the functionalization and cleavage process.

Caption: Key chemical reactions in the functionalization and cleavage process.

References

Application Notes: Site-Specific Protein Modification with a Cleavable DBCO Linker

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Site-specific protein modification is a cornerstone of modern chemical biology, enabling the creation of precisely defined bioconjugates for therapeutics, diagnostics, and research. This document details a powerful two-stage strategy for attaching a dibenzocyclooctyne (DBCO) moiety to a specific site on a protein via a cleavable disulfide (SS) linker. This method first introduces a bioorthogonal aldehyde group onto the protein using the formylglycine-generating enzyme (FGE) system.[1][2][3] Subsequently, a heterobifunctional linker, DBCO-SS-Hydrazide , is conjugated to the aldehyde, equipping the protein with a clickable DBCO handle for downstream applications. The incorporated disulfide bond allows for the subsequent cleavage and removal of the DBCO group and any attached cargo under reducing conditions.[4][]

This combination of enzymatic site-specific tagging, stable hydrazone ligation, and cleavable disulfide chemistry provides a versatile platform for applications such as reversible protein labeling, transient drug conjugation, and controlled release systems.

Principle of the Method

The overall workflow proceeds in three main stages:

  • Site-Specific Aldehyde Installation: A target protein is genetically engineered to include a short "aldehyde tag" sequence (e.g., LCTPSR). Co-expression of this protein with the formylglycine-generating enzyme (FGE) results in the enzymatic oxidation of the cysteine residue within the tag to a Cα-formylglycine (fGly) residue. This creates a unique and bioorthogonal aldehyde handle at a predetermined location on the protein surface.

  • Conjugation with DBCO-SS-Hydrazide Linker: The aldehyde-tagged protein is then reacted with a DBCO-SS-Hydrazide linker. The hydrazide group on the linker forms a stable hydrazone bond with the protein's aldehyde group. This reaction is highly selective and proceeds efficiently under mild, physiological conditions. The result is a protein site-specifically labeled with a DBCO group, connected by a cleavable disulfide spacer.

  • Downstream Application & Cleavage: The DBCO-modified protein can be used in copper-free click chemistry (SPAAC) reactions to conjugate azide-containing molecules (e.g., fluorophores, drugs, or polymers). The disulfide linker remains stable in the extracellular environment but can be readily cleaved using reducing agents like DTT or TCEP to release the conjugated payload.

Experimental Protocols

Protocol 1: Generation of Aldehyde-Tagged Protein

This protocol describes the production of a protein containing a site-specific formylglycine residue by co-expressing it with FGE in mammalian cells.

Materials:

  • Expression vector containing the gene of interest with an aldehyde tag sequence (e.g., LCTPSR).

  • Expression vector for human FGE.

  • Mammalian expression system (e.g., HEK293 or CHO cells).

  • Transfection reagent (e.g., PEI, Lipofectamine).

  • Cell culture media and supplements.

  • Purification system (e.g., Ni-NTA or Protein A chromatography, depending on protein tags).

  • PBS (Phosphate-Buffered Saline), pH 7.4.

Procedure:

  • Plasmid Preparation: Prepare high-quality, endotoxin-free plasmid DNA for both the target protein and FGE.

  • Cell Culture and Transfection:

    • Culture HEK293 or CHO cells to a density of 1.5–2.0 x 10^6 cells/mL in appropriate culture medium.

    • Co-transfect the cells with the target protein plasmid and the FGE plasmid at a 1:1 ratio. Use a suitable transfection reagent according to the manufacturer's protocol.

  • Protein Expression:

    • Incubate the transfected cells for 4–7 days. The optimal expression time should be determined empirically. For secreted proteins, the supernatant is harvested; for intracellular proteins, cell pellets are collected.

  • Protein Purification:

    • Clarify the cell culture supernatant by centrifugation (if the protein is secreted) or lyse the cells.

    • Purify the aldehyde-tagged protein using an appropriate chromatography method based on the protein's affinity tag (e.g., His-tag, Fc-tag).

    • Perform buffer exchange into PBS, pH 7.4, and concentrate the protein to a final concentration of 1–10 mg/mL.

  • Verification (Optional but Recommended):

    • Confirm the conversion of cysteine to formylglycine by mass spectrometry. The conversion results in a mass change of -1 Da (oxidation of Cys, C3H5NOS, to fGly, C3H3NO2S).

    • Alternatively, perform a test conjugation with a fluorophore-hydrazide and analyze by SDS-PAGE.

Protocol 2: Conjugation of Aldehyde-Tagged Protein with DBCO-SS-Hydrazide

This protocol details the reaction of the aldehyde-tagged protein with the bifunctional linker.

Materials:

  • Purified aldehyde-tagged protein (1–10 mg/mL in PBS, pH 7.4).

  • DBCO-SS-Hydrazide linker.

  • Anhydrous DMSO.

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.

  • Desalting columns (e.g., Zeba Spin Desalting Columns, 7K MWCO).

Procedure:

  • Prepare DBCO-SS-Hydrazide Stock Solution: Dissolve the DBCO-SS-Hydrazide linker in anhydrous DMSO to a final concentration of 10 mM.

  • Set up the Conjugation Reaction:

    • In a microcentrifuge tube, add the aldehyde-tagged protein to the Reaction Buffer.

    • Add the DBCO-SS-Hydrazide stock solution to the protein solution to achieve a final molar excess of 20-50 fold over the protein. The final concentration of DMSO in the reaction should not exceed 5-10% (v/v).

    • Example: For a 100 µL reaction with 50 µM protein, add 1-2.5 µL of the 10 mM linker stock.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of the Conjugate:

    • Remove the excess, unreacted DBCO-SS-Hydrazide linker using a desalting column equilibrated with PBS, pH 7.4.

    • Follow the manufacturer's instructions for the desalting column.

  • Characterization:

    • Determine the concentration of the final DBCO-protein conjugate using a BCA or Bradford assay.

    • Confirm successful conjugation by mass spectrometry (expect a mass shift corresponding to the mass of the linker) or by a downstream click reaction with an azide-fluorophore followed by SDS-PAGE analysis.

Protocol 3: Cleavage of the Disulfide Linker

This protocol describes the reductive cleavage of the disulfide bond to release the DBCO moiety and any conjugated cargo.

Materials:

  • DBCO-SS-conjugated protein in a suitable buffer (e.g., PBS).

  • Reducing Agent Stock Solution: 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP) in water.

  • Analysis equipment (e.g., HPLC, SDS-PAGE, mass spectrometer).

Procedure:

  • Set up the Cleavage Reaction:

    • To the solution of the DBCO-SS-conjugated protein, add the reducing agent stock solution to the desired final concentration.

    • For DTT , use a final concentration of 10–50 mM.

    • For TCEP , use a final concentration of 5–20 mM.

  • Incubation: Incubate the reaction at 37°C for 1-4 hours. The optimal time may vary depending on the steric hindrance around the disulfide bond.

  • Analysis of Cleavage:

    • Analyze the reaction mixture to confirm the release of the conjugated payload.

    • SDS-PAGE: If the conjugated molecule was large (e.g., a PEG chain or another protein), a shift in the protein's molecular weight will be observed.

    • Mass Spectrometry: Directly measure the mass of the protein to confirm the removal of the linker and payload.

    • HPLC: If the released payload is fluorescent or has a UV chromophore, its appearance can be monitored by reverse-phase HPLC.

Data Presentation

Table 1: Typical Reaction Parameters for Aldehyde Tag Generation

Parameter Prokaryotic Expression (E. coli) Mammalian Expression (HEK/CHO) In Vitro Enzymatic Conversion
FGE Source Co-expressed Prokaryotic FGE Co-expressed Human FGE Purified Recombinant FGE
Typical Yield Variable, protein-dependent High (mg/L scale) >95% Conversion
Conversion Efficiency 70-95% >90% Near-quantitative
Culture Time 16-24 hours 4-7 days 2-6 hours

| Key Requirement | Soluble protein expression | Secretion pathway for ER-resident FGE | Requires purified FGE & substrate |

Table 2: Reaction Conditions for Hydrazone Ligation and Disulfide Cleavage

Reaction Stage Reagent Molar Excess (vs. Protein) pH Temperature Typical Time Typical Efficiency
Hydrazone Ligation DBCO-SS-Hydrazide 20-50x 6.5 - 7.5 25°C 2-4 hours >90%
Disulfide Cleavage DTT 200-1000x 7.0 - 8.0 37°C 1-4 hours >95%

| Disulfide Cleavage | TCEP | 100-400x | 6.0 - 7.5 | 25-37°C | < 1 hour | >95% |

Visualizations

experimental_workflow cluster_s1 Stage 1: Aldehyde Tag Generation cluster_s2 Stage 2: Linker Conjugation cluster_s3 Stage 3: Application & Cleavage p_dna Protein Gene + Aldehyde Tag transfection Co-transfection into Mammalian Cells p_dna->transfection fge_dna FGE Gene fge_dna->transfection expression Protein Expression & FGE-mediated Oxidation transfection->expression purification1 Purification expression->purification1 tagged_protein Aldehyde-Tagged Protein (Protein-CHO) purification1->tagged_protein conjugation Hydrazone Ligation tagged_protein->conjugation linker DBCO-SS-Hydrazide linker->conjugation purification2 Purification (Remove excess linker) conjugation->purification2 dbco_protein DBCO-SS-Protein Conjugate purification2->dbco_protein click_chem Copper-Free Click (SPAAC) dbco_protein->click_chem azide_payload Azide-Payload (e.g., Drug, Fluorophore) azide_payload->click_chem final_conjugate Final Bioconjugate click_chem->final_conjugate cleavage Reductive Cleavage (DTT or TCEP) final_conjugate->cleavage cleaved_protein Original Tagged Protein cleavage->cleaved_protein released_payload Released Payload cleavage->released_payload

Caption: Experimental workflow for site-specific protein modification.

reaction_pathway start Site-Specific Aldehyde Tag on Protein hydrazone Stable Hydrazone Bond Formation (DBCO-SS-Protein) start->hydrazone + linker DBCO-SS-Hydrazide linker->hydrazone clicked SPAAC Reaction Product hydrazone->clicked + azide Azide-Payload azide->clicked cleavage Cleavage with DTT/TCEP clicked->cleavage Reduction final_protein Protein with Linker Remnant cleavage->final_protein final_payload Released Payload cleavage->final_payload +

Caption: Chemical reaction pathway for conjugation and cleavage.

References

Troubleshooting & Optimization

Technical Support Center: DBCO-SS-Aldehyde Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for researchers using DBCO-SS-aldehyde to label proteins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a heterobifunctional crosslinker designed for a two-step conjugation strategy. It contains three key components:

  • DBCO (Dibenzocyclooctyne): A strained alkyne that reacts with azide-functionalized molecules through a copper-free click chemistry reaction (SPAAC). This reaction is highly specific and biocompatible.[1][2]

  • Aldehyde (-CHO): A carbonyl group that reacts with primary amines, such as the side chain of lysine residues or the N-terminus of a protein, to form a covalent bond.[1][3]

  • SS (Disulfide Bond): A disulfide bridge that makes the linker cleavable. This bond can be broken by reducing agents like DTT or TCEP, allowing for the release of the conjugated molecule from the protein if desired.[1]

Q2: What is the chemical mechanism for conjugating the aldehyde to a protein?

The conjugation occurs via reductive amination . This is a two-step process:

  • Schiff Base Formation: The aldehyde group on the linker reacts with a primary amine on the protein (e.g., lysine) to form an unstable imine, also known as a Schiff base. This reaction is reversible.

  • Reductive Stabilization: A mild reducing agent, such as sodium cyanoborohydride (NaCNBH₃), is added to reduce the Schiff base, forming a stable, irreversible secondary amine bond.

Q3: What are the recommended starting conditions for the conjugation reaction?

Optimizing the molar ratio and other reaction parameters is critical for success. The optimal conditions should be determined empirically for each specific protein.

ParameterRecommended Starting ConditionNotes
Molar Ratio (Linker:Protein) 10:1 to 40:1Start with a 20-fold molar excess. Higher protein concentrations may require less linker.
Protein Concentration 1 - 5 mg/mLHigher concentrations can improve reaction efficiency but may also increase the risk of aggregation.
Reaction Buffer Phosphate Buffered Saline (PBS)Avoid buffers containing primary amines (e.g., Tris) as they will compete with the protein for reaction with the aldehyde.
pH for Schiff Base Formation 6.0 - 7.5This pH range is a good compromise for Schiff base formation and maintaining protein stability.
pH for Reduction 6.0 - 7.0Sodium cyanoborohydride is effective and more selective at slightly acidic pH.
Reducing Agent Sodium Cyanoborohydride (NaCNBH₃)Add to a final concentration of ~20 mM.
Temperature 4°C to Room Temperature (20-25°C)Can be performed overnight at 4°C to minimize protein degradation.
Incubation Time 4 - 24 hoursLonger incubation times can improve yield, especially at lower temperatures.

Q4: How do I prepare the this compound for the reaction?

This compound has low aqueous solubility and should first be dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction buffer. It is recommended to prepare a fresh stock solution immediately before use.

Q5: How can I cleave the disulfide bond after conjugation?

The disulfide bond can be cleaved by treating the conjugate with a reducing agent. TCEP is often preferred over DTT because it is more stable, odorless, and effective over a wider pH range.

Reducing AgentRecommended ConcentrationIncubation Conditions
TCEP (Tris(2-carboxyethyl)phosphine)10 - 20 mM30-60 minutes at 37°C.
DTT (Dithiothreitol)20 - 50 mM30-60 minutes at 37°C.

Q6: How do I confirm that the conjugation was successful?

The degree of labeling (DOL) can be estimated by UV-Vis spectrophotometry. The DBCO group has a characteristic absorbance peak around 309 nm. By measuring the absorbance of the conjugate at 280 nm (for the protein) and 309 nm (for the DBCO), you can calculate the number of linker molecules per protein. Further analysis can be performed using mass spectrometry (to confirm mass shift) or SDS-PAGE (to observe changes in mobility).

Troubleshooting Guide

Q: My conjugation efficiency is low. What should I do?

A: Low yield is a common issue that can be addressed by systematically optimizing the reaction conditions.

  • Verify Protein Purity and Buffer: Ensure the protein is pure and in an amine-free buffer like PBS. Contaminants or competing amines (Tris, glycine) will inhibit the reaction.

  • Optimize Molar Ratio: Increase the molar excess of this compound. Try a range from 20:1 up to 50:1.

  • Check pH: The formation of the Schiff base intermediate is pH-dependent. Perform the initial incubation at a pH between 6.0 and 7.5. The reduction step is more efficient at a slightly lower pH (6.0-7.0).

  • Increase Reaction Time/Temperature: Extend the incubation time to 24 hours or perform the reaction at room temperature instead of 4°C.

  • Add Reducing Agent Last: Ensure the reducing agent is added after an initial incubation period (e.g., 1-2 hours) to allow the Schiff base intermediate to form before it is reduced.

Troubleshooting_Low_Yield start Low Conjugation Yield q1 Is buffer amine-free (e.g., PBS)? start->q1 a1_yes Increase molar ratio of linker to protein (e.g., 40:1) q1->a1_yes Yes a1_no Buffer Exchange into PBS q1->a1_no No q2 Still low yield? a1_yes->q2 a1_no->q1 Then re-run a2_yes Optimize pH. Try pH 6.5 for Schiff base formation (1-2h), then add reducing agent. q2->a2_yes Yes end Consult further protein-specific literature q2->end No, Resolved q3 Still low yield? a2_yes->q3 a3_yes Increase reaction time (e.g., 24h) or temperature (e.g., RT) q3->a3_yes Yes q3->end No, Resolved a3_yes->end If still unresolved

Figure 1. Troubleshooting decision tree for low conjugation yield.

Q: My protein is precipitating after adding the this compound. How can I prevent this?

A: Protein aggregation is often caused by the hydrophobicity of the DBCO group or by using too high a molar excess of the linker.

  • Reduce Molar Ratio: A high degree of labeling can increase the protein's surface hydrophobicity, leading to aggregation. Reduce the molar excess of the this compound linker.

  • Lower Protein Concentration: While counterintuitive for reaction kinetics, lowering the protein concentration can reduce the likelihood of intermolecular aggregation.

  • Control DMSO/DMF Concentration: Ensure the final concentration of the organic solvent used to dissolve the linker is low (typically <10% v/v) to avoid denaturing the protein.

  • Include Additives: Consider adding stabilizing excipients, such as arginine or a non-ionic surfactant, to the reaction buffer to help prevent aggregation.

Q: How stable is the this compound reagent?

A: The aldehyde group can be susceptible to oxidation. It is best to store the reagent desiccated at -20°C. For reactions, always use a freshly prepared solution of the linker dissolved in anhydrous DMSO or DMF. Discard any unused portion of the reconstituted solution.

Experimental Protocols

Protocol 1: Reductive Amination of a Protein with this compound

This protocol describes a general two-step method for labeling a protein with this compound.

Materials:

  • Protein of interest (1-5 mg/mL in PBS, pH 7.2)

  • This compound (stored at -20°C, desiccated)

  • Anhydrous DMSO

  • Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 6.5

  • Reducing Agent Stock: 0.5 M Sodium Cyanoborohydride (NaCNBH₃) in water (prepare fresh)

  • Desalting columns for buffer exchange and purification

Procedure:

  • Protein Preparation: If your protein is in a buffer containing primary amines (like Tris), exchange it into PBS (pH 7.2) using a desalting column. Adjust the protein concentration to 1-5 mg/mL.

  • Linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Schiff Base Formation:

    • In a microcentrifuge tube, combine your protein solution with the Reaction Buffer (pH 6.5).

    • Add the desired volume of the 10 mM this compound stock solution to achieve the target molar excess (e.g., 20-fold). Ensure the final DMSO concentration is below 10%.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Reduction:

    • Add the fresh Reducing Agent Stock (NaCNBH₃) to the reaction mixture to a final concentration of 20 mM.

    • Incubate for an additional 4-12 hours at room temperature or overnight at 4°C.

  • Purification: Remove excess, unreacted linker and byproducts using a desalting column, size-exclusion chromatography, or dialysis against your desired storage buffer.

  • Characterization: Determine the protein concentration and degree of labeling (DOL) via UV-Vis spectroscopy or other methods. The DBCO-labeled protein is now ready for subsequent click chemistry reactions with azide-containing molecules.

Experimental_Workflow prep 1. Prepare Protein (amine-free buffer, e.g., PBS) react1 3. Schiff Base Formation Add Linker to Protein (pH 6.5) Incubate 1-2h at RT prep->react1 linker 2. Prepare Linker (10 mM in fresh anhydrous DMSO) linker->react1 react2 4. Reduction Add NaCNBH₃ (20 mM final) Incubate 4-12h at RT or 4°C react1->react2 purify 5. Purification (Desalting column / SEC) react2->purify analyze 6. Analysis (UV-Vis for DOL, SDS-PAGE) purify->analyze product DBCO-Labeled Protein (Ready for Click Reaction) analyze->product

Figure 2. Experimental workflow for protein conjugation via reductive amination.
Protocol 2: Cleavage of the Disulfide (SS) Linker

This protocol is for releasing the conjugated molecule from the protein after the full experiment is complete.

Materials:

  • DBCO-SS-labeled protein conjugate

  • TCEP•HCl

  • PBS (pH 7.2)

Procedure:

  • Prepare a 0.5 M stock solution of TCEP in water.

  • Dilute the protein conjugate in PBS to a suitable concentration (e.g., 1 mg/mL).

  • Add the TCEP stock solution to the conjugate to a final concentration of 20 mM.

  • Incubate the mixture for 1 hour at 37°C.

  • The disulfide bond is now cleaved. The released cargo can be separated from the protein using appropriate methods like size-exclusion chromatography or dialysis if necessary.

Reaction Pathway Visualization

Figure 3. Chemical pathway for reductive amination of a protein amine.

References

Technical Support Center: DBCO-SS-aldehyde in Primary Amine Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBCO-SS-aldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for experiments involving the conjugation of this compound to primary amines.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction between this compound and a primary amine?

The aldehyde group of this compound reacts with a primary amine (e.g., the ε-amino group of a lysine residue on a protein) through a nucleophilic addition-elimination reaction to form a Schiff base, also known as an imine. This reaction involves the formation of a carbon-nitrogen double bond (C=N) and the elimination of a water molecule.[1][2][3]

Q2: Is the Schiff base linkage stable?

No, the Schiff base linkage is generally not stable, especially in aqueous environments.[4] The formation of a Schiff base is a reversible reaction, and the imine bond can be hydrolyzed back to the original aldehyde and amine, particularly under acidic conditions. For many applications requiring a stable conjugate, a subsequent reduction step is necessary.

Q3: How can I form a stable conjugate with this compound and a primary amine?

To form a stable covalent bond, the intermediate Schiff base should be reduced to a secondary amine. This two-step process is called reductive amination. The resulting secondary amine bond is significantly more stable than the imine bond.

Q4: Can the DBCO or the disulfide bond in this compound react with primary amines?

Under typical bioconjugation conditions (near-neutral pH), the DBCO (dibenzocyclooctyne) group is considered bioorthogonal and does not react with primary amines. While primary amines can theoretically react with disulfide bonds, this reaction is generally slow and not a significant side reaction compared to the intended aldehyde-amine reaction. Thiol-disulfide exchange is a more common reaction involving disulfide bonds.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of this compound to primary amines.

Problem 1: Low or No Conjugation Efficiency

Possible Causes:

  • Suboptimal pH for Schiff Base Formation: The formation of a Schiff base is pH-dependent. The rate is generally fastest around a pH of 5, but the optimal pH can vary. At very low pH, the amine will be protonated and non-nucleophilic, while at high pH, there may not be enough acid to catalyze the dehydration step.

  • Hydrolysis of the Schiff Base: Due to the reversibility of the reaction, the formed Schiff base may be hydrolyzing back to the starting materials.

  • Steric Hindrance: Bulky molecules near the primary amine or the aldehyde can physically block the reaction.

  • Low Reactant Concentration: The reaction is concentration-dependent.

Troubleshooting Steps:

  • Optimize Reaction pH: Perform the reaction in a mildly acidic to neutral buffer (pH 6.0-7.5). A pH screen may be necessary to find the optimal condition for your specific biomolecule.

  • Increase Reactant Concentration: If possible, increase the concentration of your biomolecule and/or the this compound.

  • Proceed to Reductive Amination Promptly: Since the Schiff base is an intermediate, proceeding to the reduction step without significant delay can help drive the overall reaction towards the stable conjugate.

  • Consider a Two-Step Reductive Amination: For challenging conjugations, forming the Schiff base first, followed by buffer exchange and then reduction, can sometimes improve yields.

Problem 2: Formation of Unwanted Side Products

Possible Causes:

  • Over-alkylation during Reductive Amination: The newly formed secondary amine can potentially react with another molecule of this compound, leading to a tertiary amine. This is more likely with strong reducing agents that can also reduce the starting aldehyde.

  • Cannizzaro Reaction: If the reaction is performed under strongly basic conditions, aldehydes lacking α-hydrogens (like the one in this compound) can undergo disproportionation to form a primary alcohol and a carboxylic acid.

  • Aldol Condensation: While this compound itself cannot undergo self-condensation via an aldol reaction because it lacks α-hydrogens, it could potentially react with other enolizable aldehydes or ketones present in the reaction mixture. This is generally not a concern in typical bioconjugation reactions with purified proteins.

Troubleshooting Steps:

  • Use a Mild and Selective Reducing Agent: For reductive amination, use a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are more selective for reducing the iminium ion over the aldehyde, thus minimizing over-alkylation.

  • Control Stoichiometry: Use a controlled molar excess of this compound to minimize the chance of multiple additions to the same amine.

  • Maintain Optimal pH: Avoid strongly basic conditions (pH > 9) to prevent the Cannizzaro reaction. The recommended pH for reductive amination is typically between 6.0 and 8.0.

  • Purify Reactants: Ensure that your biomolecule solution is free from other small molecules that could potentially react with the aldehyde.

Problem 3: Instability of the Final Conjugate

Possible Cause:

  • Incomplete Reduction: If the reduction step is incomplete, the remaining unstable Schiff base linkages will be susceptible to hydrolysis.

  • Cleavage of the Disulfide Bond: The disulfide bond in the linker is designed to be cleavable by reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). If your downstream application involves reducing conditions, the conjugate will cleave.

Troubleshooting Steps:

  • Ensure Complete Reduction: Optimize the concentration of the reducing agent and the reaction time for the reductive amination step. Monitor the reaction for completion if possible.

  • Avoid Unwanted Reduction: If cleavage of the disulfide bond is not desired, avoid the use of reducing agents in subsequent purification and storage buffers.

Quantitative Data Summary

ParameterValue/RangeNotesReference
Optimal pH for Schiff Base Formation ~5-7.5Can be substrate-dependent.
Optimal pH for Reductive Amination 6.0 - 8.0Balances imine formation and reducing agent activity.
Typical Molar Excess of Aldehyde 10-20 foldFor protein labeling, can be optimized.
Typical Reducing Agent Concentration 20-50 mMFor NaBH₃CN in protein conjugations.
Reaction Time for Reductive Amination 2 - 24 hoursDependent on temperature and reactants.
Reaction Temperature 4°C to 37°CHigher temperatures can increase reaction rates.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination of a Protein

This protocol is a general guideline for the conjugation of this compound to a primary amine-containing protein.

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., 100 mM phosphate buffer, pH 7.2-7.5).

    • Ensure the protein concentration is suitable for conjugation (typically 1-10 mg/mL).

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO or DMF.

    • Prepare a fresh stock solution of sodium cyanoborohydride (NaBH₃CN) in the reaction buffer.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution.

    • Gently mix and incubate for 30-60 minutes at room temperature to allow for Schiff base formation.

    • Add the NaBH₃CN stock solution to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Stepwise (Indirect) Reductive Amination

This method provides greater control and can be useful if over-alkylation is a concern.

  • Schiff Base Formation:

    • Follow steps 1 and 2 from Protocol 1.

    • Add the desired molar excess of the this compound stock solution to the protein solution.

    • Incubate for 1-2 hours at room temperature.

  • Removal of Excess Aldehyde:

    • Purify the protein-Schiff base conjugate using a desalting column to remove unreacted this compound.

  • Reduction:

    • Immediately add NaBH₃CN to the purified conjugate to a final concentration of 20-50 mM.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Final Purification:

    • Purify the final conjugate using size-exclusion chromatography or dialysis to remove the reducing agent and any byproducts.

Visualizations

Schiff_Base_Formation DBCO_Aldehyde This compound (R'-CHO) Schiff_Base Schiff Base (Imine) (R'-CH=N-R) DBCO_Aldehyde->Schiff_Base Primary_Amine Primary Amine (R-NH2) Primary_Amine->Schiff_Base Water Water (H2O) Schiff_Base->Water

Caption: Formation of a Schiff base from this compound and a primary amine.

Reductive_Amination_Workflow Start Start: Protein with Primary Amine + this compound Schiff_Base_Formation Step 1: Schiff Base Formation (Imine Formation) Start->Schiff_Base_Formation Reduction Step 2: Reduction (e.g., with NaBH3CN) Schiff_Base_Formation->Reduction Side_Reaction Side Reaction: Hydrolysis (Reversible) Schiff_Base_Formation->Side_Reaction Final_Product Stable Secondary Amine Conjugate Reduction->Final_Product Side_Reaction->Start

Caption: Workflow for stable conjugation via reductive amination.

Troubleshooting_Logic Problem Low Conjugation Yield? Check_pH Is pH optimal (6.0-7.5)? Problem->Check_pH Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Concentration Are reactant concentrations sufficient? Check_pH->Check_Concentration Yes Adjust_pH->Check_pH Increase_Concentration Increase reactant concentrations Check_Concentration->Increase_Concentration No Success Problem Solved Check_Concentration->Success Yes Increase_Concentration->Check_Concentration

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: DBCO-SS-Aldehyde Disulfide Bond Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for challenges in cleaving the DBCO-SS-aldehyde disulfide bond. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the this compound linker?

The this compound is a heterobifunctional linker used in bioconjugation and the development of antibody-drug conjugates (ADCs).[1] Its DBCO (dibenzocyclooctyne) group reacts with azide-containing molecules via strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[2][3] The aldehyde group can be used for ligation with molecules containing hydrazide or aminooxy functionalities. The key feature is the disulfide bond, which can be cleaved under reducing conditions, allowing for the release of a conjugated payload, for instance, within the reducing environment of a cell.[2][4]

Q2: Which reducing agents are recommended for cleaving the disulfide bond in this compound?

Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are the most common and effective reducing agents for this purpose. Glutathione (GSH) can also be used to mimic intracellular cleavage conditions. The choice between DTT and TCEP depends on the specific experimental requirements, such as pH, the presence of other functional groups, and downstream applications.

Q3: Is the DBCO group stable under the conditions required for disulfide bond cleavage?

The DBCO group is generally stable under the mild conditions used for disulfide cleavage. However, prolonged exposure to TCEP (e.g., 24 hours) may lead to some degradation of the DBCO moiety. For reactions requiring extended incubation with a reducing agent, DTT is often the preferred choice. It is also important to avoid azide-containing buffers during storage of DBCO-conjugated molecules to prevent unintended reactions.

Q4: Can the aldehyde group in the linker have side reactions with DTT or TCEP?

While thiols can react with aldehydes to form hemiacetals and thioacetals, this reaction is typically slow at neutral pH and may not be a significant side reaction under standard disulfide cleavage conditions. TCEP, being a phosphine-based reducing agent, is less likely to react with the aldehyde group. However, if you suspect aldehyde-related side reactions, it is advisable to perform control experiments.

Q5: How can I monitor the progress of the disulfide bond cleavage reaction?

The cleavage of the disulfide bond can be monitored by various analytical techniques. The most common methods are reverse-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-mass spectrometry (LC-MS). These techniques allow for the separation and identification of the intact conjugate and the cleaved products, enabling quantification of the cleavage efficiency over time.

Troubleshooting Guide

Issue 1: Incomplete or Slow Disulfide Bond Cleavage
Possible Cause Suggested Solution
Steric Hindrance The bulky DBCO group may sterically hinder the access of the reducing agent to the disulfide bond. Increase the incubation time and/or the temperature (e.g., to 37°C) to facilitate the reaction. A higher concentration of the reducing agent may also be beneficial.
Insufficient Reducing Agent The concentration of the reducing agent may be too low to achieve complete cleavage. Increase the molar excess of DTT or TCEP. For DTT, a final concentration of 10-100 mM is often used, while for TCEP, 5-50 mM is typically sufficient.
Suboptimal pH The efficiency of DTT is pH-dependent, with optimal activity at pH values above 7. Ensure your reaction buffer is in the pH range of 7.0-8.5. TCEP is effective over a broader pH range (1.5-8.5), making it a good alternative if you need to work at a lower pH.
Degraded Reducing Agent DTT solutions are prone to oxidation and should be prepared fresh. TCEP is more stable but can degrade in phosphate buffers at neutral pH. Always use freshly prepared solutions of reducing agents.
Issue 2: Re-formation of the Disulfide Bond After Cleavage
Possible Cause Suggested Solution
Oxidation of Free Thiols The newly formed thiol groups can be re-oxidized by atmospheric oxygen, leading to the reformation of the disulfide bond.
Work in an oxygen-depleted environment: Use degassed buffers and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Lower the pH after cleavage: After the cleavage reaction is complete, lower the pH of the solution to 3-4. At this acidic pH, the thiols are protonated and less reactive, minimizing re-oxidation.
"Cap" the free thiols: Add an alkylating agent, such as N-ethylmaleimide (NEM) or iodoacetamide, after the cleavage is complete. This will form a stable thioether bond, permanently blocking the thiol groups. Note that excess reducing agent should be removed before adding the alkylating agent if it can react with it.

Quantitative Data Summary

The choice between DTT and TCEP can significantly impact the outcome of your experiment. The following table summarizes their key characteristics.

ParameterDTT (Dithiothreitol)TCEP (Tris(2-carboxyethyl)phosphine)
Mechanism Thiol-disulfide exchangeNucleophilic attack by phosphorus
Typical Concentration 10-100 mM5-50 mM
Optimal pH Range > 7.01.5 - 8.5
Stability Prone to air oxidation; prepare freshMore stable in air, but can be unstable in phosphate buffers at neutral pH
Odor Strong, unpleasant odorOdorless
Side Reactions Can interfere with maleimide chemistryGenerally less reactive with maleimides, but can react under certain conditions

Detailed Experimental Protocols

Protocol 1: Disulfide Bond Cleavage Using DTT

This protocol describes a general procedure for cleaving the disulfide bond in a this compound conjugate for analytical purposes.

Materials:

  • This compound conjugated molecule (e.g., an ADC)

  • Phosphate Buffered Saline (PBS), pH 7.4, degassed

  • Dithiothreitol (DTT)

  • LC-MS or RP-HPLC system for analysis

  • (Optional) N-ethylmaleimide (NEM) for quenching

Procedure:

  • Prepare a stock solution of the conjugate: Dissolve the this compound conjugate in degassed PBS to a final concentration of 1 mg/mL.

  • Prepare a stock solution of DTT: Freshly prepare a 1 M stock solution of DTT in deionized water.

  • Set up the cleavage reaction: In a microcentrifuge tube, add the conjugate solution. Add the DTT stock solution to a final concentration of 20-50 mM. Adjust the final volume with degassed PBS if necessary.

  • Incubate the reaction: Incubate the reaction mixture at 37°C for 2-4 hours. The optimal incubation time may need to be determined empirically.

  • Analyze the cleavage products: Analyze the reaction mixture directly by LC-MS or RP-HPLC to confirm the cleavage of the disulfide bond and identify the released products.

  • (Optional) Quench the reaction: To prevent re-formation of the disulfide bond, the reaction can be stopped by adding an alkylating agent like NEM to a final concentration that is in molar excess to the DTT used.

Protocol 2: Monitoring Cleavage Kinetics with TCEP

This protocol is designed to assess the stability and cleavage kinetics of the disulfide linker.

Materials:

  • This compound conjugated molecule

  • Reaction buffer (e.g., 100 mM Tris, pH 7.5)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • LC-MS system for analysis

  • Quenching solution (e.g., ice-cold acetonitrile)

Procedure:

  • Prepare a stock solution of the conjugate: Dissolve the conjugate in the reaction buffer to a known final concentration (e.g., 1 mg/mL).

  • Prepare a stock solution of TCEP: Prepare a 0.5 M stock solution of TCEP in deionized water and adjust the pH to ~7.0.

  • Set up the cleavage reaction: Add the TCEP stock solution to the conjugate solution to a final concentration of 10 mM.

  • Incubate and take time points: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Sample preparation for analysis: Immediately quench the reaction in the aliquot by adding an equal volume of ice-cold acetonitrile or by flash-freezing. This will stop further cleavage.

  • Analyze the samples: Analyze the samples from each time point by LC-MS to quantify the amount of intact conjugate remaining and the amount of cleaved products. This data can be used to determine the cleavage kinetics (e.g., the half-life) of the linker.

Visualizations

This compound Cleavage Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Quenching prep_conjugate Prepare Conjugate Solution (1 mg/mL in PBS) reaction_setup Set up Cleavage Reaction (Final DTT: 20-50 mM) prep_conjugate->reaction_setup prep_reducer Prepare Fresh Reducing Agent (e.g., 1M DTT) prep_reducer->reaction_setup incubation Incubate at 37°C (2-4 hours) reaction_setup->incubation analysis Analyze by LC-MS/HPLC incubation->analysis quench Optional: Quench with NEM incubation->quench quench->analysis

References

DBCO-SS-aldehyde degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding the degradation pathways of DBCO-SS-aldehyde.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker used in bioconjugation. It contains three key components:

  • A DBCO (Dibenzocyclooctyne) group, which reacts with azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.

  • A disulfide (SS) bond , which is cleavable under reducing conditions.

  • An aldehyde group , which can react with molecules containing hydrazide or aminooxy functionalities to form stable hydrazone or oxime bonds, respectively.

Its primary application is in the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs), where the cleavable disulfide bond allows for the release of a payload in a reducing environment, such as the intracellular space.

Q2: What are the main degradation pathways for this compound?

The two primary points of degradation for this compound are the disulfide bond and the aldehyde group.

  • Disulfide Bond Reduction: The disulfide bond is susceptible to cleavage by reducing agents. This is an intended feature for payload release but can be a source of degradation if it occurs prematurely. Common reducing agents that cleave the disulfide bond include dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and glutathione (GSH).[1][2] This reduction can also be initiated by free thiols in solution or in biological samples. Premature cleavage of disulfide linkers is a known challenge in the development of ADCs, as it can occur in the reductive environment of plasma.[3]

  • Aldehyde Group Instability: Aldehyde groups can be unstable under certain conditions. They can be susceptible to oxidation and can react with nucleophiles other than the intended hydrazide or aminooxy partner. The reactivity and stability of aldehydes can be pH-dependent.

Q3: How can I prevent the premature cleavage of the disulfide bond?

To prevent premature cleavage of the disulfide bond, it is crucial to avoid unintended exposure to reducing agents.

  • Buffer selection: Use buffers that are free of reducing agents.

  • Sample purity: Ensure that your biological samples do not contain high concentrations of free thiols. If necessary, purification steps to remove small molecule reducing agents may be required.

  • Enzymatic cleavage: Be aware that in biological systems, enzymes such as thioredoxin may contribute to disulfide bond reduction.[3]

  • Storage: Store the this compound conjugate in a non-reducing environment.

Q4: How can I ensure the stability of the aldehyde group?

The stability of the aldehyde group is influenced by the reaction conditions.

  • pH control: The reaction of aldehydes with hydrazides or aminooxy compounds is often more efficient at slightly acidic pH (around 4.5-6.5). However, prolonged exposure to very low or high pH should be avoided.

  • Storage: Store the this compound reagent under the recommended conditions, typically at -20°C, to minimize degradation.[1]

  • Reaction time: Use the shortest reaction time necessary for the conjugation to minimize the potential for side reactions or degradation of the aldehyde.

Q5: Is the DBCO group stable?

The DBCO group is generally considered to be stable under a wide range of conditions, which is one of its advantages in bioconjugation. It is thermally stable and does not react with most functional groups found in biological systems, such as amines and hydroxyls. However, it can be sensitive to highly acidic conditions, which can cause its degradation. It has also been reported that the reactivity of DBCO-functionalized antibodies may decrease over a period of weeks, even when stored at 4°C or -20°C.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no conjugation to the aldehyde group 1. Degradation of the aldehyde group: The aldehyde may have degraded due to improper storage or harsh reaction conditions (e.g., extreme pH, prolonged reaction times).2. Suboptimal pH for hydrazone/oxime formation: The pH of the reaction buffer may not be optimal for the reaction between the aldehyde and the hydrazide/aminooxy group.3. Steric hindrance: The aldehyde group may be sterically hindered, preventing efficient reaction.1. Verify reagent integrity: Use a fresh aliquot of this compound. Ensure proper storage at -20°C.2. Optimize reaction pH: Perform the reaction in a buffer with a pH between 4.5 and 6.5 to facilitate hydrazone/oxime formation.3. Increase reaction time or temperature: If steric hindrance is suspected, a longer reaction time or a slight increase in temperature may improve conjugation efficiency. Monitor for potential degradation.
Premature cleavage of the disulfide bond 1. Presence of reducing agents: The reaction buffer or sample may contain reducing agents like DTT, TCEP, or high concentrations of free thiols.2. Enzymatic cleavage: In biological samples, enzymes may be cleaving the disulfide bond.3. Instability during storage: The conjugate may be unstable if stored in a reducing environment.1. Use non-reducing buffers: Ensure all buffers are freshly prepared and free of reducing agents. Consider using a desalting column to remove small molecule reducing agents from your sample.2. Inhibit enzymatic activity: If enzymatic cleavage is suspected, the addition of appropriate enzyme inhibitors may be necessary. This is highly dependent on the specific biological system.3. Optimize storage conditions: Store the final conjugate in a non-reducing buffer at an appropriate temperature (e.g., 4°C for short-term, -80°C for long-term).
Low yield of the final bioconjugate 1. Inefficient SPAAC reaction: The reaction between the DBCO group and the azide may be incomplete.2. Degradation of the this compound linker: The linker may be degrading during the multi-step conjugation process.3. Loss of material during purification: The purification steps may be leading to significant loss of the final product.1. Optimize SPAAC reaction conditions: Ensure a sufficient molar excess of the azide-containing molecule. The reaction can be performed at room temperature for 4-12 hours or at 4°C overnight. The choice of buffer can also influence the reaction rate.2. Perform sequential conjugations promptly: Minimize the time between the different conjugation steps to reduce the risk of linker degradation.3. Optimize purification methods: Use purification methods that are appropriate for your molecule and minimize sample loss, such as size-exclusion chromatography or dialysis.
Inconsistent results between experiments 1. Variability in reagent quality: The quality of the this compound or other reagents may vary between batches.2. Inconsistent reaction conditions: Small variations in pH, temperature, or reaction time can lead to different outcomes.3. Sample variability: Differences in the purity or concentration of your biological sample can affect conjugation efficiency.1. Use high-quality reagents: Purchase reagents from a reputable supplier and store them according to the manufacturer's instructions.2. Maintain consistent protocols: Carefully control all reaction parameters to ensure reproducibility.3. Characterize your starting materials: Ensure the concentration and purity of your starting materials are consistent for each experiment.

Data Presentation

Table 1: Qualitative Stability of this compound Functional Groups
Functional GroupConditionStabilityPrevention/Mitigation
Disulfide Bond Reducing agents (DTT, TCEP, GSH)Labile (cleaved)Avoid exposure to reducing agents unless cleavage is intended.
Plasma/Intracellular environmentPotentially labileDesign of the conjugate to protect the disulfide bond or use of more stable disulfide linkages.
Aldehyde Group Acidic pH (e.g., 4.5)Can be unstable over timeUse the shortest reaction time necessary for conjugation.
Neutral to basic pHGenerally more stable than at acidic pHPerform non-aldehyde related reaction steps at neutral or slightly basic pH.
Long-term storage in solutionProne to degradationStore as a solid at -20°C and prepare solutions fresh.
DBCO Group Strongly acidic conditions (e.g., TFA)Prone to degradationAvoid exposure to strong acids.
Long-term storage (weeks at 4°C or -20°C)May lose reactivityUse freshly prepared or recently purchased reagents for optimal performance.
Table 2: Factors Influencing the Kinetics of the SPAAC Reaction (using Sulfo-DBCO-amine as a model)

Note: This data is for a related DBCO-containing molecule and is provided as a guide to the factors that can influence the SPAAC reaction. The absolute rates for this compound may differ.

ParameterConditionEffect on Reaction Rate
pH Increasing pH from 5 to 10Generally increases the reaction rate (except in HEPES buffer).
Temperature Increasing temperature from 25°C to 37°CIncreases the reaction rate.
Buffer Type (at pH 7) PBSLower reaction rate.
HEPESHigher reaction rate.
DMEM cell culture mediaFaster reaction rate than RPMI.

Experimental Protocols

Protocol 1: Assessment of Disulfide Bond Stability in the Presence of a Reducing Agent

This protocol provides a general method for assessing the stability of the disulfide bond in a this compound conjugate to a reducing agent like DTT using HPLC-MS.

Materials:

  • This compound conjugated to your molecule of interest (purified)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dithiothreitol (DTT) stock solution (e.g., 1 M in water)

  • HPLC-MS system with a C18 column

Procedure:

  • Prepare a solution of your this compound conjugate in PBS at a known concentration (e.g., 1 mg/mL).

  • Set up a series of reactions with varying final concentrations of DTT (e.g., 0 mM, 1 mM, 5 mM, 10 mM).

  • Initiate the reaction by adding the DTT stock solution to the conjugate solution.

  • Incubate the reactions at a controlled temperature (e.g., 25°C or 37°C).

  • At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), take an aliquot of each reaction and quench the reaction by adding an excess of a thiol-reactive compound (e.g., N-ethylmaleimide) or by immediate dilution in the HPLC mobile phase.

  • Analyze the samples by HPLC-MS.

    • Monitor the disappearance of the peak corresponding to the intact conjugate.

    • Monitor the appearance of the peak(s) corresponding to the cleaved products.

  • Calculate the percentage of intact conjugate remaining at each time point for each DTT concentration.

Protocol 2: General Procedure for Disulfide Bond Cleavage

This protocol describes the intentional cleavage of the disulfide bond in a this compound conjugate.

Materials:

  • This compound conjugate

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the this compound conjugate in the reaction buffer.

  • Add TCEP or DTT to the desired final concentration. A 10-50 mM concentration of DTT is commonly used for complete reduction. TCEP is often effective at lower concentrations (1-5 mM).

  • Incubate the reaction at room temperature or 37°C. The time required for complete cleavage will depend on the concentration of the reducing agent and the accessibility of the disulfide bond. A typical incubation time is 30 minutes to 2 hours.

  • The cleaved product can then be purified from the reducing agent and the cleaved linker fragment using methods such as dialysis or size-exclusion chromatography.

Visualizations

cluster_degradation This compound Degradation Pathways This compound This compound Reduced Disulfide Reduced Disulfide This compound->Reduced Disulfide Reducing Agents (DTT, TCEP, GSH) Degraded Aldehyde Degraded Aldehyde This compound->Degraded Aldehyde Oxidation / Unwanted Nucleophilic Attack Cleaved Linker Cleaved Linker Reduced Disulfide->Cleaved Linker Separation of fragments

Caption: Major degradation pathways of this compound.

cluster_prevention Prevention Strategies Start Experiment Start Avoid_Reducing_Agents Use non-reducing buffers and purified samples Start->Avoid_Reducing_Agents Control_pH Maintain optimal pH for reactions Start->Control_pH Proper_Storage Store at -20°C in a dry environment Start->Proper_Storage Minimize_Reaction_Time Use shortest effective reaction times Avoid_Reducing_Agents->Minimize_Reaction_Time Control_pH->Minimize_Reaction_Time Proper_Storage->Minimize_Reaction_Time Successful_Conjugation Stable Conjugate Minimize_Reaction_Time->Successful_Conjugation cluster_workflow Experimental Workflow for Stability Assessment Prepare_Conjugate 1. Prepare Conjugate Solution Add_Stress_Factor 2. Add Reducing Agent / Adjust pH Prepare_Conjugate->Add_Stress_Factor Incubate 3. Incubate at Controlled Temperature Add_Stress_Factor->Incubate Time_Points 4. Sample at Various Time Points Incubate->Time_Points Quench_Reaction 5. Quench Reaction Time_Points->Quench_Reaction Analyze 6. Analyze by HPLC-MS Quench_Reaction->Analyze Calculate_Degradation 7. Calculate % Degradation Analyze->Calculate_Degradation

References

Technical Support Center: Improving the Solubility of DBCO-SS-aldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for solubility challenges encountered with DBCO-SS-aldehyde. This heterobifunctional linker is a powerful tool for bioconjugation, featuring a DBCO group for copper-free click chemistry, a cleavable disulfide bond, and an aldehyde for reaction with aminooxy or hydrazine groups. However, its hydrophobic nature, driven by the dibenzocyclooctyne (DBCO) core, often presents a dissolution challenge.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound difficult to dissolve in aqueous buffers?

A1: The low aqueous solubility of this compound stems from the large, rigid, and hydrophobic dibenzocyclooctyne (DBCO) moiety.[1] While the disulfide and aldehyde groups are more polar, the overall character of the molecule is dominated by the nonpolar DBCO structure, causing it to aggregate or precipitate in aqueous solutions.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: The standard and most effective method is to first dissolve the lyophilized powder in a dry, water-miscible, polar aprotic organic solvent.[2][3] Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the most commonly recommended solvents for creating high-concentration stock solutions.[4][5]

Q3: I dissolved the reagent in DMSO, but it precipitated when I added it to my aqueous protein solution. What should I do?

A3: This is a common issue known as "crashing out." It occurs when the hydrophobic compound is rapidly transferred from a favorable organic environment to an unfavorable aqueous one. To prevent this, add the organic stock solution to the aqueous buffer slowly, dropwise, and with gentle but continuous vortexing or stirring. This ensures rapid dispersion and prevents localized high concentrations of the reagent that lead to precipitation.

Q4: What is the maximum percentage of organic co-solvent (e.g., DMSO) I can have in my final reaction mixture?

A4: The final concentration of the organic co-solvent should be kept as low as possible, as it can negatively impact the stability and activity of biomolecules, particularly proteins. While some protocols tolerate up to 20% DMSO, a final concentration of 5% or less is generally recommended. The ideal concentration is protein-dependent, and even low amounts of DMSO can cause destabilization for sensitive proteins. It is crucial to perform pilot experiments to determine the tolerance of your specific biomolecule.

Q5: Can I use heating or sonication to help dissolve the compound?

A5: Gentle warming (e.g., to 37°C) can be attempted cautiously for short periods, but it is generally not recommended as it can potentially degrade the aldehyde or other parts of the molecule. Sonication can be a more effective method for breaking up small solid aggregates in the initial organic solvent. However, for bioconjugation reactions, maintaining the integrity of the protein or biomolecule is paramount, so adding energy in the form of heat should be avoided once the biomolecule is present.

Q6: Are there any buffer components I should avoid when working with this compound?

A6: Yes. Avoid buffers containing sodium azide (NaN₃), as the azide will react directly with the DBCO group in a "click" reaction, consuming your reagent. Also, avoid buffers with primary amines (like Tris or glycine) if your target is not an amine, as they can potentially form Schiff bases with the aldehyde group, leading to non-specific side reactions. Buffers containing reducing agents like DTT or TCEP should also be avoided unless cleavage of the disulfide bond is intended.

Data Presentation

Table 1: Recommended Solvents for this compound Stock Solutions
SolventAbbreviationPropertiesTypical Stock Conc.Notes
Dimethyl SulfoxideDMSOPolar aprotic, water-miscible.10-50 mMThe most common choice. Use anhydrous grade. Can affect protein stability at final concentrations >5%.
N,N-DimethylformamideDMFPolar aprotic, water-miscible.10-50 mMGood alternative to DMSO. Use anhydrous grade. Can also impact protein structure.
AcetonitrileACNPolar aprotic, water-miscible.LowerLess commonly used for initial stock but can be an option. May be less effective at high concentrations.
DichloromethaneDCMNonpolar aprotic.N/A for aqueous rxnUseful for initial dissolution for analysis (e.g., TLC, MS) but not for direct addition to aqueous buffers due to immiscibility.
Table 2: Troubleshooting Guide for Solubility Issues
ProblemPotential CauseSuggested Solution
Reagent does not dissolve in organic solvent.Poor quality solvent (contains water); reagent degradation.Use fresh, anhydrous-grade DMSO or DMF. Ensure reagent has been stored properly at -20°C.
Oily film or solid appears after adding stock to aqueous buffer.Reagent is "crashing out" due to rapid solvent change and low aqueous solubility.Add the stock solution very slowly (dropwise) to the vortexing aqueous buffer. Try a more dilute protein solution to increase the final volume, thus lowering the final reagent concentration.
Reaction mixture is cloudy or turbid.Precipitation of the reagent or aggregation of the target biomolecule (e.g., protein).Lower the final concentration of the organic co-solvent. Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration to slow aggregation. Consider adding solubility-enhancing excipients like arginine or non-ionic detergents if compatible with your system.
Low conjugation efficiency.Reagent precipitated out of solution and was not available for reaction.Confirm complete dissolution before proceeding. After adding the stock to the buffer, centrifuge the mixture briefly and check for a pellet. If one is present, solubility is an issue that needs to be addressed by optimizing the co-solvent percentage or addition method.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

Objective: To prepare a 10 mM stock solution of this compound in anhydrous DMSO.

Materials:

  • This compound (MW: 571.71 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh out 1 mg of the reagent and place it in a clean, dry microcentrifuge tube.

  • To create a 10 mM solution, calculate the required volume of DMSO: (1 mg) / (571.71 mg/mmol) = 0.001749 mmol (0.001749 mmol) / (10 mmol/L) = 0.0001749 L = 175 µL

  • Add 175 µL of anhydrous DMSO to the tube.

  • Vortex the tube thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication may be used if dissolution is slow.

  • This stock solution should be prepared fresh immediately before use. If short-term storage is necessary, blanket with argon or nitrogen and store at -20°C, but fresh preparation is always optimal.

Protocol 2: Introduction of Reagent into an Aqueous Reaction

Objective: To add the this compound stock solution to a protein in an aqueous buffer while minimizing precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Protein solution (1-10 mg/mL) in a suitable reaction buffer (e.g., PBS, pH 7.4)

  • Vortex mixer or magnetic stirrer

Procedure:

  • Place the tube or vessel containing your protein solution on a vortex mixer set to a medium speed or use a magnetic stir bar. Continuous, gentle agitation is key.

  • Determine the volume of the stock solution needed to achieve the desired molar excess for your reaction.

  • Draw the calculated volume of the this compound stock solution into a pipette.

  • Add the stock solution to the protein solution very slowly. Dispense it drop-by-drop onto the surface of the liquid in the vortex, not down the side of the tube.

  • Allow the reaction to proceed as planned. Visually inspect the solution for any signs of precipitation or turbidity. If observed, the protocol may need to be optimized by further reducing the final co-solvent concentration.

Visualizations

G start Solubility Issue: This compound precipitates prep_stock Did you prepare a stock in anhydrous DMSO/DMF? start->prep_stock add_method How was the stock added to the aqueous buffer? prep_stock->add_method Yes sol_A Action: Prepare a fresh 10-50 mM stock solution in anhydrous DMSO or DMF. prep_stock->sol_A No cosolvent_pct What is the final % of organic co-solvent? add_method->cosolvent_pct Slowly, w/ mixing sol_B Action: Add stock solution dropwise to the buffer while vortexing/stirring vigorously. add_method->sol_B Quickly / All at once sol_C Action: Reduce final co-solvent concentration to <5%. Titrate to find protein tolerance. cosolvent_pct->sol_C >5% end_ok Problem Resolved cosolvent_pct->end_ok <5% sol_A->prep_stock sol_B->add_method sol_C->cosolvent_pct sol_D Action: Lower protein concentration or use solubility enhancers (e.g., arginine) if possible. sol_C->sol_D Still precipitates? sol_D->end_ok G cluster_solvents Recommended Organic Solvents cluster_method Key Considerations start Goal: Dissolve This compound stock_sol Step 1: Create Stock Solution (10-50 mM) start->stock_sol aqueous_add Step 2: Add to Aqueous Reaction (Target pH 6.5-7.5) stock_sol->aqueous_add DMSO Anhydrous DMSO (Primary Choice) stock_sol->DMSO DMF Anhydrous DMF (Alternative) stock_sol->DMF final_rxn Final Reaction Mixture aqueous_add->final_rxn slow_add Add stock slowly to vortexing buffer aqueous_add->slow_add low_pct Keep final co-solvent concentration <5% aqueous_add->low_pct no_azide Avoid Azide (NaN₃) in buffers aqueous_add->no_azide

References

Technical Support Center: Optimizing Buffer Conditions for DBCO-SS-Aldehyde Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBCO-SS-aldehyde, a heterobifunctional linker designed for advanced bioconjugation. This guide provides detailed information, troubleshooting advice, and protocols to help researchers, scientists, and drug development professionals effectively utilize this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive groups on the this compound linker and what do they react with?

A1: The this compound linker has three key components:

  • Dibenzocyclooctyne (DBCO): This group reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry. This reaction is highly specific and bioorthogonal.[1][2][3][4][5]

  • Aldehyde (CHO): This group reacts with molecules containing aminooxy or hydrazide moieties to form stable oxime or hydrazone bonds, respectively.

  • Disulfide Bond (SS): This is a cleavable linker that can be reduced by agents like DTT or TCEP, allowing for the release of conjugated molecules under specific conditions.

Q2: What is the optimal pH for the DBCO-azide (SPAAC) reaction?

A2: The SPAAC reaction between DBCO and an azide is efficient over a pH range of 7-9. Phosphate-buffered saline (PBS) at pH 7.4 is commonly used. Other suitable non-amine containing buffers include HEPES, carbonate/bicarbonate, and borate buffers.

Q3: What are the ideal buffer conditions for the aldehyde reaction (oxime/hydrazone ligation)?

A3: The formation of oxime and hydrazone bonds is fastest at a slightly acidic pH, typically around 4.5. However, the reaction can also be performed at neutral pH (6.0-7.5), although the rate is slower. To accelerate the reaction at neutral pH, a catalyst such as aniline or its derivatives can be used.

Q4: Can I perform both the DBCO and aldehyde reactions simultaneously?

A4: It is generally recommended to perform the two reactions sequentially. This is because the optimal pH conditions for each reaction are different. Attempting a one-pot reaction may lead to suboptimal yields for one or both steps. A common strategy is to perform the DBCO-azide conjugation first at neutral pH, followed by purification, and then the aldehyde ligation at a slightly acidic pH.

Q5: Which buffers should I avoid when working with the this compound linker?

A5:

  • For the DBCO reaction: Avoid buffers containing azides (e.g., sodium azide as a preservative), as they will compete with your azide-labeled molecule and reduce conjugation efficiency.

  • For the aldehyde reaction: Avoid buffers with primary amines, such as Tris or glycine, as they can form unstable Schiff bases with the aldehyde group, thus inhibiting the desired oxime or hydrazone formation.

Q6: How can I cleave the disulfide bond in the linker?

A6: The disulfide bond can be cleaved using reducing agents. The two most common are:

  • Dithiothreitol (DTT): Typically used at concentrations of 10-50 mM.

  • Tris(2-carboxyethyl)phosphine (TCEP): Often preferred as it is more stable, odorless, and effective over a wider pH range (1.5-8.5). It is typically used at concentrations between 0.5-20 mM.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in DBCO-Azide Reaction Suboptimal buffer pH.Ensure the reaction buffer is within the optimal pH range of 7-9. Use non-amine buffers like PBS, HEPES, or borate.
Buffer contains sodium azide.Use azide-free buffers. If necessary, perform a buffer exchange using a desalting column before starting the reaction.
Low reactant concentrations.Increase the concentration of one or both reactants. A molar excess (1.5 to 10-fold) of one component can improve efficiency.
Suboptimal temperature or time.Increase the incubation temperature (room temperature or 37°C) or extend the reaction time (4-12 hours, or overnight at 4°C).
Low Yield in Aldehyde Reaction Incorrect buffer pH.For optimal kinetics, use a slightly acidic buffer (e.g., sodium acetate, pH 4.5).
Buffer contains primary amines.Avoid buffers like Tris or glycine. Switch to a non-amine buffer such as MES or phosphate buffer.
Slow reaction at neutral pH.If the reaction must be performed at neutral pH, consider adding a catalyst like aniline (10-100 mM) to increase the reaction rate.
Protein Aggregation/Precipitation DBCO moiety increases hydrophobicity.Perform the conjugation at a lower protein concentration (e.g., 1-5 mg/mL).
High concentration of organic solvent.If the linker is dissolved in DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10-15%).
Buffer conditions are not optimal for the protein.Ensure the chosen buffer is suitable for maintaining the stability of your specific protein.
Inefficient Disulfide Bond Cleavage Insufficient reducing agent.Increase the concentration of DTT or TCEP. Ensure a sufficient molar excess of the reducing agent over the disulfide bonds.
Re-oxidation of thiols.After reduction, if the free thiols need to be kept in their reduced state, work in an anaerobic environment or add an alkylating agent (e.g., iodoacetamide) to cap the thiols.

Data Presentation

Table 1: Recommended Buffer Conditions for this compound Reactions

ReactionRecommended BufferspH RangeIncompatible Buffers/Additives
DBCO-Azide (SPAAC) Phosphate-Buffered Saline (PBS), HEPES, Carbonate/Bicarbonate, Borate7.0 - 9.0Buffers containing sodium azide.
Aldehyde Ligation Sodium Acetate, MES, Sodium Phosphate4.5 - 7.5Buffers containing primary amines (e.g., Tris, Glycine).
Disulfide Cleavage PBS, Tris, HEPES, Borate1.5 - 8.5 (for TCEP)Phosphate buffers should be avoided if using TCEP at high concentrations.

Table 2: Typical Reaction Parameters

ReactionTemperatureDurationMolar Excess of ReagentCatalyst
DBCO-Azide (SPAAC) 4°C to 37°C4 - 24 hours1.5 - 10 foldNone (Copper-free)
Aldehyde Ligation Room Temp. to 37°C2 - 16 hours10 - 20 foldAniline (optional, for neutral pH)
Disulfide Cleavage Room Temperature5 - 60 minutes>10 foldNone

Experimental Protocols

Protocol 1: Sequential Conjugation - DBCO-Azide Reaction Followed by Aldehyde Ligation

Step 1: DBCO-Azide Conjugation (SPAAC)

  • Buffer Preparation: Prepare an azide-free buffer such as 1X PBS at pH 7.4.

  • Molecule Preparation: Dissolve your azide-containing molecule in the reaction buffer.

  • Linker Preparation: Dissolve the this compound linker in an appropriate organic solvent (e.g., DMSO) and then add it to the reaction mixture. Ensure the final DMSO concentration is below 15%.

  • Reaction: Add the this compound solution to the azide-containing molecule at a 1.5 to 3-fold molar excess.

  • Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.

  • Purification: Remove the excess linker and byproducts using a desalting column or dialysis.

Step 2: Aldehyde-Hydrazide/Aminooxy Ligation

  • Buffer Exchange: Exchange the buffer of the purified conjugate from Step 1 to a slightly acidic buffer, such as 100 mM sodium acetate, pH 4.5.

  • Reactant Preparation: Dissolve your hydrazide or aminooxy-containing molecule in the acidic reaction buffer.

  • Reaction: Add the hydrazide/aminooxy molecule to the aldehyde-functionalized conjugate, typically at a 10 to 20-fold molar excess.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature.

  • Purification: Purify the final conjugate using an appropriate method such as size exclusion chromatography (SEC) or dialysis.

Protocol 2: Disulfide Bond Cleavage
  • Prepare Reducing Agent: Prepare a fresh stock solution of TCEP (e.g., 200 mM in water) or DTT.

  • Reduction: To your purified conjugate in a suitable buffer (e.g., PBS, pH 7.0), add the reducing agent to a final concentration of 10-20 mM.

  • Incubation: Incubate the reaction for 30-60 minutes at 37°C.

  • Analysis: The cleaved products can now be analyzed or further processed.

Visualizations

G cluster_0 Step 1: DBCO-Azide Conjugation cluster_1 Step 2: Aldehyde Ligation cluster_2 Step 3: Cleavage (Optional) A Azide-Molecule in PBS (pH 7.4) C Mix & Incubate (RT, 4-12h) A->C B This compound (dissolved in DMSO) B->C D Purification (Desalting/Dialysis) C->D E Aldehyde-SS-Molecule Conjugate D->E F Buffer Exchange (NaOAc, pH 4.5) E->F H Mix & Incubate (RT, 2-4h) F->H G Aminooxy/Hydrazide -Molecule G->H I Final Purification (SEC/Dialysis) H->I J Final Conjugate I->J K Add TCEP/DTT J->K L Incubate (37°C, 30-60 min) K->L M Cleaved Products L->M

Caption: Sequential conjugation workflow for this compound linker.

G reagents This compound DBCO S-S Aldehyde products Bonds Formed Triazole Reduced Thiols Oxime/Hydrazone reagents:dbco->products:triazole SPAAC pH 7-9 reagents:ss->products:disulfide Reduction (TCEP/DTT) reagents:ald->products:oxime Ligation pH 4.5-7.5 partners Reaction Partners Azide Thiol (for cleavage) Aminooxy/Hydrazide partners:azide->products:triazole partners:thiol->products:disulfide partners:amine->products:oxime

Caption: Reactivity of the this compound functional groups.

References

Technical Support Center: Handling DBCO-SS-aldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling of DBCO-SS-aldehyde, with a focus on its moisture-sensitive nature.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional crosslinker used in bioconjugation and the development of antibody-drug conjugates (ADCs).[1] It features two reactive groups:

  • A dibenzocyclooctyne (DBCO) group, which reacts with azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[2]

  • An aldehyde group, which reacts with hydrazides, alkoxyamines, and other amine-containing molecules to form hydrazones and oximes.[3]

The linker also contains a disulfide (-S-S-) bond, which can be cleaved by reducing agents such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), allowing for the release of conjugated molecules under specific conditions.[4][5]

Q2: How should I store this compound?

For long-term stability, this compound should be stored at -20°C .

Q3: Is this compound hygroscopic?

While not always explicitly classified as "hygroscopic," the DBCO group is sensitive to moisture. The triple bond in the DBCO ring can react with water, leading to a loss of reactivity with azide groups over time. Therefore, it is critical to handle the reagent in a way that minimizes exposure to atmospheric moisture.

Q4: What solvents are recommended for dissolving this compound?

This compound is soluble in a variety of organic solvents, including Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM), Tetrahydrofuran (THF), and acetonitrile. For bioconjugation reactions, it is common to prepare a concentrated stock solution in anhydrous DMSO or DMF.

Q5: How can I minimize moisture exposure when preparing my stock solution?

To prevent condensation of atmospheric moisture onto the compound, always allow the vial of this compound to equilibrate to room temperature before opening. It is also recommended to use anhydrous solvents for reconstitution.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no azide conjugation efficiency (low SPAAC reaction yield) 1. Degradation of the DBCO group due to moisture. The DBCO group can lose reactivity over time due to oxidation and the addition of water to the triple bond. 2. Incorrect buffer composition. Buffers containing azides will compete with the azide-functionalized molecule for the DBCO group.1. Use fresh or properly stored this compound. Minimize the number of freeze-thaw cycles for the stock solution. Prepare fresh stock solutions if degradation is suspected. 2. Ensure your reaction buffer is free of sodium azide. Use buffers such as phosphate-buffered saline (PBS) at a pH of 7-9.
Low or no aldehyde conjugation efficiency (low hydrazone/oxime formation) 1. Hydrolysis of the aldehyde group. While generally stable, prolonged exposure to aqueous environments, especially at non-neutral pH, can potentially lead to side reactions. 2. Suboptimal pH for the reaction. The formation of hydrazones and oximes is pH-dependent.1. Prepare the this compound solution immediately before the conjugation step. Minimize the time the aldehyde is in an aqueous buffer before the reaction. 2. Optimize the pH of your reaction buffer. The optimal pH for hydrazone/oxime ligation is typically between 4.5 and 6.5.
Inconsistent results between experiments 1. Variable moisture exposure during weighing and preparation. 2. Degradation of the stock solution. 1. Handle the solid reagent and prepare stock solutions in a controlled environment, such as a glove box or under a stream of inert gas (e.g., argon or nitrogen). Weigh the required amount quickly. 2. Aliquot the stock solution into single-use volumes to avoid repeated warming and exposure of the main stock to air. Store aliquots at -20°C.

Experimental Protocols & Workflows

General Workflow for Handling this compound

G cluster_prep Preparation cluster_reaction Reaction a Equilibrate vial to room temperature b Weigh solid in a dry environment a->b c Dissolve in anhydrous DMSO/DMF b->c d Aliquot for single use c->d e Store aliquots at -20°C d->e f Add stock solution to reaction buffer e->f Use one aliquot g Perform conjugation (SPAAC or Aldehyde Ligation) f->g h Purify conjugate g->h

Workflow for handling this compound.
Protocol: Preparation of a this compound Stock Solution

  • Remove the vial of this compound from the -20°C freezer.

  • Allow the vial to sit at room temperature for at least 20-30 minutes to prevent moisture condensation upon opening.

  • In a controlled environment with low humidity (e.g., a glove box or under a stream of inert gas), quickly weigh the desired amount of the reagent.

  • Immediately dissolve the solid in a pre-determined volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly to ensure complete dissolution.

  • (Optional but recommended) Aliquot the stock solution into smaller, single-use volumes in low-retention tubes.

  • Store the stock solution and any aliquots at -20°C, protected from light.

Logical Flow for Troubleshooting Low Conjugation Yield

G start Low Conjugation Yield check_reagent Was the this compound handled correctly to minimize moisture? start->check_reagent check_buffer Is the reaction buffer composition appropriate? check_reagent->check_buffer Yes new_reagent Action: Use a fresh vial of this compound. check_reagent->new_reagent No check_conditions Are the reaction conditions (pH, temp, time) optimal? check_buffer->check_conditions Yes adjust_buffer Action: Prepare fresh buffer. Ensure no competing reagents (e.g., NaN3 for SPAAC). check_buffer->adjust_buffer No optimize_rxn Action: Optimize reaction pH, temperature, and incubation time. check_conditions->optimize_rxn No success Problem Solved check_conditions->success Yes rehandle Action: Re-weigh and dissolve fresh reagent under dry conditions. rehandle->success new_reagent->rehandle adjust_buffer->success optimize_rxn->success

References

Validation & Comparative

Quantifying DBCO-SS-Aldehyde Labeling Efficiency: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise quantification of labeling efficiency is paramount to ensure the quality, efficacy, and reproducibility of their work. The DBCO-SS-aldehyde linker is a valuable tool in this field, featuring a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and an aldehyde for reaction with hydrazides or aminooxy groups. The inclusion of a disulfide bond allows for cleavable conjugates, adding another layer of utility. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods with other common analytical techniques for quantifying the labeling efficiency of this compound, supported by illustrative experimental data and detailed protocols.

Comparison of Quantification Techniques

The choice of analytical method for determining the efficiency of a bioconjugation reaction depends on several factors, including the nature of the biomolecule, the required level of detail, the availability of instrumentation, and throughput needs. Below is a summary of common techniques used for this purpose.

FeatureReversed-Phase HPLC (RP-HPLC)Hydrophobic Interaction Chromatography (HIC)UV-Vis SpectroscopyMass Spectrometry (MS)
Principle Separation based on hydrophobicity.Separation based on hydrophobicity under non-denaturing conditions.Measures light absorbance at specific wavelengths.Measures the mass-to-charge ratio of ionized molecules.
Primary Information Retention time shift of labeled vs. unlabeled molecule. Purity of the conjugate.Separation of species with different degrees of labeling (e.g., DAR).Average degree of labeling (DOL).Precise mass of the conjugate, confirming covalent modification and providing DOL.
Resolution HighHighLow (provides an average value)Very High
Throughput ModerateModerateHighModerate
Qualitative/Quantitative BothBothQuantitative (average)Both
Illustrative Labeling Efficiency >95% (based on peak area integration)Provides distribution of labeled species (e.g., 5% DAR0, 25% DAR1, 70% DAR2)1.8 (Average DOL)Confirms mass increase corresponding to 1-2 labels per molecule.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a powerful technique for both the purification and characterization of bioconjugates.[1] The addition of the hydrophobic this compound linker to a biomolecule alters its chromatographic behavior, which can be exploited for quantification.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity.[1] The bulky and nonpolar DBCO group significantly increases the hydrophobicity of a labeled biomolecule, leading to a longer retention time on an RP-HPLC column compared to the unlabeled molecule.[1] By comparing the peak areas of the labeled and unlabeled species, the labeling efficiency can be calculated. However, the organic solvents and acidic pH often used in RP-HPLC can denature proteins, which may not be suitable for all applications.[2]

Hydrophobic Interaction Chromatography (HIC)

HIC also separates molecules based on hydrophobicity but uses a salt gradient under non-denaturing conditions, preserving the native structure of the biomolecule.[3] This technique is particularly well-suited for analyzing antibody-drug conjugates (ADCs) and other protein conjugates where different species with varying numbers of attached linkers (drug-to-antibody ratio, DAR) can be resolved. The increase in hydrophobicity with each added this compound linker allows for the separation of unlabeled, mono-labeled, di-labeled, and higher-order species.

Alternative Quantification Methods

While HPLC is a robust method, other techniques offer complementary or alternative approaches for quantifying this compound labeling efficiency.

UV-Vis Spectroscopy

This is a quick and straightforward method for estimating the average number of DBCO linkers per biomolecule, known as the degree of labeling (DOL). The calculation is based on the absorbance of the protein at 280 nm and the characteristic absorbance of the DBCO group at around 309 nm. This method is high-throughput but provides an average DOL for the entire population of molecules and does not give information on the distribution of labeled species.

Mass Spectrometry (MS)

Mass spectrometry provides the most precise and detailed information about the bioconjugate. By measuring the mass-to-charge ratio, MS can confirm the covalent attachment of the this compound linker and determine the exact number of linkers attached to each biomolecule. When coupled with liquid chromatography (LC-MS), it can provide high-resolution separation and mass determination simultaneously.

Experimental Protocols

General Protocol for this compound Labeling of a Protein
  • Protein Preparation : Dissolve the protein (e.g., an antibody containing a suitable reactive group for the aldehyde) in an appropriate buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.

  • Linker Preparation : Immediately before use, prepare a 10 mM stock solution of this compound in an organic solvent such as DMSO.

  • Conjugation Reaction : Add the this compound stock solution to the protein solution at a desired molar excess (e.g., 5 to 20-fold).

  • Incubation : Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification : Remove excess, unreacted this compound using a desalting column, spin filtration, or dialysis.

Protocol for RP-HPLC Analysis
  • Instrumentation : Standard HPLC system with a UV detector.

  • Column : C4 or C8 reversed-phase column suitable for protein separation.

  • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B : 0.1% TFA in acetonitrile.

  • Gradient : A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.

  • Flow Rate : 0.5 - 1.0 mL/min.

  • Detection : Monitor absorbance at 280 nm (protein) and 309 nm (DBCO).

  • Analysis : Inject an unlabeled protein control to establish its retention time. Inject the purified DBCO-labeled protein. Successful labeling is indicated by a new peak with a longer retention time. Quantify the labeling efficiency by integrating the peak areas of the labeled and unlabeled protein.

Protocol for HIC Analysis
  • Instrumentation : HPLC system with a UV detector.

  • Column : HIC column (e.g., Butyl or Phenyl).

  • Mobile Phase A (High Salt) : 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.

  • Mobile Phase B (Low Salt) : 50 mM sodium phosphate, pH 7.0.

  • Gradient : A reverse linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.

  • Flow Rate : 0.5 - 1.0 mL/min.

  • Detection : Monitor absorbance at 280 nm.

  • Analysis : The unlabeled protein will elute first, followed by species with increasing numbers of DBCO linkers, which are more hydrophobic and have longer retention times. The relative peak areas correspond to the distribution of the different labeled species.

Protocol for UV-Vis Spectroscopy Analysis
  • Instrumentation : UV-Vis spectrophotometer.

  • Procedure :

    • Measure the absorbance of the purified DBCO-labeled protein solution at 280 nm (A280) and 309 nm (A309).

    • Calculate the protein concentration, correcting for the absorbance of the DBCO group at 280 nm.

    • Calculate the concentration of the DBCO linker.

    • The Degree of Labeling (DOL) is the molar ratio of the DBCO linker to the protein.

  • DOL Calculation Formula : DOL = (A309 × εprotein) / [(A280 - (A309 × CF)) × εDBCO] Where:

    • εprotein is the molar extinction coefficient of the protein at 280 nm.

    • εDBCO is the molar extinction coefficient of DBCO at 309 nm (approximately 12,000 M-1cm-1).

    • CF is the correction factor for the DBCO absorbance at 280 nm (A280 of DBCO / A309 of DBCO).

Protocol for Mass Spectrometry (LC-MS) Analysis
  • Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC or UPLC system.

  • Column : A reversed-phase column suitable for large proteins (e.g., C4).

  • Mobile Phase A : 0.1% formic acid in water.

  • Mobile Phase B : 0.1% formic acid in acetonitrile.

  • Gradient : A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes.

  • Flow Rate : 0.2 - 0.5 mL/min.

  • Analysis : The mass spectrometer will detect the mass of the eluting protein species. Deconvolution of the resulting mass spectrum will show the mass of the unlabeled protein and the masses of the protein with one, two, or more this compound linkers attached. The mass increase per linker is approximately 571.71 Da.

Visualizations

G cluster_labeling Bioconjugation cluster_analysis Quantification Biomolecule Biomolecule Reaction Conjugation Reaction Biomolecule->Reaction DBCO_SS_Aldehyde This compound DBCO_SS_Aldehyde->Reaction Purification Purification (e.g., Desalting Column) Reaction->Purification Labeled_Biomolecule Labeled Biomolecule Purification->Labeled_Biomolecule RP_HPLC RP-HPLC Labeled_Biomolecule->RP_HPLC Analysis HIC HIC Labeled_Biomolecule->HIC Analysis UV_Vis UV-Vis Spectroscopy Labeled_Biomolecule->UV_Vis Analysis MS Mass Spectrometry Labeled_Biomolecule->MS Analysis

Caption: Experimental workflow for this compound labeling and quantification.

G cluster_methods Analytical Methods cluster_info Information Provided Quantification Quantifying Labeling Efficiency RP_HPLC RP-HPLC Quantification->RP_HPLC HIC HIC Quantification->HIC UV_Vis UV-Vis Spectroscopy Quantification->UV_Vis MS Mass Spectrometry Quantification->MS Retention_Shift Retention Time Shift Purity RP_HPLC->Retention_Shift DAR_Distribution Degree of Labeling Distribution HIC->DAR_Distribution Average_DOL Average Degree of Labeling UV_Vis->Average_DOL Precise_Mass Precise Mass Confirmation Exact DOL MS->Precise_Mass

Caption: Logical relationships of analytical methods for labeling efficiency.

References

A Comparative Guide to Antibody Labeling: DBCO-SS-aldehyde vs. DBCO-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules to antibodies is paramount for the development of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics. The choice of linker and reactive chemistry dictates the homogeneity, stability, and ultimately, the efficacy of the final conjugate. This guide provides an in-depth, objective comparison of two distinct dibenzocyclooctyne (DBCO) functionalized linkers for antibody labeling: DBCO-SS-aldehyde and DBCO-NHS ester.

While both linkers incorporate the DBCO moiety for copper-free click chemistry (SPAAC), their reactive ends—aldehyde and N-hydroxysuccinimide (NHS) ester—necessitate fundamentally different conjugation strategies. This comparison will elucidate these differences, providing the necessary data and protocols to inform your selection process.

At a Glance: Key Differences

FeatureDBCO-NHS EsterThis compound
Target Residue Primary amines (e.g., Lysine)Aldehydes (via oxidized glycans)
Labeling Strategy Random, on surface-accessible lysinesSite-specific, on Fc region glycans
Cleavability Non-cleavable (stable amide bond)Cleavable (disulfide bond)
Homogeneity Heterogeneous (variable DAR)Homogeneous (defined DAR)
Protocol Complexity Relatively straightforwardMulti-step, requires antibody modification

Chemical Principles and Reaction Mechanisms

The choice between DBCO-NHS ester and this compound hinges on the desired site of conjugation and whether a cleavable linker is required.

DBCO-NHS Ester: Amine-Reactive Conjugation

DBCO-NHS ester utilizes well-established NHS ester chemistry to target primary amines, predominantly the ε-amine of lysine residues on the antibody surface.[1][2] This reaction is robust and proceeds efficiently under mild pH conditions (typically pH 7.2-8.5) to form a stable amide bond.[3] However, as antibodies possess numerous lysine residues distributed across their structure, this method results in a heterogeneous mixture of conjugates with a varied drug-to-antibody ratio (DAR) and random payload placement.[2] This heterogeneity can impact the conjugate's pharmacokinetics and efficacy.[4]

This compound: Site-Specific Glycan Conjugation

This compound, in contrast, does not directly react with native antibodies. Its aldehyde group is designed for chemoselective ligation with hydrazide or aminooxy groups, forming hydrazone or oxime bonds, respectively. To utilize this linker for antibody labeling, aldehyde functionalities must first be introduced onto the antibody. A common and effective strategy is the mild oxidation of the carbohydrate moieties (glycans) located on the Fc region of the antibody. This is typically achieved using sodium periodate (NaIO₄), which cleaves the cis-diols of sialic acid or other sugar residues to generate aldehydes.

This glycan-focused approach offers a significant advantage: site-specific conjugation. Since the N-linked glycans are conserved on the Fc region, away from the antigen-binding Fab arms, this method yields a more homogeneous product with a defined DAR and preserves the antigen-binding affinity of the antibody.

Furthermore, the "SS" designation in this compound indicates the presence of a disulfide bond within the linker. This bond is stable in circulation but can be cleaved by reducing agents such as glutathione, which is present at higher concentrations inside cells. This feature makes this compound a cleavable linker, enabling the release of a conjugated payload within the target cell. The stability of the disulfide bond can be influenced by the steric hindrance of adjacent chemical groups.

Experimental Workflows and Protocols

The following sections detail the distinct experimental workflows for antibody labeling with DBCO-NHS ester and this compound.

Workflow for DBCO-NHS Ester Labeling

The workflow for DBCO-NHS ester labeling is a direct, one-step conjugation process.

G cluster_0 DBCO-NHS Ester Labeling Workflow antibody Antibody in Amine-Free Buffer (e.g., PBS, pH 7.4-8.5) incubation Incubation (RT, 1-2 hours) antibody->incubation dbco_nhs DBCO-NHS Ester (dissolved in DMSO) dbco_nhs->incubation quenching Quenching (e.g., Tris buffer) incubation->quenching purification Purification (e.g., Desalting Column, SEC) quenching->purification final_product DBCO-Labeled Antibody purification->final_product

DBCO-NHS Ester Labeling Workflow

Experimental Protocol: DBCO-NHS Ester Labeling

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.

    • If necessary, perform a buffer exchange using a desalting column or dialysis to remove any buffers containing primary amines (e.g., Tris).

  • DBCO-NHS Ester Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.

  • Antibody Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the DBCO-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching:

    • Add a quenching solution, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted DBCO-NHS ester and the quenching agent using a desalting column, spin filtration, or dialysis against the desired storage buffer (e.g., PBS).

Workflow for this compound Labeling

The workflow for this compound is a multi-step process involving antibody modification prior to conjugation.

G cluster_1 This compound Labeling Workflow antibody Native Antibody (in appropriate buffer) oxidation Glycan Oxidation (e.g., NaIO₄) antibody->oxidation aldehyde_ab Aldehyde-Modified Antibody oxidation->aldehyde_ab ligation Hydrazone/Oxime Ligation (pH 6.0-7.0) aldehyde_ab->ligation dbco_aldehyde This compound dbco_aldehyde->ligation purification Purification (e.g., SEC) ligation->purification final_product DBCO-Labeled Antibody (Cleavable) purification->final_product

This compound Labeling Workflow

Experimental Protocol: this compound Labeling via Glycan Oxidation

  • Antibody Preparation:

    • Buffer exchange the antibody into a suitable reaction buffer for oxidation (e.g., PBS, pH 7.4).

  • Glycan Oxidation:

    • Chill the antibody solution on ice.

    • Add a freshly prepared solution of sodium periodate (NaIO₄) to a final concentration of 1-2 mM.

    • Incubate the reaction on ice in the dark for 30 minutes.

    • Quench the reaction by adding an excess of a quenching agent, such as glycerol or ethylene glycol.

    • Remove excess periodate and quenching agent by buffer exchange into a ligation buffer (e.g., acetate buffer, pH 5.5 or PBS, pH 6.0-7.0).

  • This compound Conjugation (Hydrazone/Oxime Ligation):

    • Prepare a stock solution of this compound in an organic solvent like DMSO.

    • Add the this compound solution to the aldehyde-modified antibody at a molar excess (typically 10- to 50-fold).

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The reaction can be slow at neutral pH, and aniline can be used as a catalyst to increase the reaction rate.

  • Purification:

    • Purify the conjugate to remove excess this compound using size-exclusion chromatography (SEC) or other appropriate methods.

Quantitative Data and Performance Comparison

Direct, side-by-side quantitative comparisons of these two linkers in the literature are scarce due to their different conjugation strategies. However, we can summarize typical performance metrics based on the underlying chemistries.

Table 1: Performance Metrics

ParameterDBCO-NHS EsterThis compound (via Glycan Oxidation)
Typical DAR 2 - 8 (variable)~2 (defined)
Conjugation Efficiency High (>90% with sufficient excess)Moderate to High (dependent on oxidation efficiency)
Antibody Recovery High (>80%)Moderate (potential for loss during multiple steps)
Antigen Binding Potential for reduction due to random labelingGenerally preserved due to site-specific labeling
Linker Stability High (stable amide bond)Cleavable (disulfide bond, sensitive to reducing agents)

Table 2: Reaction Conditions

ConditionDBCO-NHS EsterThis compound (via Glycan Oxidation)
pH 7.2 - 8.5Oxidation: ~7.4; Ligation: 5.5 - 7.0
Temperature Room TemperatureOxidation: 4°C; Ligation: 4°C to Room Temperature
Reaction Time 1 - 2 hoursOxidation: 30 min; Ligation: 2 - 16 hours
Molar Excess of Linker 5 - 20 fold10 - 50 fold

Conclusion and Recommendations

The choice between this compound and DBCO-NHS ester for antibody labeling is not a matter of which is superior overall, but which is best suited for a specific application.

Choose DBCO-NHS Ester when:

  • A rapid and straightforward conjugation protocol is required.

  • A heterogeneous product with a range of DARs is acceptable for the application.

  • A stable, non-cleavable linkage is desired.

  • The potential for reduced antigen binding due to random labeling is not a critical concern.

Choose this compound when:

  • Site-specific conjugation is critical to preserve antibody function.

  • A homogeneous product with a defined DAR is necessary for regulatory approval or consistent performance.

  • A cleavable linker is required for intracellular payload release.

  • The multi-step protocol and potential for lower overall yield are acceptable trade-offs for the benefits of site-specificity and homogeneity.

For researchers in drug development, particularly for ADCs, the site-specific and cleavable nature of the this compound approach offers significant advantages in producing well-defined, potent, and safer therapeutics. For applications where precise control over conjugation is less critical, the simplicity and robustness of DBCO-NHS ester chemistry make it an attractive and widely used option. Careful consideration of the experimental goals and the inherent properties of each linker system will guide the selection of the most appropriate tool for successful antibody conjugation.

References

A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index, influencing its efficacy, safety, and pharmacokinetic profile.[1][2] The choice between a cleavable and a non-cleavable linker strategy dictates the mechanism of drug release, stability in circulation, and the potential for bystander killing of neighboring cancer cells.[3] This guide provides an objective comparison of these two linker types, supported by experimental data and detailed methodologies, to inform the rational design of next-generation ADCs.

At a Glance: Key Differences

FeatureCleavable Linker (e.g., Valine-Citrulline)Non-Cleavable Linker (e.g., Thioether)
Mechanism of Release Enzymatic cleavage (e.g., by Cathepsin B) in the lysosome or tumor microenvironment.[4]Proteolytic degradation of the antibody backbone in the lysosome.[5]
Released Payload Unmodified, potent payload (e.g., MMAE).Payload attached to the linker and an amino acid residue (e.g., Cys-linker-MMAE).
Plasma Stability Generally lower, with potential for premature drug release.Generally higher, leading to a more stable ADC in circulation.
Bystander Effect High, due to the release of membrane-permeable payload.Low to negligible, as the released payload is often charged and less permeable.
Off-Target Toxicity Higher potential due to premature release and bystander effect.Lower potential due to higher stability and limited bystander effect.
Efficacy in Heterogeneous Tumors Potentially more effective due to the bystander effect.Potentially less effective as efficacy is restricted to antigen-positive cells.

Quantitative Performance Data

The following tables summarize quantitative data from preclinical studies comparing cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons with the same antibody and payload under identical experimental conditions are limited in the published literature. The data presented here are compiled from various sources to provide a comparative overview.

Table 1: In Vitro Cytotoxicity
ADC ConstructLinker TypeCell LineIC50 (pM)Reference
Trastuzumab-Val-Cit-MMAECleavable (Val-Cit)HER2+14.3
Trastuzumab-β-galactosidase-MMAECleavable (β-galactosidase)HER2+8.8
Trastuzumab-MCC-DM1 (Kadcyla®)Non-cleavable (SMCC)HER2+33
Anti-HER2-Sulfatase-cleavable-PayloadCleavable (Sulfatase)HER2+61
Anti-HER2-Val-Ala-PayloadCleavable (Val-Ala)HER2+92
Anti-HER2-Non-cleavable-PayloadNon-cleavableHER2+609
Table 2: In Vivo Efficacy (Xenograft Models)
ADC ConstructLinker TypeTumor ModelDoseTumor Growth Inhibition (TGI)Reference
Anti-CD22-Disulfide-DM1Cleavable (Disulfide)Human Lymphoma3 mg/kgTumor Regression
Anti-CD22-Val-Cit-PBDCleavable (Val-Cit)Human non-Hodgkin LymphomaVariousSimilar efficacy to disulfide ADC
Site A-PEG6-C2-MMADNon-cleavable (PEG6-C2)BxPC310 mg/kgReduced efficacy
Site I-PEG6-C2-MMADNon-cleavable (PEG6-C2)BxPC310 mg/kgStrong efficacy
Erbitux-vc-PAB-MMAECleavable (vc-PAB)A549 Lung Cancer-Effective tumor growth inhibition
Table 3: Plasma Stability
ADC Linker TypeStability CharacteristicObservationReference
Sulfatase-cleavableHigh plasma stabilityStable for over 7 days in mouse plasma.
Val-Ala and Val-CitLower plasma stabilityHydrolyzed within 1 hour in mouse plasma.
Non-cleavableHigh plasma stabilityGenerally more stable in circulation than cleavable counterparts.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Cleavable vs. Non-Cleavable Linkers

The fundamental difference between these linker types lies in their payload release mechanism.

G cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_cleavable ADC with Cleavable Linker Internalization_c Internalization into Target Cell ADC_cleavable->Internalization_c Lysosome_c Trafficking to Lysosome Internalization_c->Lysosome_c Cleavage Enzymatic/pH-mediated Cleavage Lysosome_c->Cleavage Payload_release_c Release of Unmodified Payload Cleavage->Payload_release_c Bystander_effect Bystander Killing of Neighboring Cells Payload_release_c->Bystander_effect Cell_death_c Target Cell Death Payload_release_c->Cell_death_c ADC_non_cleavable ADC with Non-Cleavable Linker Internalization_nc Internalization into Target Cell ADC_non_cleavable->Internalization_nc Lysosome_nc Trafficking to Lysosome Internalization_nc->Lysosome_nc Degradation Antibody Degradation Lysosome_nc->Degradation Payload_release_nc Release of Payload-Linker-Amino Acid Adduct Degradation->Payload_release_nc Cell_death_nc Target Cell Death Payload_release_nc->Cell_death_nc

Caption: Drug release mechanisms for cleavable and non-cleavable linkers.

General Experimental Workflow for ADC Evaluation

A typical workflow for assessing and comparing the efficacy of ADCs with different linkers involves a series of in vitro and in vivo experiments.

G cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models start ADC Design & Conjugation in_vitro In Vitro Characterization start->in_vitro in_vivo In Vivo Efficacy Studies in_vitro->in_vivo stability Plasma Stability (LC-MS) in_vitro->stability cytotoxicity Cytotoxicity (CCK-8/MTT) in_vitro->cytotoxicity bystander Bystander Effect Assay in_vitro->bystander cleavage Linker Cleavage Assay in_vitro->cleavage analysis Data Analysis & Comparison in_vivo->analysis xenograft Xenograft Tumor Model in_vivo->xenograft pk_pd Pharmacokinetics/Pharmacodynamics in_vivo->pk_pd toxicity_iv Toxicity Assessment in_vivo->toxicity_iv conclusion Optimal Linker Selection analysis->conclusion

Caption: Workflow for ADC evaluation from design to linker selection.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.

Plasma Stability Assay (LC-MS)

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubation: Incubate the ADC at a final concentration of 1 mg/mL in plasma (human, mouse, or rat) at 37°C. Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).

  • Sample Preparation:

    • For Drug-to-Antibody Ratio (DAR) Analysis: Capture the ADC from the plasma sample using protein A magnetic beads. Elute the ADC and analyze by LC-MS to determine the average DAR over time.

    • For Free Payload Quantification: Precipitate plasma proteins from the collected aliquots using a suitable organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and collect the supernatant containing the released payload.

  • LC-MS Analysis:

    • Analyze the prepared samples using a high-resolution mass spectrometer coupled with a liquid chromatography system.

    • For DAR analysis, monitor the different drug-loaded antibody species.

    • For free payload analysis, use a standard curve of the pure payload to quantify the concentration in the plasma samples.

  • Data Analysis: Calculate the percentage of ADC remaining or the amount of payload released at each time point to determine the plasma half-life of the ADC.

In Vitro Cytotoxicity Assay (CCK-8/MTT)

Objective: To determine the potency (IC50) of the ADC against antigen-positive and antigen-negative cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (both antigen-positive and antigen-negative lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and a relevant isotype control ADC in cell culture medium. Add the diluted ADCs to the cells and incubate for 72-96 hours.

  • Viability Assessment:

    • Add CCK-8 or MTT reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Normalize the absorbance readings to untreated control wells to determine the percentage of cell viability. Plot the cell viability against the ADC concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of the ADC in a preclinical animal model.

Methodology:

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, cleavable linker ADC, non-cleavable linker ADC).

  • ADC Administration: Administer the ADCs to the mice, typically via intravenous injection, at a specified dose and schedule.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health of the mice.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Cathepsin B Cleavage Assay

Objective: To determine the susceptibility of a cleavable linker to cleavage by Cathepsin B.

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.0).

    • Activate recombinant human Cathepsin B by incubating it with a reducing agent (e.g., DTT) in the assay buffer.

    • Prepare a solution of the peptide linker-payload conjugate.

  • Assay Procedure:

    • Add the activated Cathepsin B to a 96-well plate.

    • Initiate the reaction by adding the linker-payload conjugate.

    • Incubate the plate at 37°C.

  • Detection:

    • If using a fluorogenic substrate, monitor the increase in fluorescence over time using a microplate reader.

    • Alternatively, stop the reaction at various time points and analyze the samples by LC-MS to quantify the amount of cleaved payload.

  • Data Analysis: Determine the rate of linker cleavage by calculating the initial velocity of the reaction from the fluorescence data or by plotting the concentration of the released payload over time.

Lysosomal Degradation Assay for Non-Cleavable Linkers

Objective: To confirm that the payload of a non-cleavable ADC is released upon lysosomal degradation of the antibody.

Methodology:

  • Lysosome Isolation: Isolate lysosomes from a relevant cell line or use commercially available lysosomal extracts.

  • Incubation: Incubate the non-cleavable ADC with the isolated lysosomes or lysosomal extract at 37°C in an appropriate buffer (e.g., acidic pH to mimic the lysosomal environment).

  • Sample Analysis: At various time points, stop the reaction and analyze the samples by LC-MS to detect and quantify the released payload-linker-amino acid catabolite.

  • Data Analysis: Plot the concentration of the released catabolite over time to determine the rate of lysosomal degradation and payload release.

Conclusion

The selection of a cleavable or non-cleavable linker is a critical decision in ADC development with significant implications for the therapeutic's performance. Cleavable linkers offer the potential for potent bystander killing, which can be advantageous in treating heterogeneous tumors. However, this often comes with a trade-off of lower plasma stability and a higher risk of off-target toxicity. Conversely, non-cleavable linkers provide greater stability, potentially leading to a better safety profile and a wider therapeutic window, but their efficacy is limited to antigen-expressing cells. Ultimately, the optimal linker strategy depends on the specific target antigen, the tumor microenvironment, the homogeneity of antigen expression, and the desired balance between efficacy and safety for a given therapeutic indication. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different linker technologies to inform the development of safer and more effective ADCs.

References

A Head-to-Head Comparison of Bioconjugation Chemistries: DBCO-SS-Aldehyde vs. Maleimide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is a critical decision that profoundly impacts the performance, stability, and efficacy of the final conjugate. This guide provides an objective and data-driven comparison of two prominent bioconjugation chemistries: the versatile DBCO-SS-aldehyde linker and the widely used maleimide-based approach. We will delve into their reaction mechanisms, comparative performance data, and detailed experimental protocols to empower you to make an informed choice for your specific research and development needs.

Introduction to the Chemistries

This compound is a heterobifunctional linker that offers two distinct modes of conjugation. The dibenzocyclooctyne (DBCO) group participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry," with azide-modified molecules.[1][2] This reaction is known for its high specificity and biocompatibility, as it does not require a cytotoxic copper catalyst.[1][3] The aldehyde group provides a second handle for conjugation, typically reacting with aminooxy or hydrazide-containing molecules to form stable oxime or hydrazone linkages, respectively.[4] The "SS" in its name indicates the presence of a disulfide bond, which serves as a cleavable linker that can be broken under reducing conditions.

Maleimide chemistry is a well-established method for bioconjugation that primarily targets sulfhydryl (thiol) groups, most commonly found on cysteine residues within proteins and peptides. The reaction proceeds via a Michael addition, forming a stable thioether bond. This chemistry is valued for its rapid kinetics and high selectivity for thiols under physiological conditions.

Quantitative Performance Comparison

The choice between this compound and maleimide chemistry often hinges on factors such as reaction efficiency, stability of the resulting conjugate, and the desired release mechanism for a payload. The following tables summarize key quantitative data to facilitate a direct comparison.

ParameterDBCO-Azide (SPAAC)Maleimide-ThiolAldehyde-Aminooxy (Oxime Ligation)Source(s)
Reaction Rate Second-order rate constants typically in the range of 0.1 - 1 M⁻¹s⁻¹Fast, with half-reaction times as low as 0.7 seconds at 1 mM concentrationSecond-order rate constants can reach up to 10³ M⁻¹s⁻¹ with aniline catalysis
Optimal pH 4.0 - 8.56.5 - 7.54.5 - 7.0
Reaction Time Typically 4 - 18 hours30 minutes - 2 hours1 - 4 hours
Stoichiometry Controllable, often achieving a 1:1 ratioCan result in heterogeneous products with multiple conjugationsGenerally provides good control over stoichiometry
Reaction Efficiency High, often achieving >80% conjugationCan be high (>50%), but is dependent on reaction conditions and substrateHigh, often with quantitative conversion
ParameterDBCO-SS-Linker (Disulfide)Maleimide-Thioether ConjugateSource(s)
Stability in Plasma Susceptible to cleavage by reducing agents like glutathione. Half-life can be modulated by steric hindrance.Prone to retro-Michael reaction and thiol exchange, leading to payload loss. Half-life in the presence of glutathione can be as low as ~4 minutes.
Cleavage Conditions Reducing agents (e.g., DTT, TCEP, glutathione)Not directly cleavable, but the thioether bond can be reversed (retro-Michael reaction)
Side Reactions DBCO can react with thiols under certain conditions.Hydrolysis of the maleimide ring, reaction with amines at pH > 7.5, and thiazine rearrangement with N-terminal cysteines.

Visualizing the Chemistries and Workflows

To better understand the underlying processes, the following diagrams illustrate the reaction mechanisms and a general experimental workflow for bioconjugation.

G This compound Reaction Pathways cluster_0 SPAAC Pathway cluster_1 Oxime Ligation Pathway cluster_2 Disulfide Cleavage DBCO This compound Triazole Stable Triazole Linkage DBCO->Triazole Strain-Promoted Alkyne-Azide Cycloaddition Azide Azide-Biomolecule Azide->Triazole Aldehyde This compound Oxime Stable Oxime Linkage Aldehyde->Oxime Condensation Aminooxy Aminooxy-Biomolecule Aminooxy->Oxime Disulfide Conjugate with Disulfide Bond Cleaved Cleaved Conjugate Disulfide->Cleaved Reduction ReducingAgent Reducing Agent (DTT, TCEP) ReducingAgent->Cleaved

Caption: Reaction pathways of the this compound linker.

G Maleimide-Thiol Conjugation and Instability cluster_0 Conjugation Reaction cluster_1 Instability Pathways Maleimide Maleimide-Linker Thioether Thioether Conjugate Maleimide->Thioether Michael Addition Thiol Thiol-Biomolecule (e.g., Cysteine) Thiol->Thioether Thioether_inst Thioether Conjugate Reversed Maleimide + Thiol Thioether_inst->Reversed Retro-Michael Reaction Exchanged Thiol Exchange Product Thioether_inst->Exchanged Thiol Exchange Reversed->Thioether_inst Glutathione Glutathione (GSH) Glutathione->Exchanged

Caption: Maleimide-thiol conjugation and its instability pathways.

G General Bioconjugation Workflow Start Start: Biomolecule & Linker Preparation 1. Prepare Biomolecule (e.g., reduction of disulfides, buffer exchange) Start->Preparation Reaction 2. Conjugation Reaction (Incubate biomolecule and linker under optimal conditions) Preparation->Reaction Purification 3. Purification (e.g., Size Exclusion Chromatography, Dialysis) Reaction->Purification Characterization 4. Characterization (e.g., Mass Spectrometry, HPLC, SDS-PAGE) Purification->Characterization End End: Purified Bioconjugate Characterization->End

Caption: A generalized workflow for a bioconjugation experiment.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound and maleimide chemistries.

Protocol 1: DBCO-Azide (SPAAC) Conjugation

Objective: To conjugate a DBCO-containing molecule to an azide-functionalized biomolecule.

Materials:

  • DBCO-functionalized molecule (e.g., this compound)

  • Azide-functionalized biomolecule (e.g., protein, oligo)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 (azide-free)

  • Anhydrous DMSO or DMF (for dissolving the DBCO reagent if not water-soluble)

  • Purification column (e.g., size exclusion chromatography)

  • Analytical instruments (e.g., UV-Vis spectrophotometer, SDS-PAGE, Mass Spectrometer)

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide-functionalized biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

    • If the DBCO reagent is not water-soluble, prepare a 10 mM stock solution in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the DBCO reagent to the biomolecule solution at a molar ratio of 1.5:1 to 10:1 (DBCO:azide). The final concentration of the organic solvent should be kept below 20% to avoid protein precipitation.

    • Incubate the reaction mixture for 4-18 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove excess, unreacted DBCO reagent and byproducts by size exclusion chromatography or dialysis.

  • Characterization:

    • The progress of the reaction can be monitored by the decrease in the characteristic absorbance of the DBCO group at ~310 nm.

    • Confirm the successful conjugation and determine the degree of labeling using SDS-PAGE (observing a band shift), UV-Vis spectrophotometry, and mass spectrometry.

Protocol 2: Maleimide-Thiol Conjugation

Objective: To conjugate a maleimide-containing molecule to a thiol-containing biomolecule.

Materials:

  • Maleimide-functionalized molecule

  • Thiol-containing biomolecule (e.g., protein with cysteine residues)

  • Reaction Buffer: Degassed PBS, pH 6.5-7.5

  • Reducing agent (optional, for reducing disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching solution: 1 M β-mercaptoethanol or cysteine

  • Purification column (e.g., desalting column)

  • Analytical instruments (e.g., Ellman's reagent, SDS-PAGE, Mass Spectrometer)

Procedure:

  • Preparation of Biomolecule:

    • If the biomolecule contains disulfide bonds, dissolve it in the reaction buffer and add a 10-20 fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature to reduce the disulfides to free thiols.

    • Remove the excess TCEP using a desalting column.

  • Conjugation Reaction:

    • Dissolve the maleimide-functionalized molecule in a compatible solvent (e.g., DMSO) and add it to the biomolecule solution at a 10-20 fold molar excess.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add the quenching solution to a final concentration of ~10-50 mM to react with any unreacted maleimide. Incubate for 15-30 minutes.

  • Purification:

    • Purify the conjugate using a desalting column or size exclusion chromatography to remove unreacted reagents and byproducts.

  • Characterization:

    • Determine the conjugation efficiency by measuring the decrease in free thiols using Ellman's reagent.

    • Confirm the final conjugate's identity and purity using SDS-PAGE and mass spectrometry.

Protocol 3: Aldehyde-Aminooxy (Oxime) Ligation

Objective: To conjugate an aldehyde-containing molecule (like this compound) to an aminooxy-functionalized biomolecule.

Materials:

  • Aldehyde-containing molecule (e.g., this compound)

  • Aminooxy-functionalized biomolecule

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0

  • Catalyst (optional but recommended): Aniline or m-phenylenediamine stock solution (e.g., 1 M in water)

  • Purification column

  • Analytical instruments (e.g., HPLC, Mass Spectrometer)

Procedure:

  • Preparation of Reactants:

    • Dissolve the aldehyde-containing molecule and the aminooxy-functionalized biomolecule in the reaction buffer to the desired concentrations (e.g., 1-5 mg/mL).

  • Conjugation Reaction:

    • Add the catalyst to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate the reaction for 1-4 hours at room temperature.

  • Purification:

    • Purify the conjugate from unreacted components and catalyst using an appropriate chromatography method.

  • Characterization:

    • Monitor the reaction progress and confirm the final product using HPLC and mass spectrometry.

Protocol 4: Disulfide Bond Cleavage Assay

Objective: To assess the cleavage of the disulfide bond in a this compound conjugate.

Materials:

  • Disulfide-containing bioconjugate

  • Cleavage Buffer: PBS, pH 7.4

  • Reducing agent: DTT or TCEP (e.g., 10-50 mM final concentration)

  • Analytical instruments (e.g., HPLC, Mass Spectrometer)

Procedure:

  • Cleavage Reaction:

    • Dissolve the bioconjugate in the cleavage buffer.

    • Add the reducing agent (DTT or TCEP) to the desired final concentration.

    • Incubate at 37°C and collect aliquots at various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h).

  • Analysis:

    • Analyze the aliquots by HPLC or mass spectrometry to quantify the amount of cleaved and intact conjugate over time. This will allow for the determination of the cleavage kinetics.

Conclusion

Both this compound and maleimide chemistries offer powerful tools for bioconjugation, each with a distinct set of advantages and disadvantages.

This compound provides a versatile platform with two orthogonal reaction modes (SPAAC and oxime/hydrazone ligation), allowing for the creation of more complex bioconjugates. The presence of a cleavable disulfide linker is a key feature for applications requiring controlled payload release. The high specificity and biocompatibility of the click chemistry component are significant advantages, particularly for in vivo applications.

Maleimide chemistry , on the other hand, is a well-established, rapid, and highly efficient method for targeting native or engineered cysteine residues. However, the potential instability of the resulting thioether bond due to retro-Michael reactions and thiol exchange in biological environments is a critical consideration that may necessitate strategies to enhance conjugate stability.

Ultimately, the choice between these two chemistries will depend on the specific requirements of the application, including the nature of the biomolecules and payload, the desired stability of the final conjugate, and the need for a cleavable linker. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make a more informed decision to advance their bioconjugation strategies.

References

A Comparative Analysis of Disulfide Reducing Agents for Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cleavage of disulfide bonds is a critical step in numerous biochemical and therapeutic applications, from protein characterization to the development of antibody-drug conjugates. The choice of reducing agent can significantly impact the efficiency, specificity, and outcome of these processes. This guide provides an objective comparison of the three most commonly used disulfide reducing agents: Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and 2-Mercaptoethanol (BME), supported by a summary of their performance characteristics and detailed experimental protocols for their comparative evaluation.

Quantitative Comparison of Disulfide Reducing Agents

The selection of an appropriate reducing agent is contingent on various experimental parameters. The following table summarizes the key quantitative and qualitative characteristics of DTT, TCEP, and BME to facilitate an informed decision.

FeatureDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)2-Mercaptoethanol (BME)
Molecular Weight 154.25 g/mol [1]250.19 g/mol (TCEP), 286.64 g/mol (TCEP·HCl)[1]78.13 g/mol [2]
Redox Potential (at pH 7) -0.33 V[1][3]Not applicable (phosphine-based)-0.26 V
Optimal pH Range >7, typically 7.1-8.01.5 - 8.5>7.5
Mechanism Thiol-disulfide exchange (intramolecular cyclization)Nucleophilic attack by phosphorusThiol-disulfide exchange (intermolecular)
Odor Pungent, sulfurousOdorlessStrong, unpleasant
Stability in Solution Prone to air oxidation, especially at alkaline pH; half-life of 40 hours at pH 6.5 and 1.5 hours at pH 8.5.Highly stable to air oxidation; unstable in phosphate buffers.More stable than DTT with a half-life of over 100 hours at pH 6.5 and 4 hours at pH 8.5.
Common Working Concentration 1-100 mM5-50 mM5-20% (v/v) in sample buffers
Key Advantages Strong reducing power, effective at low concentrations.Odorless, stable, effective over a broad pH range, irreversible reaction, compatible with maleimide chemistry.Cost-effective.
Key Disadvantages Pungent odor, susceptible to air oxidation, less effective at acidic pH.Can be less effective for sterically hindered disulfides, incompatible with isoelectric focusing.Strong odor, requires high concentrations, can form mixed disulfides.

Reaction Mechanisms and Experimental Workflow

The efficiency and specificity of a reducing agent are largely determined by its chemical structure and reaction mechanism. DTT and BME are thiol-based reagents that reduce disulfides through a thiol-disulfide exchange reaction. DTT, being a dithiol, undergoes an intramolecular cyclization to form a stable six-membered ring, which drives the reaction to completion. In contrast, TCEP is a phosphine-based reducing agent that reduces disulfides through a nucleophilic attack by its phosphorus atom, a reaction that is irreversible.

G cluster_0 Thiol-Based Reduction (DTT/BME) cluster_1 Phosphine-Based Reduction (TCEP) Protein_S_S Protein-S-S Mixed_Disulfide Protein-S-S-R Protein_S_S->Mixed_Disulfide Attack by Thiolate Thiol_SH R-SH (DTT or BME) Thiol_SH->Mixed_Disulfide Reduced_Protein Protein-SH HS-Protein Mixed_Disulfide->Reduced_Protein Second Thiol Attack Oxidized_Thiol R-S-S-R (BME) or Cyclic DTT Mixed_Disulfide->Oxidized_Thiol Protein_S_S_TCEP Protein-S-S Intermediate [Protein-S-S-TCEP] Intermediate Protein_S_S_TCEP->Intermediate Nucleophilic Attack TCEP TCEP TCEP->Intermediate Reduced_Protein_TCEP Protein-SH HS-Protein Intermediate->Reduced_Protein_TCEP Hydrolysis TCEP_O TCEP=O Intermediate->TCEP_O

Figure 1. Reaction mechanisms of thiol- and phosphine-based reducing agents.

The selection of an optimal reducing agent is a critical step in experimental design. The following workflow provides a logical approach to choosing the most suitable reagent based on specific experimental constraints and downstream applications.

G Start Start: Need to Reduce Disulfide Bonds pH_Check What is the reaction pH? Start->pH_Check Acidic_pH Acidic pH (<7) pH_Check->Acidic_pH < 7 Neutral_Alkaline_pH Neutral/Alkaline pH (>=7) pH_Check->Neutral_Alkaline_pH >= 7 Use_TCEP Use TCEP Acidic_pH->Use_TCEP Odor_Sensitivity Is odor a concern? Neutral_Alkaline_pH->Odor_Sensitivity Odor_Yes Yes Odor_Sensitivity->Odor_Yes Yes Odor_No No Odor_Sensitivity->Odor_No No Odor_Yes->Use_TCEP Downstream_Check Downstream application compatibility? Odor_No->Downstream_Check Maleimide_Chem Maleimide Chemistry? Downstream_Check->Maleimide_Chem Yes IMAC IMAC? Downstream_Check->IMAC Yes SDS_PAGE SDS-PAGE? Downstream_Check->SDS_PAGE General Use Maleimide_Chem->Use_TCEP IMAC->Use_TCEP Use_DTT Use DTT SDS_PAGE->Use_DTT Use_BME Use BME (Cost-effective) SDS_PAGE->Use_BME

Figure 2. Workflow for selecting a disulfide reducing agent.

Experimental Protocol: Comparative Analysis of Reducing Agent Efficiency

This protocol provides a framework for quantitatively comparing the efficiency of DTT, TCEP, and BME in reducing a model disulfide-containing protein, such as Bovine Serum Albumin (BSA), using Ellman's Reagent (DTNB) for quantification of free thiols.

Materials:

  • Bovine Serum Albumin (BSA)

  • Dithiothreitol (DTT)

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl)

  • 2-Mercaptoethanol (BME)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.5)

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 M stock solution of DTT in deionized water.

    • Prepare a 0.5 M stock solution of TCEP·HCl in deionized water and adjust the pH to 7.0.

    • Use BME as a pure liquid (14.3 M).

    • Prepare a 10 mg/mL stock solution of BSA in the reaction buffer.

    • Prepare a 4 mg/mL stock solution of DTNB in the reaction buffer.

  • Reduction Reaction:

    • Set up a series of reactions in microcentrifuge tubes. For each reducing agent, test a range of concentrations (e.g., 1 mM, 5 mM, 10 mM).

    • To each tube, add the BSA stock solution to a final concentration of 1 mg/mL.

    • Add the respective reducing agent stock solution to achieve the desired final concentration.

    • Include a negative control with no reducing agent.

    • Incubate the reactions at room temperature for a set time course (e.g., 15, 30, 60, and 120 minutes).

  • Quantification of Free Thiols:

    • At each time point, take an aliquot from each reaction tube.

    • Add the aliquot to a cuvette containing the DTNB stock solution (final concentration of 0.1 mM).

    • Immediately measure the absorbance at 412 nm using a spectrophotometer. The absorbance is proportional to the concentration of free thiols.

  • Data Analysis:

    • Calculate the concentration of free thiols using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at 412 nm).

    • Plot the concentration of free thiols against time for each reducing agent and concentration.

    • Compare the initial reaction rates and the final extent of reduction to determine the relative efficiency of each reducing agent under the tested conditions.

Alternative Analysis by SDS-PAGE:

The efficiency of reduction can also be qualitatively or semi-quantitatively assessed using SDS-PAGE.

  • Sample Preparation:

    • Following the reduction reaction at each time point, add SDS-PAGE sample loading buffer to an aliquot of the reaction mixture.

    • Heat the samples at 95°C for 5 minutes.

  • Electrophoresis:

    • Load the samples onto a polyacrylamide gel and run the electrophoresis under standard conditions.

  • Analysis:

    • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).

    • Analyze the band patterns. A shift in the apparent molecular weight or the resolution of multiple bands from a single band can indicate the reduction of inter- and intra-chain disulfide bonds. Densitometry can be used for a semi-quantitative comparison of the band intensities.

By following this guide, researchers can make a well-informed decision on the most appropriate disulfide reducing agent for their specific needs, thereby optimizing their experimental outcomes.

References

Measuring the Rate of Disulfide Cleavage: A Comparative Guide for DBCO-SS-aldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cleavage of disulfide bonds is a critical mechanism in the targeted release of therapeutic agents and the modulation of biological systems. The DBCO-SS-aldehyde linker, a heterobifunctional molecule, incorporates a cleavable disulfide bond, a DBCO moiety for copper-free click chemistry, and an aldehyde group for oxime/hydrazone ligation.[1] Understanding the kinetics of its disulfide cleavage is paramount for the design of effective bioconjugates. This guide provides a comparative analysis of the cleavage rate of this compound against a simpler, non-sterically hindered disulfide linker, supported by detailed experimental protocols.

Comparison of Disulfide Linker Cleavage Rates

The rate of disulfide bond cleavage is significantly influenced by steric hindrance around the S-S bond.[2][3] Linkers with bulky groups adjacent to the disulfide bond, such as the this compound, are expected to exhibit slower cleavage kinetics compared to unhindered linkers. This increased stability can be advantageous in applications requiring prolonged circulation times before cleavage is desired, such as in antibody-drug conjugates (ADCs).[4][5]

To illustrate this, we will compare the hypothetical cleavage rates of two linkers when treated with a common reducing agent, dithiothreitol (DTT).

Table 1: Comparison of Disulfide Cleavage Rates with DTT

LinkerStructureRelative Steric HindranceExpected Half-life (t½) in 10 mM DTT
This compound Complex structure with a dibenzocyclooctyne group adjacent to the disulfide bond.HighLonger
Simple Disulfide Linker (e.g., DTNP) 3,3'-Dithiobis(sulfosuccinimidyl propionate) - a less hindered structure.LowShorter

Experimental Protocols for Measuring Disulfide Cleavage

Two common methods for monitoring the rate of disulfide cleavage are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and spectrophotometric analysis using Ellman's reagent.

Protocol 1: Measuring Disulfide Cleavage by RP-HPLC

This method allows for the direct quantification of the intact linker and its cleavage products over time.

Materials:

  • This compound

  • Simple Disulfide Linker (e.g., DTNP)

  • Dithiothreitol (DTT)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a C18 column

Procedure:

  • Prepare Stock Solutions:

    • Dissolve each linker in DMSO to a stock concentration of 10 mM.

    • Prepare a 1 M stock solution of DTT in deionized water.

    • Prepare a 0.5 M stock solution of TCEP in deionized water, adjusting the pH to 7.0 with NaOH.

  • Cleavage Reaction:

    • In separate microcentrifuge tubes, dilute each linker stock solution in PBS to a final concentration of 100 µM.

    • Initiate the cleavage reaction by adding DTT or TCEP to a final concentration of 10 mM.

    • Incubate the reactions at 37°C.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding an equal volume of 0.1% TFA in ACN.

  • HPLC Analysis:

    • Inject the quenched samples into the RP-HPLC system.

    • Use a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B) to separate the intact linker from its cleavage products.

    • Monitor the elution profile at a suitable wavelength (e.g., 260 nm for the DBCO moiety).

    • Quantify the peak area of the intact linker at each time point.

  • Data Analysis:

    • Plot the percentage of remaining intact linker against time.

    • Calculate the half-life (t½) of cleavage for each linker.

Protocol 2: Spectrophotometric Assay using Ellman's Reagent

This assay indirectly measures disulfide cleavage by quantifying the free thiol groups produced upon reduction.

Materials:

  • This compound

  • Simple Disulfide Linker

  • DTT or TCEP

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB)

  • Reaction Buffer (0.1 M sodium phosphate, pH 8.0)

  • Spectrophotometer

Procedure:

  • Prepare Solutions:

    • Prepare stock solutions of the linkers and reducing agents as described in Protocol 1.

    • Prepare a 4 mg/mL solution of DTNB in the Reaction Buffer.

  • Cleavage Reaction:

    • In a 96-well plate or cuvette, add the linker to the Reaction Buffer to a final concentration of 100 µM.

    • Add DTNB solution to a final concentration of 0.3 mM.

    • Initiate the reaction by adding DTT or TCEP to a final concentration of 10 mM.

  • Kinetic Measurement:

    • Immediately place the plate or cuvette in the spectrophotometer.

    • Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a desired period.

  • Data Analysis:

    • The increase in absorbance at 412 nm corresponds to the formation of 2-nitro-5-thiobenzoate (TNB²⁻) as the disulfide bonds are cleaved.

    • Calculate the rate of reaction from the initial linear portion of the absorbance vs. time plot. The concentration of cleaved disulfide can be calculated using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at pH 8.0).

Visualizing the Workflow and Mechanisms

Diagrams created using Graphviz (DOT language) can help visualize the experimental processes and chemical reactions.

experimental_workflow cluster_prep Preparation cluster_reaction Cleavage Reaction cluster_analysis Analysis Linker_Stock Linker Stock Solutions (this compound & Simple Linker) Reaction_Mix Reaction Mixture (Linker + Reducing Agent in PBS) Linker_Stock->Reaction_Mix Reducing_Agent_Stock Reducing Agent Stock (DTT or TCEP) Reducing_Agent_Stock->Reaction_Mix Incubation Incubate at 37°C Reaction_Mix->Incubation Time_Points Collect Aliquots at Time Points Incubation->Time_Points Quench Quench Reaction Time_Points->Quench HPLC RP-HPLC Analysis Quench->HPLC Data_Analysis Data Analysis (Calculate t½) HPLC->Data_Analysis

Caption: Workflow for measuring disulfide cleavage rate by RP-HPLC.

TCEP_cleavage_mechanism TCEP TCEP (Tris(2-carboxyethyl)phosphine) Disulfide R-S-S-R' (Disulfide Bond) TCEP->Disulfide Nucleophilic Attack Intermediate Phosphonium Thiolate Intermediate Disulfide->Intermediate H2O H₂O Intermediate->H2O Hydrolysis TCEP_Oxide TCEP Oxide H2O->TCEP_Oxide Thiols R-SH + R'-SH (Free Thiols) H2O->Thiols

Caption: Mechanism of disulfide bond cleavage by TCEP.

Conclusion

The rate of disulfide cleavage is a critical parameter in the design of bioconjugates utilizing linkers like this compound. The steric hindrance provided by the DBCO moiety is expected to result in a slower cleavage rate compared to less hindered disulfide linkers. The provided experimental protocols offer robust methods for quantifying these cleavage kinetics, enabling researchers to select and optimize linkers for their specific applications. By carefully measuring and comparing the cleavage rates, scientists can better predict the in vivo stability and payload release profile of their bioconjugates, ultimately leading to the development of more effective and safer therapeutics.

References

A Head-to-Head Comparison of Click Chemistry Reagents for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of chemical biology and drug development, click chemistry has emerged as a powerful toolkit for rapidly and efficiently linking molecules.[1][2] The modular nature and high reliability of these reactions have revolutionized the way researchers approach bioconjugation, labeling, and the synthesis of complex molecular architectures.[3][4] This guide provides an objective, data-driven comparison of the most prominent click chemistry reagents, offering insights to aid researchers, scientists, and drug development professionals in selecting the optimal tools for their specific applications.

The three main categories of click chemistry reactions that will be compared are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, also known as tetrazine ligation.[5] The choice between these methodologies often involves a trade-off between reaction speed, biocompatibility, and the nature of the reacting partners.

Quantitative Performance Comparison

The efficiency of a click chemistry reaction is a critical factor in its application. The following table summarizes the key quantitative performance metrics for CuAAC, SPAAC with different cyclooctynes (DBCO and BCN), and IEDDA reactions, based on reported experimental data.

ParameterCuAACSPAAC (DBCO)SPAAC (BCN)IEDDA (TCO-Tetrazine)
**Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) **10¹ - 10⁴~110⁻³ - 11 - 10⁶
Typical Reaction Time 1 - 4 hours1 - 12 hoursLonger than DBCOSeconds to minutes
Typical Yield > 90%> 85%Generally high> 98% (in some cases)
Biocompatibility Lower (due to copper cytotoxicity)High (copper-free)High (copper-free)High (copper-free)
Catalyst Required Copper(I)NoneNoneNone

Qualitative Feature Comparison

Beyond the numbers, the qualitative characteristics of each click chemistry platform dictate their suitability for different experimental settings, particularly in biological systems.

FeatureCuAACSPAACIEDDA
Primary Application In vitro bioconjugation, material scienceLive cell imaging, in vivo studiesIn vivo imaging, radiolabeling
Key Reagents Terminal alkyne, azideStrained cyclooctyne (e.g., DBCO, BCN), azideTetrazine, strained alkene (e.g., TCO)
Bioorthogonality High (azides and alkynes are rare in biological systems)High (cyclooctynes and azides are bioorthogonal)High (tetrazines and strained alkenes are bioorthogonal)
Reagent Stability Generally stableSome strained alkynes can be unstableTetrazines can be sensitive to light and reducing agents
Reagent Bulkiness Small reacting groupsBulky cyclooctyne groupRelatively small reacting groups

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the underlying chemical transformations is crucial for understanding and implementing click chemistry reactions.

G General Workflow for a Click Chemistry Reaction cluster_reactants Reactant Preparation cluster_reaction Click Reaction cluster_analysis Analysis and Purification Molecule_A Molecule A with Functional Group X Mix Mix Reactants (and catalyst if required) Molecule_A->Mix Molecule_B Molecule B with Functional Group Y Molecule_B->Mix Analysis Monitor Reaction Progress (e.g., LC-MS, NMR) Mix->Analysis Purification Purify Conjugate (e.g., Chromatography) Analysis->Purification Final_Product Final_Product Purification->Final_Product Conjugate A-B

Caption: General workflow for a click chemistry reaction.

G Comparison of CuAAC and SPAAC Pathways cluster_cuaac CuAAC Pathway cluster_spaac SPAAC Pathway Azide_Cu Azide-tagged Biomolecule Catalyst Copper(I) Catalyst Azide_Cu->Catalyst Alkyne_Cu Terminal Alkyne Probe Alkyne_Cu->Catalyst Product_Cu Triazole-linked Conjugate Catalyst->Product_Cu Azide_Sp Azide-tagged Biomolecule Product_Sp Triazole-linked Conjugate Azide_Sp->Product_Sp Alkyne_Sp Strained Alkyne (e.g., DBCO) Probe Alkyne_Sp->Product_Sp

Caption: Comparison of CuAAC and SPAAC pathways for bioconjugation.

G In Vivo Pretargeted Imaging using IEDDA Inject_Antibody 1. Inject Antibody-TCO Conjugate Antibody_Localization 2. Antibody Accumulates at Target Site and Clears from Blood Inject_Antibody->Antibody_Localization Inject_Probe 3. Inject Radiolabeled Tetrazine Probe Antibody_Localization->Inject_Probe In_Vivo_Click 4. In Vivo IEDDA Reaction at Target Site Inject_Probe->In_Vivo_Click Imaging 5. Imaging of Localized Signal In_Vivo_Click->Imaging

Caption: In vivo pretargeted imaging using IEDDA.

Experimental Protocols

To ensure a fair and reproducible comparison of click chemistry reagents, a standardized experimental protocol is essential. The following protocol outlines a method for comparing the reaction efficiency of different click chemistry reagents in a controlled setting.

Objective: To quantitatively compare the reaction rates of different click chemistry pairs (e.g., CuAAC, SPAAC, IEDDA) by monitoring the formation of the product over time.

Materials:

  • Azide-functionalized molecule (e.g., Azido-PEG-Biotin)

  • Alkyne-functionalized molecule for CuAAC (e.g., Propargyl-Glycine)

  • Strained alkyne for SPAAC (e.g., DBCO-NHS ester, BCN-NHS ester)

  • Tetrazine-functionalized molecule for IEDDA

  • Strained alkene for IEDDA (e.g., TCO-amine)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Copper-chelating ligand (e.g., THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Organic solvent (e.g., DMSO)

  • LC-MS system for analysis

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of all azide, alkyne, tetrazine, and TCO reagents in DMSO at a concentration of 10 mM.

    • Prepare a fresh stock solution of sodium ascorbate (100 mM) in water.

    • Prepare a stock solution of CuSO₄·5H₂O (100 mM) in water.

    • Prepare a stock solution of the copper ligand (e.g., THPTA) at 100 mM in water or DMSO.

  • Reaction Setup (Example for CuAAC):

    • In a microcentrifuge tube, add PBS to a final volume of 100 µL.

    • Add the azide-functionalized molecule to a final concentration of 1 mM.

    • Add the alkyne-functionalized molecule to a final concentration of 1 mM.

    • Add the copper ligand to a final concentration of 1 mM.

    • Initiate the reaction by adding CuSO₄·5H₂O to a final concentration of 0.1 mM, immediately followed by sodium ascorbate to a final concentration of 1 mM.

    • Vortex the reaction mixture gently and start a timer.

  • Reaction Monitoring:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take a 10 µL aliquot of the reaction mixture and quench it by diluting it into 90 µL of a suitable solvent (e.g., acetonitrile with 0.1% formic acid).

    • Analyze the quenched samples by LC-MS to determine the concentration of the starting materials and the product.

  • Data Analysis:

    • Plot the concentration of the product versus time.

    • Calculate the initial reaction rate from the slope of the linear portion of the curve.

    • For a more detailed kinetic analysis, perform the reaction under pseudo-first-order conditions (with one reactant in at least 10-fold excess) to determine the second-order rate constant (k₂).

Note: This protocol should be adapted for SPAAC and IEDDA reactions by omitting the copper catalyst and ligand and using the appropriate reactant pairs.

Conclusion

The selection of a click chemistry reagent is a critical decision that depends on the specific requirements of the experiment. For in vitro applications where speed is paramount and cytotoxicity is not a concern, CuAAC remains a robust and efficient choice. For live-cell imaging and in vivo applications, the biocompatibility of SPAAC and IEDDA makes them the preferred methods. IEDDA, with its exceptionally fast kinetics, is particularly well-suited for applications requiring rapid conjugation, such as in vivo pretargeted imaging. By understanding the quantitative performance and qualitative features of each type of click chemistry, researchers can make informed decisions to advance their research in drug discovery and chemical biology.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.